molecular formula C22H29N3O7 B10821040 JHU395

JHU395

Cat. No.: B10821040
M. Wt: 447.5 g/mol
InChI Key: QQIBFRQTTLIECS-KKFHFHRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JHU395 is a useful research compound. Its molecular formula is C22H29N3O7 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H29N3O7

Molecular Weight

447.5 g/mol

IUPAC Name

propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate

InChI

InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1

InChI Key

QQIBFRQTTLIECS-KKFHFHRHSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)OC(C1=CC=CC=C1)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)OC(C1=CC=CC=C1)OC(=O)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

JHU395: A Novel Glutamine Antagonist Prodrug for Malignant Peripheral Nerve Sheath Tumors (MPNST) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant Peripheral Nerve Sheath Tumors (MPNST) are aggressive, debilitating soft tissue sarcomas with limited effective therapeutic options. Emerging research has highlighted the dependence of MPNST on glutamine, an amino acid crucial for various biosynthetic processes that fuel cancer cell proliferation.[1] JHU395, a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has been developed to overcome the gastrointestinal toxicity that has previously limited the clinical use of DON. This compound is designed for preferential delivery of its active form, DON, to nervous system tissues, thereby offering a targeted approach to disrupt glutamine metabolism in MPNST. This technical guide provides an in-depth overview of the mechanism of action of this compound in MPNST, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound is a lipophilic prodrug that is stable in plasma, allowing it to circulate systemically with minimal off-target effects.[1] Upon reaching the target tissue, such as an MPNST, it is converted into its active form, DON. DON is a broad-spectrum, irreversible glutamine antagonist that covalently binds to and inhibits at least nine glutamine-utilizing enzymes. This widespread inhibition of glutamine metabolism disrupts several key cellular processes essential for tumor growth and survival, most notably the de novo synthesis of purine (B94841) nucleotides.[1][2]

Signaling Pathway

The primary mechanism of action of this compound in MPNST involves the disruption of the de novo purine synthesis pathway. Glutamine provides the nitrogen atoms required for the formation of the purine ring. By inhibiting glutamine amidotransferases, DON, the active metabolite of this compound, blocks this critical step. This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. Metabolomic studies have confirmed this mechanism, showing a significant accumulation of phosphoribosyl-N-formylglycineamide (FGAR), a metabolic intermediate upstream of the glutamine-dependent steps in the pathway.[3]

JHU395_Mechanism cluster_Systemic Systemic Circulation cluster_MPNST MPNST Cell JHU395_prodrug This compound (Prodrug) JHU395_prodrug_cell This compound JHU395_prodrug->JHU395_prodrug_cell Tissue Penetration DON DON (Active Drug) JHU395_prodrug_cell->DON Conversion GAT Glutamine Amidotransferases DON->GAT Inhibition Glutamine Glutamine Purine_synthesis De Novo Purine Synthesis Glutamine->Purine_synthesis Nitrogen Donor Nucleotides Purine Nucleotides (DNA, RNA) Purine_synthesis->Nucleotides Proliferation Tumor Growth and Proliferation Nucleotides->Proliferation

Figure 1: Mechanism of this compound in MPNST Cells.

Quantitative Data

The efficacy of this compound has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cell Viability
Cell LineCompoundIC50 (µM)
MPNST (sNF96.2)DON8-9[4]
MPNST (sNF96.2)This compound~10[5]
Immortalized Schwann CellsDON>30[4]
Immortalized Schwann CellsThis compound>30[5]

This data highlights the selective growth inhibition of MPNST cells by DON and this compound compared to non-malignant Schwann cells.[2]

Table 2: In Vivo Tumor Growth Inhibition
Mouse ModelTreatmentDurationOutcomep-value
Murine Flank MPNSTVehicle14 daysMean tumor volume: 1695 mm³≤0.05[1]
Murine Flank MPNSTThis compound (1.2 mg/kg x 5d; 0.5 mg/kg x 9d, p.o.)14 daysMean tumor volume: 1045 mm³ (>40% reduction)≤0.05[1][4]

Oral administration of this compound significantly inhibits the growth of MPNST in a murine flank tumor model.[1]

Table 3: Metabolomic Analysis of MPNST Tumors
MetaboliteTreatmentFold Change vs. Vehiclep-value
Phosphoribosyl-N-formylglycineamide (FGAR)This compound9057.13.08E-19[3]
GlutamineThis compound (30 min post-dose)>60% increaseNot specified[6]

This compound treatment leads to a significant accumulation of FGAR, confirming the inhibition of de novo purine synthesis. The increase in intratumoral glutamine suggests a blockage of its utilization.[3][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

This protocol is used to determine the dose-dependent effect of this compound and DON on the viability of MPNST and Schwann cells.

  • Cell Plating: MPNST (sNF96.2) and immortalized Schwann cells (ipn02.32λ) are seeded in 96-well plates in their respective growth media.

  • Treatment: After 24 hours, the media is replaced with fresh media containing serial dilutions of this compound or DON. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for 72 hours.

  • Viability Assessment: Alamar blue reagent is added to each well, and the plates are incubated for a specified time. The fluorescence is then measured at 590 nm.

  • Data Analysis: The fluorescence readings are normalized to the vehicle-treated controls to determine the percentage of viable cells. The IC50 values are calculated from the dose-response curves.

In Vivo Murine Flank MPNST Model

This protocol describes the in vivo efficacy studies of this compound in a murine model of MPNST.

  • Animal Model: C57BL6/NHsd (B6) mice are used.

  • Tumor Inoculation: Cells harvested from an NPcis mouse-derived MPNST are injected subcutaneously into the flank of the B6 mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average size of approximately 300 mm³. The mice are then randomized into treatment and vehicle control groups.

  • Treatment Administration: this compound is administered orally (p.o.) daily for 14 days. A typical dosing regimen is 1.2 mg/kg for the first 5 days, followed by 0.5 mg/kg for the remaining 9 days. The vehicle group receives the corresponding vehicle solution.

  • Tumor Measurement: Tumor volumes are measured approximately three times per week using calipers. The volume is calculated using the formula: V = (Length x Width²)/2.

  • Toxicity Monitoring: Animal weight and general health are monitored throughout the study. At the end of the study, tissues such as the jejunum can be collected for histological analysis to assess for toxicity.

  • Data Analysis: Tumor growth curves are plotted, and the statistical significance of the difference in tumor volumes between the treatment and control groups is determined.

LC-MS Based Metabolomics and Stable Isotope Flux Analysis

This protocol is used to identify and quantify the metabolic changes in MPNST tumors following this compound treatment.

  • Animal Treatment: Mice with established flank MPNST are treated with either vehicle or this compound (1.2 mg/kg, p.o.) for five days.

  • Stable Isotope Infusion: On the final day, 30 minutes after the last dose of this compound or vehicle, mice receive three tail vein injections of ¹⁵N₂-glutamine or ¹³C₅-glutamine (200 mM) every 15 minutes.

  • Tumor Harvesting: Immediately after the final infusion, the mice are euthanized, and the tumors are harvested and flash-frozen in liquid nitrogen.

  • Metabolite Extraction: Metabolites are extracted from the frozen tumor tissue using cold 80% methanol. The extracts are then dried under nitrogen.

  • LC-MS Analysis: The dried metabolite pellets are resuspended and analyzed by liquid chromatography-mass spectrometry (LC-MS). A system such as an AB/SCIEX 6500 QTRAP hybrid triple quadrupole mass spectrometer can be used for targeted analysis of polar metabolites.

  • Data Analysis: The peak intensities of the metabolites are quantified. For stable isotope flux analysis, the incorporation of the labeled nitrogen or carbon atoms into downstream metabolites (e.g., purine nucleotides) is measured to determine the metabolic flux through the pathway. Statistical analysis is performed to identify significant differences in metabolite levels and isotopic enrichment between the this compound-treated and vehicle-treated tumors.

Experimental Workflow and Logical Relationships

The investigation of this compound's mechanism of action in MPNST follows a logical progression from in vitro characterization to in vivo validation and mechanistic studies.

JHU395_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Mechanistic Mechanistic Studies cell_culture MPNST and Schwann Cell Culture viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay mouse_model Murine Flank MPNST Model viability_assay->mouse_model Promising in vitro results lead to efficacy_study This compound Efficacy Study (Tumor Growth) mouse_model->efficacy_study toxicity_study Toxicity Assessment efficacy_study->toxicity_study metabolomics LC-MS Metabolomics (Tumor Tissue) efficacy_study->metabolomics Observed efficacy prompts mechanistic flux_analysis Stable Isotope Flux Analysis metabolomics->flux_analysis

Figure 2: Experimental Workflow for this compound Evaluation in MPNST.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for MPNST by targeting the metabolic vulnerability of these tumors to glutamine deprivation.[1][7] Its mechanism of action, centered on the inhibition of de novo purine synthesis, has been robustly demonstrated in preclinical models. The favorable toxicity profile of this compound, a result of its prodrug design, suggests a significant improvement over previous generations of glutamine antagonists.[1]

Future research will likely focus on:

  • Investigating the efficacy of this compound in combination with other therapeutic agents, such as those targeting the purine salvage pathway, to achieve a more complete blockade of nucleotide synthesis.

  • Exploring the potential of this compound in other glutamine-dependent cancers.

  • Advancing this compound into clinical trials to evaluate its safety and efficacy in patients with MPNST.

References

JHU395: A Technical Guide to a Novel Glutamine Antagonist Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JHU395, a novel glutamine antagonist prodrug. It is intended for researchers, scientists, and drug development professionals interested in the core science, mechanism of action, and preclinical efficacy of this compound.

Core Concept: A Prodrug Approach to Glutamine Antagonism

This compound is a novel, orally bioavailable, and plasma-stable lipophilic prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] DON itself has shown antitumor activity in past clinical trials but was hampered by dose-limiting gastrointestinal (GI) toxicity.[1] this compound is designed to overcome this limitation by circulating inertly in the plasma and preferentially delivering the active drug, DON, to target tissues, including nervous system-associated tumors.[1][4][5] This targeted delivery is achieved through increased lipophilicity, which enhances its ability to cross cell membranes and the blood-brain barrier.[4][6]

The fundamental principle behind this compound is to increase the therapeutic index of DON by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[4]

cluster_Systemic_Circulation Systemic Circulation (Plasma) cluster_Target_Tissue Target Tissue (e.g., Tumor) cluster_Off_Target_Tissue Off-Target Tissue (e.g., GI Tract) JHU395_plasma This compound (Prodrug) - Stable - Lipophilic DON_plasma DON (Active Drug) - Low Concentration JHU395_plasma->DON_plasma Minimal Conversion JHU395_tissue This compound JHU395_plasma->JHU395_tissue Tissue Penetration JHU395_off_target This compound JHU395_plasma->JHU395_off_target Distribution DON_tissue DON - High Concentration - Active JHU395_tissue->DON_tissue Intracellular Conversion Inhibition Therapeutic Effect DON_tissue->Inhibition Inhibits Glutamine Utilizing Enzymes DON_off_target DON - Low Concentration JHU395_off_target->DON_off_target Minimal Conversion Toxicity Side Effects DON_off_target->Toxicity Reduced Toxicity

This compound Prodrug Concept

Mechanism of Action: Inhibition of De Novo Purine (B94841) Synthesis

Once inside the target cell, this compound is converted to its active form, DON.[6] DON is a broad-spectrum glutamine antagonist that irreversibly inhibits multiple glutamine-utilizing enzymes.[1][4] This broad activity disrupts several biosynthetic pathways crucial for cancer cell proliferation, with a particularly prominent effect on de novo purine synthesis.[1][7]

Metabolomic studies have shown that treatment with this compound leads to a significant accumulation of N-formylglycinamide ribonucleotide (FGAR), a key intermediate in the de novo purine synthesis pathway.[1] This indicates a blockade at the level of glutamine-dependent enzymes downstream of FGAR, such as formylglycinamidine ribonucleotide (FGAM) synthetase.[1] The disruption of purine synthesis ultimately depletes the building blocks for DNA and RNA, leading to the inhibition of tumor cell growth and proliferation.[8][9]

cluster_pathway De Novo Purine Synthesis Pathway cluster_downstream Downstream Effects Glutamine Glutamine FGAM FGAM Glutamine->FGAM Donates Amide Nitrogen PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP This compound This compound DON DON This compound->DON Intracellular Conversion DON->FGAM Inhibits DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA

This compound Mechanism of Action

Quantitative Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those with a high dependence on glutamine metabolism, such as MYC-driven medulloblastoma.

Cell LineCancer TypeIC50 (µM)Reference
High MYC Neural Stem Cells-0.5[6]
Low MYC Neural Stem Cells-35[6]
sNF96.2Malignant Peripheral Nerve Sheath Tumor~1-10[4]
sNF02.2Malignant Peripheral Nerve Sheath Tumor~1-10[4]
ipn02.32λ (Schwann cells)Non-malignant>30[4]
In Vivo Efficacy

Oral administration of this compound has shown significant tumor growth inhibition in preclinical models of malignant peripheral nerve sheath tumor (MPNST) and improved survival in models of medulloblastoma.

ModelCancer TypeDosing RegimenOutcomeReference
Murine Flank MPNSTMalignant Peripheral Nerve Sheath Tumor1.2 mg/kg p.o. (5 days) then 0.5 mg/kg p.o. (9 days)>40% smaller tumor volume compared to vehicle[4][5]
Orthotopic Medulloblastoma Xenograft (D425MED)Medulloblastoma15 mg/kg i.p.Increased median survival from 26 to 45 days[6][10]
Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound effectively delivers DON to tumor tissue, achieving higher concentrations in the tumor relative to plasma.

ParameterPlasmaTumorTumor:Plasma RatioReference
Cmax (nmol/mL or nmol/g)0.8262.12~2.57[11]
Tmax (hr)0.250.5-[11]
AUC0->t (hrnmol/mL or hrnmol/g)0.97672.51~2.57[11]

In a separate study in mice, intraperitoneal administration of this compound resulted in a brain-to-plasma ratio of DON of approximately 0.66, with brain concentrations reaching 4 µM and 11.3 µM after 5 mg/kg and 20 mg/kg doses, respectively.[6]

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Plating: Seed 1500-2000 cells per well in a 96-well plate in standard growth media. For rescue experiments, media can be supplemented with purine nucleotides (e.g., 100 µM guanosine (B1672433) monophosphate).[2]

  • Drug Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound.[2]

  • Incubation: Incubate the cells for 72 hours.[2]

  • Viability Measurement: Assess cell viability using a fluorescent dye such as AlamarBlue. Measure fluorescence at 590 nm.[2]

  • Data Analysis: Normalize fluorescence readings to untreated controls to determine the percentage of viable cells and calculate IC50 values.[2]

start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h add_this compound Add this compound at varying concentrations incubate_24h->add_this compound incubate_72h Incubate 72h add_this compound->incubate_72h add_alamarblue Add AlamarBlue incubate_72h->add_alamarblue measure_fluorescence Measure fluorescence (590 nm) add_alamarblue->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

In Vitro Viability Assay Workflow
In Vivo Murine Flank MPNST Efficacy Study

  • Tumor Implantation: Subcutaneously inject MPNST cells into the flank of B6 mice.[1]

  • Tumor Growth: Allow tumors to develop over 21-28 days until they reach an average volume of approximately 300 mm³. Tumor volume is calculated using the formula: Volume = (Length × Width²)/2.[1]

  • Treatment Groups: Randomize mice into treatment (this compound) and vehicle control groups.[1]

  • Drug Administration: Administer this compound or vehicle daily by oral gavage. A typical dosing regimen is 1.2 mg/kg for 5 days followed by 0.5 mg/kg for 9 days.[1]

  • Monitoring: Measure tumor volumes and animal weights approximately three times per week.[1]

  • Endpoint: At the end of the 14-day treatment period, sacrifice the animals and harvest tumors for further analysis (e.g., histology, metabolomics).[1]

Metabolomics Analysis
  • Sample Collection: Harvest tumors from vehicle- and this compound-treated animals.[1]

  • Metabolite Extraction: Extract polar metabolites from the tumor tissue.[12]

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: Identify and quantify metabolites, comparing the levels between the two treatment groups to determine statistically significant changes. For stable isotope tracing, use ¹⁵N₂-glutamine to trace its incorporation into downstream metabolites.[1]

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on glutamine metabolism, such as malignant peripheral nerve sheath tumors and MYC-driven medulloblastoma. Its prodrug design allows for targeted delivery of the active glutamine antagonist DON, thereby enhancing its therapeutic window. Preclinical studies have demonstrated its potent antitumor activity both in vitro and in vivo, with a clear mechanism of action involving the disruption of de novo purine synthesis. Further investigation and clinical development of this compound and similar brain-penetrant DON prodrugs are warranted.[6][10]

References

JHU395: A Technical Guide to its Role in Purine Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU395 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By delivering its active metabolite, DON, to tumor tissues, this compound effectively targets the metabolic reprogramming of cancer cells, specifically by inhibiting de novo purine (B94841) synthesis. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cancer cell proliferation and purine metabolism, detailed experimental protocols for its study, and a discussion of its potential downstream effects on cellular signaling pathways.

Introduction: Targeting Cancer Metabolism with this compound

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the key metabolic pathways that is often upregulated in cancer is the de novo synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This compound is a rationally designed therapeutic agent that exploits this dependency. As a prodrug, this compound remains largely inert in circulation, minimizing systemic toxicity, and is preferentially activated to DON within the tumor microenvironment. DON, a potent glutamine analog, irreversibly inhibits multiple glutamine-utilizing enzymes, thereby cutting off a critical nitrogen source for purine synthesis and other biosynthetic pathways.

Mechanism of Action: Inhibition of Glutamine Amidotransferases

The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of glutamine amidotransferases by its active form, DON. These enzymes are crucial for the transfer of the amide group from glutamine to various substrates in several biosynthetic pathways. In the context of de novo purine synthesis, DON targets at least two key enzymes:

  • Phosphoribosyl Pyrophosphate Amidotransferase (PPAT): This enzyme catalyzes the first committed step of the de novo purine synthesis pathway.

  • Formylglycinamide Ribonucleotide (FGAR) Amidotransferase (FGAMS): This enzyme is involved in a later step of the pathway.

By inhibiting these enzymes, this compound effectively blocks the synthesis of purine nucleotides, leading to a depletion of the cellular pools of adenosine (B11128) and guanosine (B1672433) triphosphates (ATP and GTP). This, in turn, hampers DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated in various preclinical cancer models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
sNF96.2Malignant Peripheral Nerve Sheath Tumor (MPNST)2.76[2]
sNF02.2Malignant Peripheral Nerve Sheath Tumor (MPNST)1.79[2]
D283MEDMedulloblastoma (MYC-amplified)2[3]
D425MEDMedulloblastoma (MYC-amplified)0.25[3]
MED211Medulloblastoma (MYC-amplified)0.33[3]
High MYC Neural Stem Cells-0.5[4]
Low MYC Neural Stem Cells-35[4]
Table 2: Metabolomic Changes in Response to this compound Treatment
MetabolitePathwayFold Change vs. VehicleCell/Tumor TypeCitation
N-formylglycinamide ribonucleotide (FGAR)De novo Purine SynthesisSignificantly IncreasedMurine MPNST[5]
Inosine Monophosphate (IMP)De novo Purine SynthesisDecreasedMurine MPNST[4]
Guanosine Monophosphate (GMP)De novo Purine SynthesisDecreasedMurine MPNST[4]

Signaling Pathways and Experimental Workflows

De Novo Purine Synthesis Inhibition Pathway

The following diagram illustrates the key steps in the de novo purine synthesis pathway and highlights the points of inhibition by the active form of this compound (DON).

purine_synthesis_inhibition cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibitor Inhibitor PRPP PRPP PRA PRA PRPP->PRA PPAT (Glutamine -> Glutamate) GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM FGAMS (Glutamine -> Glutamate) AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Intracellular Conversion PPAT\n(Glutamine -> Glutamate) PPAT (Glutamine -> Glutamate) DON->PPAT\n(Glutamine -> Glutamate) FGAMS\n(Glutamine -> Glutamate) FGAMS (Glutamine -> Glutamate) DON->FGAMS\n(Glutamine -> Glutamate)

Caption: Inhibition of De Novo Purine Synthesis by this compound (DON).

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the in vitro efficacy of this compound.

experimental_workflow cluster_workflow In Vitro Efficacy Assessment of this compound cell_culture 1. Cancer Cell Culture (e.g., MPNST, Medulloblastoma) treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., Alamar Blue) treatment->viability_assay metabolomics 4. Metabolite Extraction and LC-MS Analysis treatment->metabolomics data_analysis 5. Data Analysis (IC50 determination, metabolomic profiling) viability_assay->data_analysis metabolomics->data_analysis

Caption: Experimental Workflow for this compound In Vitro Studies.

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is a general guideline for assessing cell viability after treatment with this compound using the Alamar Blue (resazurin) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Metabolite Extraction and LC-MS Analysis

This protocol provides a general framework for the analysis of intracellular metabolites following this compound treatment.

  • Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency and treat with this compound or vehicle control for the desired time period.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 30 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile (B52724) and water containing a suitable buffer (e.g., ammonium (B1175870) formate).

    • Acquire data in both positive and negative ionization modes.

  • Data Analysis:

    • Process the raw LC-MS data using specialized software for peak picking, alignment, and integration.

    • Identify metabolites by matching their accurate mass and retention time to a metabolite library or by MS/MS fragmentation analysis.

    • Perform statistical analysis (e.g., t-test, volcano plot) to identify significantly altered metabolites between this compound-treated and control groups.

Potential Downstream Effects: cGAS-STING Pathway

While the primary mechanism of this compound is the direct inhibition of purine synthesis, it is plausible that this metabolic stress could have downstream consequences on other cellular signaling pathways. One such pathway of interest is the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a key component of the innate immune system that senses cytosolic DNA.

The depletion of purine nucleotides by this compound can lead to DNA replication stress and the accumulation of DNA damage. This damaged DNA, if released into the cytoplasm, could potentially be recognized by cGAS, leading to the activation of the STING pathway and a subsequent type I interferon response. This could contribute to the anti-tumor effects of this compound by promoting an anti-tumor immune response. However, it is important to note that a direct link between this compound-mediated purine synthesis inhibition and cGAS-STING activation has not been definitively established in the current scientific literature and remains an area for future investigation.

Logical Relationship: Purine Synthesis Inhibition and Potential cGAS-STING Activation

cgas_sting_pathway cluster_jhu395_action This compound Action cluster_cellular_effects Cellular Effects cluster_cgas_sting Potential Downstream Pathway This compound This compound DON DON This compound->DON Purine_Inhibition Inhibition of De Novo Purine Synthesis DON->Purine_Inhibition Replication_Stress DNA Replication Stress Purine_Inhibition->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage Cytosolic_DNA Cytosolic DNA Fragments DNA_Damage->Cytosolic_DNA cGAS_activation cGAS Activation Cytosolic_DNA->cGAS_activation STING_activation STING Activation cGAS_activation->STING_activation IFN_response Type I Interferon Response STING_activation->IFN_response

References

JHU395 for MYC-Driven Medulloblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on JHU395, a novel glutamine antagonist prodrug, for the treatment of MYC-driven medulloblastoma. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and research workflows.

Introduction

Medulloblastoma is the most common malignant pediatric brain tumor, and the subset of tumors with amplification of the c-MYC oncogene has a particularly poor prognosis.[1][2][3] MYC is known to drive cancer cell growth by upregulating glutamine metabolism, making this pathway a compelling therapeutic target.[1][2][3] this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] It was developed to increase the lipophilicity and brain penetration of DON, with the goal of more effectively targeting brain tumors like medulloblastoma.[1][2][3] Preclinical studies have demonstrated that this compound can suppress tumor growth and induce apoptosis in MYC-driven medulloblastoma models.[1][2][4]

Mechanism of Action

This compound is designed to be a more effective delivery vehicle for the active compound, DON. As a prodrug, this compound has enhanced lipophilicity, allowing it to more readily cross the blood-brain barrier and penetrate tumor cells.[1][2][5] Once inside the cell, this compound is converted to DON, which then acts as a glutamine antagonist, disrupting the metabolic processes that are essential for the rapid growth of MYC-driven cancer cells.[6][7] This targeted approach is particularly effective in high-MYC tumors due to their increased dependence on glutamine metabolism.[5]

cluster_blood Bloodstream cluster_cell Tumor Cell JHU395_blood This compound (Prodrug) JHU395_cell This compound JHU395_blood->JHU395_cell Crosses Blood-Brain Barrier & Cell Membrane DON DON (Active Drug) JHU395_cell->DON Intracellular Conversion Metabolism Glutamine Metabolism DON->Metabolism Inhibits Apoptosis Apoptosis DON->Apoptosis Growth_Inhibition Growth Inhibition DON->Growth_Inhibition Glutamine Glutamine Glutamine->Metabolism Metabolism->Apoptosis Metabolism->Growth_Inhibition

Caption: Mechanism of action of this compound in a MYC-driven medulloblastoma cell.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in MYC-driven medulloblastoma.

Cell LineTreatmentIC50 (µM)p-value
D283MEDDON20< 0.05
D283MEDThis compound1< 0.05
High MYC CellsThis compound0.5N/A
Low MYC CellsThis compound35N/A

Table 1: In Vitro Efficacy of this compound. [5][6]

Cell LineTreatmentConcentration (µM)Cleaved Caspase-3 Positive Cells (%)p-value
D283MEDVehicleN/A18.5< 0.01
D283MEDThis compound125.2< 0.01
D283MEDThis compound229.4< 0.01
High-MYC CellsControlN/A30< 0.05
High-MYC CellsThis compoundLow micromolar60< 0.05

Table 2: Induction of Apoptosis by this compound. [4][6]

Treatment GroupMedian Survival (days)p-value
Vehicle Control26< 0.001
This compound45< 0.001

Table 3: In Vivo Efficacy of this compound in Orthotopic Xenograft Mouse Model. [1][2][4]

ParameterValue
CSF-to-plasma ratio improvement (vs. DON)10-fold
Brain-to-plasma ratio improvement (vs. DON)10-fold
Brain-to-plasma ratio of DON after this compound IP dosing0.66

Table 4: Pharmacokinetic Properties of this compound. [1][2][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Studies (Orthotopic Xenograft Model)
  • Animal Model: Nu/Nu mice were used for this study.[4]

  • Cell Implantation:

    • Mice were anesthetized with ketamine/xylazine.[4]

    • A burr hole was created in the skull 1 mm to the right and 2 mm posterior to the lambdoid suture using an 18-gauge needle.[4]

    • 100,000 D425MED cells in 3 µL of media were injected to a depth of 2.5 mm into the cerebellum using a Hamilton syringe with a needle guard.[4]

  • Treatment:

    • This compound was prepared in DMSO.[4]

    • Parenteral administration of this compound was performed at doses of 5 or 20 mg/kg.[4]

  • Endpoint: Survival was monitored, and the median survival was calculated.[4]

Immunofluorescence for Cleaved Caspase-3
  • Cell Treatment: Medulloblastoma cell lines were treated with this compound for 72 hours.[4]

  • Cell Fixation: Cells were fixed in cytospin fluid and spun onto glass slides.[5]

  • Permeabilization and Blocking: Cells were permeabilized with 0.1% TritonX and blocked with 5% normal goat serum.[5]

  • Antibody Incubation:

    • Cells were incubated with anti-cleaved caspase-3 antibody (Cell Signaling Technology, clone 5A1E) at a 1:400 dilution.[5]

    • A secondary antibody conjugated to Cy3 was used at a 1:500 dilution.[5]

  • Counterstaining and Imaging:

    • 4′,6-diamidino-2-phenylindole (DAPI) was used as a counterstain.[5]

    • Images were captured, and the percentage of Cy3-positive cells was calculated from at least five pairs of images for each treatment condition.[5]

Tumor Cell-to-Plasma Partitioning
  • Cell Preparation: D425MED cells were resuspended in human plasma to a density of 10 million cells/mL.[5]

  • Incubation: The cell-plasma suspension was preincubated at 37°C for 5 minutes before adding this compound to a final concentration of 20 μM. The suspension was then reincubated for 1 hour at 37°C.[5]

  • Separation: The cell suspension was centrifuged at 10,000 g for 10 minutes at 4°C, and the supernatant plasma was collected.[5]

  • Analysis: The concentrations of intact this compound and DON in both the cell pellet and the plasma were quantified.[4]

Visualizations

The following diagrams illustrate key relationships and workflows in the research of this compound for MYC-driven medulloblastoma.

cluster_problem Clinical Challenge cluster_solution Therapeutic Strategy MYC_Amp MYC Amplification in Medulloblastoma Gln_Dep Increased Glutamine Dependency MYC_Amp->Gln_Dep Leads to Poor_Prog Poor Prognosis Gln_Dep->Poor_Prog Contributes to This compound This compound (Prodrug) DON DON (Glutamine Antagonist) This compound->DON Delivers Target Inhibition of Glutamine Metabolism DON->Target Achieves Target->Gln_Dep Disrupts

Caption: Logical relationship between MYC amplification and this compound therapeutic strategy.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines MYC-Amplified Medulloblastoma Cell Lines Viability Cell Viability Assays (IC50 Determination) Cell_Lines->Viability Apoptosis Apoptosis Assays (Cleaved Caspase-3) Cell_Lines->Apoptosis Xenograft Orthotopic Xenograft Mouse Model Viability->Xenograft Positive results lead to Apoptosis->Xenograft Positive results lead to Treatment This compound Treatment Xenograft->Treatment Survival Survival Analysis Treatment->Survival PK Pharmacokinetics (Brain Penetration) Treatment->PK

Caption: Experimental workflow for preclinical evaluation of this compound.

References

JHU395: A Technical Guide to its Impact on Tumor Glutamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JHU395, a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This compound is designed for enhanced delivery of its active metabolite, DON, to tumor tissues, thereby inhibiting glutamine metabolism, a critical pathway for cancer cell proliferation and survival. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying biological processes.

Core Mechanism of Action

This compound is a lipophilic prodrug that remains inert in plasma, allowing for systemic distribution with reduced gastrointestinal toxicity, a common dose-limiting factor for DON.[1] Upon reaching the tumor microenvironment, this compound is metabolized, releasing DON. DON, a glutamine mimic, irreversibly inhibits multiple glutamine-utilizing enzymes, known as glutamine amidotransferases.[1] This broad-spectrum inhibition disrupts numerous biosynthetic pathways reliant on glutamine, most notably de novo purine (B94841) and pyrimidine (B1678525) synthesis, hexosamine biosynthesis, and amino acid metabolism.[2] The primary antitumor effect of this compound is attributed to the shutdown of nucleotide synthesis, leading to cell growth arrest and apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, focusing on its efficacy in Malignant Peripheral Nerve Sheath Tumors (MPNST) and Medulloblastoma.

Table 1: In Vitro Efficacy of this compound
Cell LineTumor TypeParameterValueReference
sNF96.2, sNF02.2MPNSTIC50 (DON)8-9 µM[4]
Immortalized Schwann CellsNormalIC50 (DON)>30 µM[4]
D283MEDMedulloblastoma (MYC-amplified)Growth Inhibition (0.25 µM this compound)Significant (p < 0.05)[5]
D425MEDMedulloblastoma (MYC-amplified)Growth Inhibition (0.25 µM this compound)Significant (p < 0.01)[5]
High MYC Neural Stem CellsMedulloblastoma ModelIC50 (this compound)0.5 µM[5]
Low MYC Neural Stem CellsControlIC50 (this compound)35 µM[5]
Table 2: In Vivo Efficacy of this compound
Tumor ModelTreatment RegimenPrimary EndpointResultReference
Murine Flank MPNST1.2 mg/kg/day x 5 days, then 0.5 mg/kg/day x 9 days (oral)Mean Tumor Volume>40% smaller than vehicle[4][6]
Murine Flank MPNST2.4 mg/kg (oral, 3x/week)SurvivalIncreased survival[6]
Medulloblastoma Orthotopic Xenograft15 mg/kg (twice weekly)Median Survival45 days (vs. 24 days for vehicle)[5]
Table 3: Metabolomic Impact of this compound in MPNST Tumors
MetabolitePathwayFold Change vs. VehicleSignificanceReference
Phosphoribosyl-N-formylglycineamide (FGAR)De Novo Purine SynthesisSignificantly Increasedp < 0.01[2]
Inosine Monophosphate (IMP)De Novo Purine SynthesisDecreasedNot specified[6]
Guanosine Monophosphate (GMP)De Novo Purine SynthesisDecreasedNot specified[6]
GlutamineAmino Acid Metabolism>60% higher in tumorNot specified

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound.

In Vitro Cell Viability and Growth Assays
  • Cell Lines: Human MPNST cell lines (sNF96.2, sNF02.2), immortalized human Schwann cells, and human medulloblastoma cell lines (D283MED, D425MED) were utilized.[1][5]

  • Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For glutamine deprivation studies, cells were grown in glutamine-free media with titrated concentrations of glutamine.[1]

  • Viability/Growth Assessment:

    • Alamar Blue Assay: Cell viability was measured after 72 hours of treatment with this compound or DON using alamar blue fluorescence (590 nm).[1]

    • Trypan Blue Exclusion: Live cell counts were performed daily for 5 days using a trypan blue exclusion assay to assess cell proliferation.[1]

    • CellTiter-Blue Assay: Cell growth was assessed on day 5 of treatment using the CellTiter-Blue assay.[7]

  • Apoptosis Assay:

    • Cleaved Caspase-3 (CC3) Staining: Apoptosis was quantified by immunofluorescence staining for cleaved caspase-3 after 72 hours of this compound treatment.[5]

In Vivo Tumor Models and Efficacy Studies
  • MPNST Murine Flank Xenograft Model:

    • Cell Implantation: Cells derived from a genetically engineered NPcis (NF1+/⁻;p53+/⁻) mouse model of MPNST were subcutaneously injected into the flank of B6 mice.[1][2]

    • Treatment: When tumors reached an average size of 300 mm³, mice were treated orally with this compound (e.g., 1.2 mg/kg/day for 5 days, followed by 0.5 mg/kg/day for 9 days) or vehicle.[1]

    • Tumor Measurement: Tumor volumes were measured approximately three times per week using calipers, and calculated as (length x width²)/2.[1]

  • Medulloblastoma Orthotopic Xenograft Model:

    • Cell Implantation: Human MYC-amplified medulloblastoma cells were stereotactically implanted into the brains of nude mice.

    • Treatment: Mice were treated with this compound (e.g., 15 mg/kg, twice weekly) or vehicle.[5]

    • Efficacy Endpoint: The primary endpoint was median survival, with monitoring for symptoms of tumor progression.[5]

Metabolomic Analysis
  • Sample Collection:

    • In Vitro: Cells were treated with this compound or vehicle for 6 hours, washed with cold PBS, and metabolites were extracted.[6]

    • In Vivo: Tumors were harvested from mice at specified time points after this compound administration and flash-frozen in liquid nitrogen.[2][6]

  • Metabolite Extraction:

    • Polar metabolites were extracted using ice-cold 80% methanol/20% water.[6]

    • Tissue samples were homogenized, and the supernatant was collected after centrifugation.[2]

    • The extracts were dried under nitrogen gas.[2][6]

  • LC-MS/MS Analysis:

    • Instrumentation: An AB/SCIEX 6500 QTRAP hybrid triple quadrupole mass spectrometer was used for targeted analysis of over 300 polar metabolites.[6]

    • Chromatography: Metabolites were separated using an amide XBridge HILIC (Waters Corp.) column with a Shimadzu Prominence UFLC system.[6]

    • Detection: Selected reaction monitoring (SRM) with polarity switching was used for metabolite detection and quantification.[6]

  • Stable Isotope Flux Analysis:

    • Mice bearing MPNST flank tumors were treated with this compound or vehicle for five days.

    • On the final day, mice received tail vein injections of ¹⁵N₂-glutamine or ¹³C₅-glutamine.[2]

    • Tumors were harvested, and metabolites were extracted and analyzed by LC-MS/MS to trace the fate of the labeled glutamine.[2]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.

JHU395_Mechanism cluster_prodrug Systemic Circulation cluster_tumor Tumor Cell cluster_pathways Biosynthetic Pathways This compound This compound (Prodrug) (Lipophilic, Plasma Stable) DON DON (Active Drug) This compound->DON Metabolic Activation GlutamineEnzymes Glutamine Amidotransferases DON->GlutamineEnzymes Irreversible Inhibition Purine De Novo Purine Synthesis GlutamineEnzymes->Purine Pyrimidine Pyrimidine Synthesis GlutamineEnzymes->Pyrimidine Hexosamine Hexosamine Biosynthesis GlutamineEnzymes->Hexosamine GrowthArrest Growth Arrest & Apoptosis Purine->GrowthArrest Pyrimidine->GrowthArrest

Caption: Mechanism of action of this compound in a tumor cell.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_metabolomics Metabolomic Analysis CellLines Tumor Cell Lines (MPNST, Medulloblastoma) Treatment_vitro This compound / DON Treatment CellLines->Treatment_vitro Viability Viability Assays (Alamar Blue) Treatment_vitro->Viability Apoptosis Apoptosis Assays (Cleaved Caspase-3) Treatment_vitro->Apoptosis SamplePrep Tumor/Cell Sample Preparation Treatment_vitro->SamplePrep Cell Harvest MouseModels Xenograft Mouse Models (Flank, Orthotopic) Treatment_vivo Oral Administration of this compound MouseModels->Treatment_vivo Efficacy Efficacy Assessment (Tumor Volume, Survival) Treatment_vivo->Efficacy Efficacy->SamplePrep Tumor Harvest Extraction Metabolite Extraction (80% Methanol) SamplePrep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Preclinical experimental workflow for this compound evaluation.

DeNovoPurineSynthesis Glutamine Glutamine PRA PRA Glutamine->PRA Amidotransferase FGAM FGAM Glutamine->FGAM Amidotransferase PRPP PRPP PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAR->FGAM AIR AIR FGAM->AIR IMP IMP AIR->IMP Multiple Steps DON DON DON->PRA DON->FGAM

Caption: Inhibition of de novo purine synthesis by DON.

Conclusion

This compound represents a promising therapeutic strategy for tumors dependent on glutamine metabolism, such as certain types of MPNST and medulloblastoma. Its design as a prodrug allows for effective delivery of the active glutamine antagonist, DON, to the tumor site while potentially mitigating systemic toxicities. The profound inhibitory effect of this compound on de novo purine synthesis underscores a key vulnerability in these cancers. The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical translation of glutamine antagonist therapies.

References

JHU395: A Preclinical Technical Guide for Soft Tissue Sarcoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of the Preclinical Data and Methodologies for the Novel Glutamine Antagonist Prodrug JHU395 in Malignant Peripheral Nerve Sheath Tumors.

Introduction

Malignant peripheral nerve sheath tumors (MPNST) are aggressive soft tissue sarcomas with a significant unmet medical need. A growing body of evidence highlights the dependence of various cancers, including MPNST, on the amino acid glutamine for proliferation and survival. This compound is a novel, orally bioavailable prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] This design allows for increased stability in plasma and preferential delivery of the active compound, DON, to target tissues, thereby mitigating the gastrointestinal toxicities that have previously limited the clinical development of DON.[1][3] This technical guide provides a comprehensive overview of the preclinical data for this compound in soft tissue sarcoma, with a focus on MPNST, detailing the experimental protocols and key findings for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Glutamine Antagonism and Inhibition of De Novo Purine (B94841) Synthesis

This compound exerts its antitumor effect through the inhibition of glutamine-dependent metabolic pathways. As a prodrug, this compound is converted to its active form, DON, which acts as a broad-spectrum glutamine antagonist.[3][4] DON competitively inhibits multiple enzymes that utilize glutamine as a nitrogen donor, a critical process for the synthesis of nucleotides, amino acids, and other essential biomolecules for rapidly proliferating cancer cells.[4] A primary mechanism of this compound's antitumor activity in MPNST is the disruption of the de novo purine synthesis pathway, a critical process for DNA and RNA synthesis.[1][2][5]

De_Novo_Purine_Synthesis_Inhibition_by_this compound Mechanism of Action: this compound Inhibition of Purine Synthesis cluster_cell Tumor Cell This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Activation Enzymes Glutamine-Utilizing Enzymes DON->Enzymes Inhibits Glutamine Glutamine Phosphoribosylamine 5-Phosphoribosylamine Glutamine->Phosphoribosylamine PRPP PRPP PRPP->Phosphoribosylamine Glutamine-PRPP amidotransferase IMP IMP Phosphoribosylamine->IMP Multiple Steps AMP_GMP AMP & GMP IMP->AMP_GMP Branching Synthesis DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA Enzymes->Phosphoribosylamine Catalyzes caption This compound is activated to DON, inhibiting glutamine-dependent enzymes in purine synthesis.

This compound activation and inhibition of de novo purine synthesis.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through both in vitro and in vivo studies, primarily in the context of MPNST. The following tables summarize the key quantitative findings.

In Vitro Efficacy
Cell LineCell TypeTreatmentEndpointResultReference
sNF96.2Human MPNSTGlutamine DeprivationCell GrowthSignificant Inhibition[6]
ipn02.32λImmortalized Schwann CellsGlutamine DeprivationCell GrowthLess Sensitive to Inhibition[6]
sNF96.2Human MPNSTDONCell Viability (72h)Significant Inhibition[6]
ipn02.32λImmortalized Schwann CellsDONCell Viability (72h)Less Sensitive to Inhibition[6]
sNF96.2Human MPNSTThis compoundCell Viability (72h)Significant Inhibition[6]
sNF02.2Human MPNSTThis compoundCell Viability (72h)Significant Inhibition[6]
In Vivo Efficacy in a Murine Flank MPNST Model
Treatment GroupDosing RegimenMean Tumor Volume (Day 15)Change in Tumor Volume (Day 15 vs. Day 1)Reference
VehiclePBS + 1% Tween-80 + 2.5% ethanol (B145695), p.o. daily~1695 mm³Increase[5]
This compound1.2 mg/kg p.o. (5 days), then 0.5 mg/kg p.o. (9 days)~1045 mm³Significantly smaller increase (p ≤ 0.05)[5]
Pharmacokinetics and Target Engagement
ParameterTissueValueTime PointReference
DON ConcentrationTumor~2.5-fold higher than plasma-[1][5]
Glutamine LevelsTumor>60% higher than control30 minutes post-dose[1]
Glutamine LevelsPlasma~25% higher than control-[1]
Metabolomic Analysis of In Vivo Tumors
MetabolitePathwayChange with this compound TreatmentReference
FGAR (Phosphoribosyl-N-formylglycineamide)De Novo Purine SynthesisProminently Increased[2]
Inosine Monophosphate (IMP)De Novo Purine SynthesisDecreased[2]
Guanosine Monophosphate (GMP)De Novo Purine SynthesisDecreased[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.

In Vitro Cell Viability Assay

In_Vitro_Cell_Viability_Assay_Workflow Workflow for In Vitro Cell Viability Assay cluster_workflow Experimental Steps start Start seed_cells Seed MPNST (sNF96.2) and immortalized Schwann cells start->seed_cells treat_cells Treat cells with varying concentrations of this compound or DON seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_alamar_blue Add Alamar Blue reagent incubate->add_alamar_blue measure_fluorescence Measure fluorescence (590 nm) add_alamar_blue->measure_fluorescence analyze_data Analyze data and determine cell viability measure_fluorescence->analyze_data end End analyze_data->end caption A general workflow for assessing the in vitro efficacy of this compound.

A generalized workflow for the in vitro cell viability assay.
  • Cell Lines: Human MPNST cell lines (e.g., sNF96.2, sNF02.2) and immortalized human Schwann cells (ipn02.32λ) were utilized.

  • Culture Conditions: Cells were maintained in appropriate growth media, with glutamine-deprivation experiments conducted in glutamine-free media supplemented with varying concentrations of glutamine.

  • Assay: Cell viability was assessed using the Alamar Blue fluorescence assay.

  • Procedure: Cells were seeded in multi-well plates and treated with a range of concentrations of this compound or DON for 72 hours. Alamar Blue reagent was then added, and fluorescence was measured to determine the percentage of viable cells relative to untreated controls.

In Vivo Murine Flank MPNST Model

In_Vivo_MPNST_Model_Workflow Workflow for In Vivo Efficacy Study cluster_workflow Experimental Phases start Start tumor_implantation Implant murine MPNST cells subcutaneously into the flank of mice start->tumor_implantation tumor_growth Allow tumors to reach a palpable size (e.g., 300 mm³) tumor_implantation->tumor_growth treatment_initiation Randomize mice into treatment (this compound) and vehicle control groups tumor_growth->treatment_initiation dosing Administer this compound or vehicle orally according to the specified regimen treatment_initiation->dosing monitoring Monitor tumor volume and animal weight regularly dosing->monitoring endpoint Euthanize animals at the end of the study or when humane endpoints are met monitoring->endpoint analysis Analyze tumor growth inhibition and assess for toxicity endpoint->analysis end End analysis->end caption A general workflow for the in vivo evaluation of this compound in an MPNST model.

A generalized workflow for the in vivo MPNST model study.
  • Animal Model: A syngeneic murine flank MPNST model was established by subcutaneously injecting murine MPNST cells into C57BL/6 mice.

  • Drug Formulation and Administration: this compound was formulated in a vehicle of PBS with 1% Tween-80 and 2.5% ethanol for oral administration.[1]

  • Dosing Regimen: A daily oral dosing regimen of 1.2 mg/kg for 5 days, followed by 0.5 mg/kg for 9 days was identified as a well-tolerated and effective dose.[1][5]

  • Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth, measured by tumor volume.

  • Toxicity Assessment: Toxicity was evaluated by monitoring animal weight, histological analysis of the jejunum and brain, and measurement of plasma markers for liver toxicity (AST, ALT, and total bilirubin).[1] this compound was found to be well-tolerated with no overt gastrointestinal or neurotoxicities observed.[1]

Metabolomic Analysis
  • Analysis: Global metabolomics and stable isotope-labeled flux analyses were performed on tumor samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in glutamine-dependent metabolites.[1]

Conclusion

The preclinical data for this compound in soft tissue sarcoma, specifically in MPNST models, demonstrates its potential as a novel therapeutic agent. Its mechanism of action, targeting the metabolic vulnerability of glutamine dependence in cancer cells, and its favorable preclinical safety profile warrant further investigation. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating the therapeutic potential of this compound and other glutamine antagonists in the treatment of soft tissue sarcomas.

References

JHU395: A Pan-Inhibitor of Glutamine Metabolism and its Impact on Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

JHU395 is a novel, orally bioavailable prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Engineered for enhanced plasma stability and tissue penetration, this compound effectively delivers its active metabolite, DON, to tumors and the central nervous system.[1][3] DON targets multiple glutamine-utilizing enzymes, thereby disrupting a range of metabolic pathways crucial for cancer cell proliferation and survival.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its profound impact on de novo nucleotide synthesis. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical and signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of Glutamine in Cancer Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by an increased uptake and utilization of nutrients to fuel rapid proliferation.[5] Glutamine, the most abundant amino acid in plasma, is a critical nutrient for many cancer cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules, including nucleotides, non-essential amino acids, and hexosamines.[4][6] It also plays a vital role in maintaining redox homeostasis and replenishing the tricarboxylic acid (TCA) cycle.[1] Given this dependency, targeting glutamine metabolism has emerged as a promising therapeutic strategy in oncology.[6][7]

This compound is a lipophilic prodrug of DON, a potent, irreversible inhibitor of a class of enzymes known as glutamine amidotransferases.[1][8] By masking the active sites of DON, this compound circulates inertly in plasma, minimizing systemic toxicity, and upon entering target tissues, it is metabolized to release DON, leading to a localized and potent anti-metabolic effect.[6][9]

Mechanism of Action: Inhibition of Glutamine-Dependent Pathways

The active metabolite of this compound, DON, covalently binds to the glutamine-binding site of numerous enzymes, effectively blocking their catalytic activity.[1] This broad inhibitory profile disrupts several key metabolic pathways that are essential for cancer cell growth and survival. Global metabolomics studies have revealed that this compound treatment significantly alters multiple glutamine-dependent metabolites.[4][9]

Primary Impact: Disruption of De Novo Nucleotide Synthesis

The most pronounced effect of this compound is the inhibition of de novo nucleotide synthesis, a process that is heavily reliant on glutamine for the donation of nitrogen atoms to the purine (B94841) and pyrimidine (B1678525) rings.[4][5]

The de novo purine synthesis pathway is a multi-step process that constructs the purine ring from various precursors. Glutamine contributes two nitrogen atoms to this ring. A key enzyme in this pathway is formylglycinamide ribonucleotide (FGAR) amidotransferase (FGARAT), which catalyzes the conversion of FGAR to formylglycinamidine ribonucleotide (FGAM).[8] this compound, through its active form DON, irreversibly inhibits FGARAT.[4] This blockade leads to a significant accumulation of the upstream metabolite, FGAR, a hallmark of this compound activity.[4][10] The disruption of this pathway ultimately depletes the intracellular pools of inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP), which are essential for DNA and RNA synthesis.[8][11]

The de novo pyrimidine synthesis pathway also requires glutamine as a nitrogen donor. The initial and rate-limiting step is catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase II (CPSII), which utilizes glutamine to produce carbamoyl phosphate. While the primary focus of much of the literature is on purine synthesis, the broad activity of DON suggests that pyrimidine synthesis is also inhibited by this compound.[5] Metabolomic analyses following this compound treatment have shown alterations in pyrimidine pathway intermediates, such as an increase in orotate.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and efficacy.

Table 1: In Vitro Efficacy of this compound and DON

Cell LineCancer TypeCompoundIC50Reference
sNF96.2Malignant Peripheral Nerve Sheath TumorThis compound6.7 µM[4]
sNF02.2Malignant Peripheral Nerve Sheath TumorThis compound~8 µM[12]
D283MEDMedulloblastoma (MYC-amplified)This compound1 µM[3]
D283MEDMedulloblastoma (MYC-amplified)DON20 µM[3]
D425MEDMedulloblastoma (MYC-amplified)This compound< 0.25 µM[1]
D425MEDMedulloblastoma (MYC-amplified)DON~0.5 µM[1]
MED211Medulloblastoma (MYC-amplified)This compound< 0.25 µM[1]
MED211Medulloblastoma (MYC-amplified)DON~10 µM[1]
MYC-transduced Neural Stem Cells-This compound0.5 µM[1]
BMI1-transduced Neural Stem Cells-This compound35 µM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Murine flank MPNST modelMalignant Peripheral Nerve Sheath Tumor1.2 mg/kg p.o. (5 days), 0.5 mg/kg p.o. (9 days)>40% smaller mean tumor volume vs. vehicle[9][12]
Orthotopic xenografts of human MYC-amplified medulloblastomaMedulloblastoma15 mg/kg i.p. twice weeklyIncreased median survival from 26 to 45 days[1]

Table 3: Pharmacokinetic and Metabolomic Effects of this compound

ParameterTissue/FluidValueReference
DON Tumor-to-Plasma RatioMurine MPNST Model>2-fold higher[6][7]
DON Cell-to-Plasma Ratio (in vitro)MPNST cells>4-fold higher[12]
FGAR Accumulation (this compound vs. Vehicle)Murine MPNST Tumors75-fold higher[4]
Tumor Glutamine Levels (this compound vs. Vehicle)Murine MPNST Tumors>60% higher[12]
DON Concentration in Brain (20 mg/kg IP dose)Nu/Nu mice11.3 µM[1]

Signaling Pathways and Logical Relationships

The antitumor activity of this compound is intrinsically linked to key oncogenic signaling pathways that regulate cellular metabolism.

The MYC-Glutamine Axis

The MYC oncogene is a critical regulator of glutamine metabolism.[10] MYC upregulates the expression of genes involved in glutamine uptake and utilization, rendering MYC-driven cancers highly dependent on this amino acid.[1][10] This creates a therapeutic vulnerability that can be exploited by glutamine antagonists like this compound.[1] The enhanced sensitivity of MYC-amplified medulloblastoma cells to this compound underscores this critical relationship.[1][10]

MYC_Glutamine_Axis MYC MYC Oncogene Glut_Metab Upregulation of Glutamine Metabolism MYC->Glut_Metab Upregulates Glut_Dep Glutamine Dependency Glut_Metab->Glut_Dep Inhibition Inhibition of Glutamine-Utilizing Enzymes Glut_Dep->Inhibition This compound This compound This compound->Inhibition Induces Apoptosis Apoptosis and Reduced Proliferation Inhibition->Apoptosis Leads to

Figure 1: Simplified diagram illustrating the relationship between MYC, glutamine metabolism, and this compound's mechanism of action.

This compound's Impact on Nucleotide Synthesis Pathways

The primary mechanism of this compound's antitumor effect is the disruption of de novo nucleotide synthesis. The following diagram illustrates the key steps inhibited by this compound in both purine and pyrimidine synthesis.

Nucleotide_Synthesis_Inhibition cluster_purine De Novo Purine Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis PRPP PRPP FGAR FGAR PRPP->FGAR FGAM FGAM FGAR->FGAM FGAR Amidotransferase IMP IMP FGAM->IMP AMP_GMP AMP & GMP IMP->AMP_GMP Glutamine_p Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine_p->Carbamoyl_P CPSII Orotate Orotate Carbamoyl_P->Orotate UMP UMP Orotate->UMP CTP_TTP CTP & TTP UMP->CTP_TTP This compound This compound (DON) This compound->Inhibition_FGAR This compound->Inhibition_CPSII

Figure 2: this compound inhibits key glutamine-dependent steps in both purine and pyrimidine synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (Alamar Blue)

This protocol is used to assess the dose-dependent effect of this compound on the viability of cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (from wells with medium and Alamar Blue but no cells). Normalize the fluorescence values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression analysis.

In Vivo Stable Isotope Tracing with ¹⁵N₂-Glutamine

This protocol allows for the tracing of glutamine metabolism in vivo and assessment of this compound's impact on nucleotide synthesis.

  • Animal Model and Drug Treatment: Utilize tumor-bearing mice (e.g., flank xenografts). Treat the mice with this compound (e.g., 1.2 mg/kg, p.o.) or vehicle for a specified number of days.[13]

  • Isotope Infusion: On the final day of treatment, 30 minutes after the last dose of this compound or vehicle, administer ¹⁵N₂-glutamine (e.g., 200 mmol/L) via tail vein injection.[13] Multiple injections can be performed at set intervals (e.g., every 15 minutes for a total of three injections).[13]

  • Tissue Harvest: At a defined time point after the final isotope injection, euthanize the mice and rapidly excise the tumors.[13] Immediately freeze the tumor tissue in liquid nitrogen to quench metabolic activity.[13]

  • Metabolite Extraction: Homogenize the frozen tumor tissue in a cold 80% methanol (B129727) solution.[13] Centrifuge to pellet the protein and collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen.

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Use a liquid chromatography system coupled to a mass spectrometer to separate and detect the metabolites. Monitor the mass isotopologue distribution of glutamine and downstream metabolites, such as purine and pyrimidine nucleotides, to determine the incorporation of the ¹⁵N label.

  • Data Analysis: Correct the raw data for the natural abundance of isotopes. Compare the fractional enrichment of ¹⁵N in various metabolites between the this compound-treated and vehicle-treated groups to quantify the inhibitory effect on glutamine utilization for nucleotide synthesis.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., Alamar Blue) Cell_Lines->Viability_Assay Clonogenic_Assay Clonogenic Assay Cell_Lines->Clonogenic_Assay Metabolomics_vitro Metabolomics (LC-MS) Cell_Lines->Metabolomics_vitro Tumor_Model Establish Tumor Model in Mice Viability_Assay->Tumor_Model Inform Metabolomics_vivo Stable Isotope Tracing & Metabolomics Metabolomics_vitro->Metabolomics_vivo Guide Drug_Admin This compound/Vehicle Administration Tumor_Model->Drug_Admin Tumor_Growth Monitor Tumor Growth and Survival Drug_Admin->Tumor_Growth PK_PD Pharmacokinetics & Pharmacodynamics Drug_Admin->PK_PD Drug_Admin->Metabolomics_vivo

Figure 3: A representative experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a promising therapeutic agent that targets the metabolic vulnerability of cancer cells to glutamine deprivation. Its primary mechanism of action involves the broad inhibition of glutamine-utilizing enzymes, leading to a profound disruption of de novo nucleotide synthesis, particularly the purine synthesis pathway. The enhanced sensitivity of MYC-driven cancers to this compound highlights a potential biomarker-driven strategy for patient selection.

Future research should continue to explore the full spectrum of enzymes inhibited by this compound and their relative contributions to its antitumor effects. Investigating the potential for synergistic combinations with other anticancer agents, particularly those that target complementary metabolic pathways or signaling networks, is a promising avenue for enhancing the therapeutic efficacy of this compound. Further elucidation of the interplay between this compound-induced metabolic stress and the tumor immune microenvironment may also reveal novel immunomodulatory roles for this class of drugs.

References

Methodological & Application

JHU395 In Vitro Assay Protocol for Malignant Peripheral Nerve Sheath Tumor (MPNST) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft tissue sarcomas often associated with the genetic disorder neurofibromatosis type 1 (NF1).[1][2][3][4] These tumors have a poor prognosis and limited effective therapeutic options. A growing body of research has highlighted the dependence of various cancers on altered metabolic pathways, including an increased reliance on glutamine.[1][2][3] JHU395 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][4][5] Designed to be inert in plasma, this compound can permeate tissues where it releases its active form, DON, which irreversibly inhibits multiple glutamine-utilizing enzymes.[1][4] This targeted delivery mechanism aims to enhance the therapeutic window by concentrating the active drug in tumor tissues while minimizing systemic toxicity.[1][5] Studies have shown that human MPNST cells are particularly susceptible to glutamine deprivation and to the growth-inhibitory effects of this compound, suggesting that glutamine antagonism is a promising therapeutic strategy for this cancer.[1][2][3]

This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in MPNST cell lines.

Signaling Pathways and Experimental Workflow

This compound acts as a broad inhibitor of glutamine metabolism by releasing the active antagonist DON within the target cell. DON covalently modifies and inactivates numerous enzymes that utilize glutamine as a nitrogen donor. This disruption affects several critical downstream biosynthetic pathways essential for cancer cell proliferation and survival, including the synthesis of nucleotides (purines and pyrimidines), amino acids, and hexosamines.[1]

cluster_0 This compound Cellular Uptake and Activation cluster_1 Glutamine Metabolism Inhibition cluster_2 Downstream Effects JHU395_ext This compound (Prodrug) (Extracellular) JHU395_int This compound (Intracellular) JHU395_ext->JHU395_int Cellular Uptake DON DON (Active Drug) (Intracellular) JHU395_int->DON Activation Glutamine_Enzymes Glutamine-Utilizing Enzymes DON->Glutamine_Enzymes Inhibition Glutamine Glutamine Glutamine->Glutamine_Enzymes Biosynthesis Downstream Biosynthesis Glutamine_Enzymes->Biosynthesis Purine_Synth Purine Synthesis Biosynthesis->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis Biosynthesis->Pyrimidine_Synth Hexosamine_Synth Hexosamine Biosynthesis Biosynthesis->Hexosamine_Synth AminoAcid_Synth Amino Acid Metabolism Biosynthesis->AminoAcid_Synth Cell_Growth Inhibition of Cell Proliferation & Survival Purine_Synth->Cell_Growth Pyrimidine_Synth->Cell_Growth Hexosamine_Synth->Cell_Growth AminoAcid_Synth->Cell_Growth

Caption: Mechanism of action of this compound in MPNST cells.

The following diagram outlines the general workflow for assessing the in vitro effects of this compound on MPNST cells.

cluster_workflow Experimental Workflow start Start culture_cells Culture MPNST and Control Schwann Cells start->culture_cells seed_plates Seed Cells into 96-well Plates culture_cells->seed_plates prepare_this compound Prepare this compound Stock and Working Solutions treat_cells Treat Cells with This compound/DON (72h) prepare_this compound->treat_cells seed_plates->treat_cells viability_assay Perform Cell Viability Assay (e.g., Alamar Blue) treat_cells->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for this compound in vitro cell viability assay.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • Human MPNST cell lines (e.g., sNF96.2, sNF02.2).

    • Control: Immortalized human Schwann cells (e.g., ipn02.32λ).

  • Culture Media:

    • For MPNST cells: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For Schwann cells: Specific Schwann cell growth medium.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (Alamar Blue)

This protocol is adapted from studies evaluating the dose-dependent effects of this compound on MPNST cell viability.[1][4]

  • Materials:

    • MPNST and Schwann cells.

    • 96-well clear-bottom black plates.

    • This compound and DON.

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions.

    • Complete culture medium.

    • Alamar Blue (resazurin) reagent.

    • Fluorescence plate reader.

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count cells.

      • Seed 2,000-5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

      • Incubate overnight to allow for cell attachment.

    • Drug Preparation:

      • Prepare a 10 mM stock solution of this compound and DON in DMSO.

      • Perform serial dilutions in culture medium to create 2X working concentrations of the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Cell Treatment:

      • Remove the medium from the wells.

      • Add 100 µL of the 2X drug dilutions to the respective wells. Include vehicle control (DMSO-containing medium) and untreated control wells.

      • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Alamar Blue Assay:

      • After the 72-hour incubation, add 10 µL of Alamar Blue reagent to each well.

      • Incubate for 2-4 hours at 37°C, protected from light.

      • Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Data Analysis:

      • Normalize the fluorescence readings of the treated wells to the untreated control wells to determine the percent viability.

      • Plot the percent viability against the log of the drug concentration to generate a dose-response curve and calculate the IC₅₀ value.

Data Presentation

The following tables summarize representative quantitative data from studies on this compound and DON in MPNST cells.

Table 1: Comparative Sensitivity of MPNST and Schwann Cells to DON

Cell LineCell TypeIC₅₀ of DON (µM)
sNF96.2MPNST~8-9
ipn02.32λImmortalized Schwann>30
Data derived from published findings indicating MPNST cells are more sensitive to DON than non-malignant Schwann cells.[5]

Table 2: Viability of MPNST Cells After Treatment with this compound

Cell LineThis compound Concentration (µM)% Viability (Normalized to Control)
sNF96.21~80%
10~50%
30~20%
sNF02.21~85%
10~55%
30~25%
Approximate values based on graphical data from published studies after 72 hours of treatment.[4]

Table 3: this compound Delivery of DON to MPNST Cells In Vitro

Compound Added (20 µM)Compartment% of Total DON Measured
This compoundHuman Plasma8%
MPNST Cells (sNF96.2)92%
This demonstrates the preferential delivery of the active drug, DON, into MPNST cells by the prodrug this compound after a one-hour incubation.[1]

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound against MPNST cells. The data consistently demonstrate that MPNST cells are sensitive to glutamine antagonism by this compound, which effectively delivers its active payload, DON, into the tumor cells.[1][5] This leads to a significant reduction in cell viability at micromolar concentrations.[4] These methodologies are crucial for preclinical assessment and for further investigation into the mechanisms of metabolic inhibitors in MPNST.

References

Application Notes and Protocols for JHU395 In Vivo Dosing in a Murine Flank MPNST Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of JHU395, a novel glutamine antagonist prodrug, in a murine flank Malignant Peripheral Nerve Sheath Tumor (MPNST) model. This document is intended for researchers, scientists, and drug development professionals working in oncology and preclinical drug evaluation.

Introduction

Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft tissue sarcomas with limited effective therapeutic options.[1][2][3][4] These tumors are often associated with Neurofibromatosis type 1 (NF1), a genetic disorder characterized by the loss of the tumor suppressor neurofibromin.[2][4] Emerging research has highlighted the dependence of MPNST cells on glutamine for their growth and proliferation, making glutamine metabolism an attractive therapeutic target.[5][6]

This compound is a novel, orally bioavailable prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][7] It is designed to be stable in plasma and deliver the active antagonist, DON, to target tissues, thereby minimizing the gastrointestinal toxicity associated with systemic DON administration.[1][6] In preclinical studies, this compound has demonstrated significant anti-tumor activity in murine MPNST models by inhibiting glutamine-dependent metabolic pathways, most notably de novo purine (B94841) synthesis.[8][6][9][10]

Principle of the Method

This compound is administered orally to mice bearing subcutaneously implanted MPNSTs. The prodrug is absorbed and circulates in the plasma in an inert form. Upon reaching the tumor microenvironment, it is converted to its active form, DON. DON then acts as a glutamine antagonist, inhibiting multiple enzymes that utilize glutamine for biosynthetic processes. This disruption of cellular metabolism, particularly the synthesis of nucleotides, leads to the inhibition of tumor growth.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies of this compound in a murine flank MPNST model.

ParameterValueSpecies/ModelReference
This compound Dosing Regimen 1.2 mg/kg p.o. daily for 5 days, followed by 0.5 mg/kg p.o. daily for 9 daysC57BL/6J mice with flank MPNST[1][6]
Tumor Growth Inhibition >40% smaller mean tumor volume compared to vehicle-treated controlsMurine flank MPNST model[11]
DON Concentration in Tumor (Cmax) ~15 nmol/gFlank MPNST B6 mice[9]
DON Concentration in Plasma (Cmax) ~5 nmol/mLFlank MPNST B6 mice[9]
Tumor-to-Plasma Ratio of DON >2-fold higher exposure in tumorMurine flank MPNST model[5][9]
Effect on Tumor Glutamine Levels >60% higher glutamine levels in this compound-treated tumorsMurine flank MPNST model[11]

Experimental Protocols

Materials
  • This compound

  • Vehicle (e.g., Phosphate-buffered saline with 1% Tween-80 and 2.5% ethanol)[9]

  • Murine MPNST cell line (e.g., derived from NPcis genetically engineered mouse model)[1][10]

  • C57BL/6J mice (or other appropriate strain)[7][10]

  • Matrigel[2]

  • Standard cell culture reagents

  • Animal handling and surgical equipment

  • Calipers for tumor measurement

Animal Model Preparation (Murine Flank MPNST Model)
  • Cell Culture: Culture murine MPNST cells in appropriate media and conditions.

  • Cell Preparation for Implantation: Harvest cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 3 x 10^6 cells per 100 µL.[10]

  • Subcutaneous Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[10][12]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements of the tumors approximately 3-4 weeks post-implantation, or once they are palpable.[10] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of approximately 100-300 mm³, randomize the mice into treatment and control groups.[6]

This compound Dosing Protocol
  • Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations for oral administration. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH2O has been described.[7]

  • Dosing Regimen:

    • Initial Phase: Administer this compound orally (p.o.) at a dose of 1.2 mg/kg once daily for 5 consecutive days.[1][6]

    • Maintenance Phase: Following the initial phase, reduce the dose to 0.5 mg/kg once daily for the next 9 consecutive days.[1][6]

  • Control Group: Administer an equivalent volume of the vehicle to the control group following the same schedule.

  • Tumor and Health Monitoring:

    • Measure tumor volumes with calipers approximately three times per week throughout the dosing period.[1]

    • Monitor the body weight of the mice to assess for any overt toxicity.[1]

    • Observe the general health and behavior of the animals daily.

Signaling Pathway and Experimental Workflow Diagrams

JHU395_Mechanism_of_Action cluster_extracellular Extracellular cluster_plasma Plasma cluster_tumor_cell Tumor Cell JHU395_oral This compound (Oral Prodrug) JHU395_plasma This compound (Inert) JHU395_oral->JHU395_plasma Absorption JHU395_tumor This compound JHU395_plasma->JHU395_tumor Tissue Penetration DON DON (Active Antagonist) JHU395_tumor->DON Conversion Glutamine_Enzymes Glutamine-Utilizing Enzymes DON->Glutamine_Enzymes Inhibition Glutamine Glutamine Glutamine->Glutamine_Enzymes Purine_Synthesis De Novo Purine Synthesis Glutamine_Enzymes->Purine_Synthesis Nucleotides Nucleotides (dATP, dGTP) Purine_Synthesis->Nucleotides Tumor_Growth Tumor Growth & Proliferation Purine_Synthesis->Tumor_Growth DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA DNA_RNA->Tumor_Growth

Caption: Mechanism of action of this compound in MPNST.

Experimental_Workflow start Start cell_culture 1. Culture Murine MPNST Cells start->cell_culture implantation 2. Subcutaneous Flank Implantation in Mice cell_culture->implantation tumor_growth 3. Allow Tumors to Reach ~100-300 mm³ implantation->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization dosing 5. Oral Dosing (this compound or Vehicle) randomization->dosing monitoring 6. Monitor Tumor Volume & Animal Health dosing->monitoring endpoint 7. Endpoint Analysis (e.g., Tumor Excision) monitoring->endpoint finish End endpoint->finish

Caption: Experimental workflow for this compound in vivo study.

References

Preparing JHU395 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU395 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a lipophilic compound, this compound is designed to be stable in plasma, allowing for enhanced tissue penetration before being converted to its active form, DON, within the target cells.[3][4] DON is a broad-spectrum, irreversible inhibitor of glutamine-utilizing enzymes, playing a critical role in disrupting various biosynthetic processes that are often upregulated in cancer cells, such as de novo purine (B94841) synthesis.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), along with application notes and methodologies for key in vitro and in vivo experiments.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₂₂H₂₉N₃O₇[1][6]
Molecular Weight 447.48 g/mol [1][2]
CAS Number 2079938-92-2[2][6]
Appearance Viscous Liquid[2]
Color Colorless to light yellow[2]
Purity Quality confirmed by NMR & HPLC[1]

Preparation of this compound Stock Solution in DMSO

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO. It is imperative to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2]

Materials
  • This compound (viscous liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol
  • Equilibrate this compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Determine Required Volumes: Calculate the required volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at up to 100 mg/mL (223.47 mM).[1][2] For example, to prepare a 20 mM stock solution from 1 mg of this compound:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.020 mol/L * 447.48 g/mol )) * 1,000,000 µL/L ≈ 111.7 µL

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[2]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquoted stock solutions as recommended in Table 2.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

Storage TemperatureShelf LifeReference
-80°C1 year[1]
-20°C1 month[1][2]

Note: One source suggests storage at -80°C for 6 months and -20°C for 1 month.[2] It is advisable to follow the manufacturer's specific recommendations.

Experimental Protocols

This compound has been utilized in a variety of assays to investigate its anti-tumor activity. Below are detailed protocols for key experiments.

Cell Viability Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate 1,500-2,000 cells per well in a 96-well plate in standard media.[1]

  • Incubation: Incubate the cells for 24 hours to allow for attachment.[1]

  • Treatment: Exchange the media with fresh media containing various concentrations of this compound. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

  • Incubation: Incubate the treated cells for 72 hours.[1]

  • Alamar Blue Addition: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume.

  • Incubation: Incubate the plates for 4-8 hours, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percent growth inhibition relative to the vehicle-treated control cells.

Parallel Artificial Membrane Permeation Assay (PAMPA)

This assay assesses the passive permeability of this compound across an artificial membrane, predicting its ability to cross cellular barriers.

  • Prepare Solutions: Dilute the 20 mM this compound DMSO stock solution in phosphate-buffered saline (PBS), pH 7.0, to a final concentration of 20 µM.[3][7] Prepare a positive control (e.g., verapamil) and a negative control (e.g., DON).[3][7]

  • Donor Plate: Add 300 µL of the this compound, positive control, and negative control solutions to the donor plate wells of a pre-coated PAMPA plate system.[3][7]

  • Acceptor Plate: Add 200 µL of PBS (pH 7.0) to each well of the acceptor plate.[3][7]

  • Assemble and Incubate: Carefully place the acceptor filter plate onto the donor plate and incubate at room temperature for 5 hours.[3][7]

  • Sample Collection: After incubation, collect samples from both the donor and acceptor plates.

  • Quantification: Analyze the concentration of this compound in the donor and acceptor samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

In Vivo Administration to Murine Models

This compound can be administered to mice via oral gavage or intraperitoneal injection to study its in vivo efficacy and pharmacokinetics.

  • Oral Gavage Formulation:

    • Prepare a vehicle solution of PBS with 1% Tween-80 and 2.5% ethanol.[3]

    • Dilute the this compound stock solution in the vehicle to the desired final concentration (e.g., 1.2 mg/kg or 0.5 mg/kg).[3]

    • Administer the solution to mice via oral gavage.

  • Intraperitoneal (IP) Injection Formulation:

    • This compound can be prepared in 100% sterile DMSO for IP injection.

    • Administer the desired dose (e.g., 15 mg/kg) in a 100 µL bolus.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug, delivering the active glutamine antagonist, DON, to tumor tissues.[1] DON inhibits multiple glutamine-dependent enzymes, with a pronounced effect on de novo purine synthesis, a pathway often hyperactivated in cancer cells to support rapid proliferation.[5]

JHU395_Mechanism_of_Action cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space (Tumor Cell) cluster_pathway De Novo Purine Synthesis JHU395_ext This compound (Prodrug) Plasma Stable JHU395_int This compound JHU395_ext->JHU395_int Passive Diffusion DON DON (Active Drug) JHU395_int->DON Intracellular Conversion Enzymes Glutamine-Utilizing Enzymes DON->Enzymes Irreversible Inhibition Glutamine Glutamine Glutamine->Enzymes Purines Purines (ATP, GTP) Enzymes->Purines Inhibition DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA

Caption: Mechanism of this compound action.

Experimental Workflow Visualization

The following diagram illustrates the key steps in preparing a this compound stock solution and its subsequent use in a typical in vitro cell-based assay.

JHU395_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Cell Viability Assay start Start: This compound Reagent equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO (e.g., to 20 mM) equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C aliquot->store thaw_stock Thaw Stock Solution store->thaw_stock Use in Experiment dilute Prepare Serial Dilutions in Culture Media thaw_stock->dilute treat_cells Add to Cells in 96-well Plate dilute->treat_cells incubate Incubate (e.g., 72 hours) treat_cells->incubate add_reagent Add Alamar Blue Reagent incubate->add_reagent measure Measure Fluorescence (Ex: 560nm, Em: 590nm) add_reagent->measure analyze Analyze Data: Calculate % Inhibition measure->analyze

Caption: Workflow for this compound stock preparation and use.

References

Application Notes and Protocols for Oral Gavage Administration of JHU395 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of JHU395, a novel glutamine antagonist prodrug, in mouse models. This compound is designed to deliver the active agent, 6-diazo-5-oxo-L-norleucine (DON), to target tissues with improved bioavailability and reduced systemic toxicity.[1][2][3][4] This document is intended to guide researchers in the effective and safe use of this compound in preclinical studies.

Mechanism of Action

This compound is a lipophilic prodrug that is stable in plasma, allowing it to circulate inertly and permeate tissues.[1][2][3] Once inside the target cells, it is converted to the active glutamine antagonist, DON.[4][5][6] DON inhibits multiple glutamine-dependent biosynthetic processes that are crucial for cancer cell proliferation and survival, including purine (B94841) synthesis.[2][3] This targeted delivery mechanism enhances the therapeutic window of DON, increasing its concentration in tumor tissues while minimizing systemic exposure and associated toxicities.[2][3][6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism and experimental process, the following diagrams are provided.

JHU395_Mechanism_of_Action This compound This compound (Oral Administration) Systemic_Circulation Systemic Circulation (Inert) This compound->Systemic_Circulation Tumor_Cell Tumor Cell Systemic_Circulation->Tumor_Cell DON DON (Active Glutamine Antagonist) Tumor_Cell->DON Conversion Inhibition Inhibition DON->Inhibition Glutamine_Metabolism Glutamine-Dependent Biosynthesis Tumor_Growth_Inhibition Inhibition of Tumor Growth Glutamine_Metabolism->Tumor_Growth_Inhibition Supports Inhibition->Glutamine_Metabolism

Caption: Mechanism of action of this compound as a prodrug of DON.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare this compound Formulation Dose_Calculation Calculate Dose Volume Formulation->Dose_Calculation Animal_Prep Prepare Animal Dose_Calculation->Animal_Prep Restraint Restrain Mouse Animal_Prep->Restraint Gavage Perform Oral Gavage Restraint->Gavage Post_Admin_Monitoring Monitor Immediately Post-Gavage Gavage->Post_Admin_Monitoring Long_Term_Monitoring Long-Term Monitoring (Weight, Tumor Volume) Post_Admin_Monitoring->Long_Term_Monitoring Data_Collection Data Collection and Analysis Long_Term_Monitoring->Data_Collection

Caption: Experimental workflow for oral gavage of this compound in mice.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the oral administration of this compound in mice.

Table 1: this compound Dosage and Administration in Mice

ParameterDetailsMouse ModelSource
Dosage 1.2 mg/kg/day for 5 days, followed by 0.5 mg/kg/day for 9 daysFlank Malignant Peripheral Nerve Sheath Tumor (MPNST)[5][6]
1.2 mg/kg/day for 5 daysFlank MPNST[6]
Vehicle Phosphate Buffered Saline (PBS) + 1% Tween-80 + 2.5% ethanolFlank MPNST[6]
Route of Administration Oral GavageFlank MPNST[6]
Frequency DailyFlank MPNST[6]

Table 2: Pharmacokinetic Parameters of DON after Oral this compound Administration in Flank MPNST Model

ParameterValueTime PointSource
Tumor Cmax 1.8 nmol/gNot specified[6]
Tumor AUC 2.496 hrnmol/gNot specified[6]
Plasma AUC 0.977 hrnmol/mlNot specified[6]
Tumor-to-Plasma AUC Ratio 2.5:1Not specified[6]
Jejunum-to-Plasma DON Ratio 0.2030 minutes post-dose[6]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Phosphate Buffered Saline (PBS), sterile

  • Tween-80

  • Ethanol (95-100%)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution consisting of PBS with 1% Tween-80 and 2.5% ethanol. For example, to prepare 10 mL of vehicle, mix 100 µL of Tween-80, 250 µL of ethanol, and 9.65 mL of sterile PBS.

  • This compound Weighing: Weigh the required amount of this compound powder based on the desired concentration and final volume.

  • Dissolution: Add the weighed this compound powder to the prepared vehicle.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, sonicate the mixture for 5-10 minutes to aid dissolution.

  • Storage: The prepared this compound solution should be used immediately for optimal results. If short-term storage is necessary, protect it from light and store at 4°C. Before use, allow the solution to return to room temperature and vortex again to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized mouse gavage needle (typically 20-22 gauge, 1.5 inches long with a flexible or rounded tip)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation and Dosing Calculation:

    • Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7]

    • For a 25g mouse receiving a 1.2 mg/kg dose, the calculation is as follows:

      • Dose (mg) = 1.2 mg/kg * 0.025 kg = 0.03 mg

      • If the formulation concentration is 0.12 mg/mL, the volume to administer is: 0.03 mg / 0.12 mg/mL = 0.25 mL.

  • Animal Restraint:

    • Properly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and prevent biting. The grip should be firm but not restrictive to the animal's breathing.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Mark the needle to avoid over-insertion.

    • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly into the esophagus. The mouse may exhibit swallowing reflexes. If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound solution. Administer the solution over 2-3 seconds to prevent regurgitation.

  • Post-Administration:

    • Gently withdraw the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or lethargy, for at least 5-10 minutes.

    • Continue to monitor the animals according to the experimental plan, including daily weight checks and tumor volume measurements.[6]

Safety Precautions:

  • All procedures involving animals must be approved by the institution's Animal Care and Use Committee (IACUC).

  • Personnel performing oral gavage should be properly trained to minimize stress and potential injury to the animals.

  • Handle this compound with appropriate personal protective equipment (PPE), as it is a potent cytotoxic agent.

References

Application Note: Quantification of JHU395 and Deoxynivalenol (DON) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous quantification of the glutamine antagonist prodrug JHU395 and its active metabolite, the mycotoxin deoxynivalenol (B1670258) (DON), in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a novel therapeutic agent designed to deliver DON to tumor tissues, inhibiting glutamine metabolism essential for cancer cell proliferation.[1] Deoxynivalenol, a mycotoxin commonly found in cereals, is a potent inhibitor of protein synthesis and activates stress-related signaling pathways. Accurate quantification of both the prodrug and its active form is critical for pharmacokinetic studies, efficacy assessment, and safety monitoring. This document outlines the necessary sample preparation, chromatographic separation, and mass spectrometric conditions, along with providing a summary of quantitative data and relevant biological pathways.

Introduction

This compound is an orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON), a potent inhibitor of glutamine amidotransferases.[2] This therapeutic strategy aims to selectively target tumor cells, which often exhibit a high dependency on glutamine for their growth and survival. By delivering the active glutamine antagonist DON directly to the tumor, this compound is designed to minimize systemic toxicity associated with DON. The mechanism of action involves the inhibition of de novo purine (B94841) synthesis within cancer cells.[2]

Deoxynivalenol (DON), a type B trichothecene (B1219388) mycotoxin produced by Fusarium species, is a common contaminant of cereal grains. Its toxicity stems from the inhibition of protein synthesis through binding to the ribosomal peptidyl transferase center. DON is also known to activate the mitogen-activated protein kinase (MAPK) pathway, leading to inflammatory responses and apoptosis.[3]

Given the therapeutic strategy of this compound and the inherent toxicity of DON, a robust and sensitive analytical method is required to differentiate and quantify both the prodrug and its active metabolite in biological samples. LC-MS/MS offers the high selectivity and sensitivity necessary for this purpose.

Experimental Protocols

Sample Preparation

A generic protocol for the extraction of this compound and DON from plasma is provided below. This protocol may require optimization depending on the specific matrix (e.g., tissue homogenate).

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound and DON)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterThis compoundDeoxynivalenol (DON)
Ionization Mode Positive ESINegative ESI
Precursor Ion (m/z) To be determined empirically355.1 [M+CH3COO]⁻
Product Ions (m/z) To be determined empirically295.1, 265.1
Collision Energy (eV) To be determined empirically10, 20
Dwell Time (ms) 100100

Note: Specific MRM transitions and collision energies for this compound need to be optimized by infusing a standard solution of the compound into the mass spectrometer. For DON, the acetate (B1210297) adduct is commonly monitored in negative ion mode for enhanced sensitivity.[4]

Quantitative Data

The following tables summarize representative quantitative data for this compound and DON from published literature.

Table 1: Quantitative LC-MS/MS Parameters for Deoxynivalenol (DON)

ParameterValueReference
Linearity Range 1 - 1000 ng/mL[4]
Limit of Detection (LOD) 0.3 ng/g (in soil)[5]
Limit of Quantification (LOQ) 1 ng/g (in soil)[5]
Recovery >80%

Table 2: In Vitro and In Vivo Quantification of this compound and its activity

ParameterValueReference
This compound IC50 (MPNST cells) ~1 µM[6]
DON IC50 (MPNST cells) ~10 µM[6]
Intact this compound in human plasma (1 hr) >90%[7]
DON concentration in brain (after this compound admin.) Micromolar levels[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Deoxynivalenol (DON)

DON is known to induce a "ribotoxic stress response" by binding to the ribosome, which triggers the activation of mitogen-activated protein kinases (MAPKs). This activation leads to downstream cellular effects, including inflammation and apoptosis.

DON_Signaling_Pathway DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome Binds to MAPK MAPK Activation (p38, JNK, ERK) Ribosome->MAPK Activates TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) MAPK->TranscriptionFactors Activates Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammatory Response (Cytokine Production) TranscriptionFactors->Inflammation

Caption: Deoxynivalenol (DON) signaling pathway.

Mechanism of Action of this compound

This compound acts as a prodrug, delivering the active glutamine antagonist DON to cancer cells. DON then inhibits multiple glutamine-utilizing enzymes, critically disrupting the de novo purine synthesis pathway, which is essential for the production of DNA and RNA required for rapidly proliferating cells.

JHU395_Mechanism_of_Action This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Metabolized to GlutamineAmidotransferases Glutamine Amidotransferases DON->GlutamineAmidotransferases Inhibits DeNovoPurineSynthesis De Novo Purine Synthesis GlutamineAmidotransferases->DeNovoPurineSynthesis Is essential for Nucleotides Purine Nucleotides (ATP, GTP) DeNovoPurineSynthesis->Nucleotides Is required for CellProliferation Inhibition of Cancer Cell Proliferation Nucleotides->CellProliferation Are necessary for

Caption: this compound mechanism of action.

Experimental Workflow for LC-MS/MS Analysis

The overall workflow for the quantification of this compound and DON involves sample collection, preparation, LC-MS/MS analysis, and data processing.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma, Tissue) ProteinPrecipitation Protein Precipitation (Acetonitrile) SampleCollection->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: LC-MS/MS experimental workflow.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of this compound and its active metabolite DON using LC-MS/MS. The described methods are essential for the preclinical and clinical development of this compound, enabling accurate assessment of its pharmacokinetic profile and pharmacodynamic effects. The provided information on the signaling pathways of DON and the mechanism of action of this compound offers a deeper understanding of their biological activities. The presented workflows and quantitative data serve as a valuable resource for researchers in drug development and related scientific fields.

References

Application Note: Assessing the Anti-proliferative Effects of JHU395 using the Alamar Blue Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU395 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] By targeting glutamine metabolism, this compound disrupts multiple biosynthetic processes essential for tumor cell growth and proliferation.[5][6][7] This makes it a promising therapeutic agent for cancers that exhibit a strong dependence on glutamine, such as those with MYC amplification.[2][3] The Alamar Blue cell viability assay is a reliable and non-destructive method to evaluate the metabolic activity of cells, which is often correlated with cell proliferation.[8][9][10] The assay utilizes the redox indicator resazurin (B115843), which is reduced by metabolically active cells to the fluorescent and colorimetric product, resorufin (B1680543).[9][11] This application note provides a detailed protocol for utilizing the Alamar Blue assay to quantify the dose-dependent effects of this compound on cancer cell viability.

Principle of the Assay

The Alamar Blue assay is based on the conversion of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by the reducing environment of viable cells.[11] This reduction is carried out by various metabolic enzymes and reflects the overall metabolic activity of the cell population. A decrease in metabolic activity, and therefore a decrease in resorufin production, is indicative of reduced cell viability or proliferation, which can be induced by cytotoxic or cytostatic compounds like this compound.

This compound Mechanism of Action

This compound is designed to be stable in plasma and effectively penetrate tissues, where it releases its active form, DON.[1][6] DON is a glutamine antagonist that inhibits several key enzymes involved in glutamine metabolism. This disruption of glutamine utilization hampers the synthesis of nucleotides, amino acids, and other essential molecules, ultimately leading to an anti-proliferative effect and, in some cases, apoptosis.[2][3][12]

This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Intracellular Conversion Biosynthesis Nucleotide, Amino Acid, & Other Biosynthesis DON->Biosynthesis Inhibits Glutamine Glutamine Glutamine->Biosynthesis Proliferation Cell Proliferation & Survival Biosynthesis->Proliferation

Caption: Mechanism of action of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound compound

  • Appropriate cancer cell line (e.g., MYC-amplified medulloblastoma or MPNST cells)

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence reading)

  • Alamar Blue reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well in 100 µL of complete medium).[13]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[1]

    • Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Alamar Blue Assay:

    • After the treatment period, add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[11][14]

    • Gently mix the plate on a shaker for 1 minute.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for your specific cell line and density.[9][11]

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][13]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:

    % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using appropriate software (e.g., GraphPad Prism).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis A Seed Cells (96-well plate) B Treat with this compound (serial dilutions) A->B C Add Alamar Blue Reagent B->C D Incubate (1-4 hours) C->D E Measure Fluorescence (Ex: 560nm, Em: 590nm) D->E F Calculate % Viability E->F G Generate Dose-Response Curve & IC50 F->G

Caption: Experimental workflow for the Alamar Blue assay with this compound.

Data Presentation

The quantitative data obtained from this assay can be summarized in the following tables for clear comparison.

Table 1: Raw Fluorescence Data (Arbitrary Units)

This compound Conc. (µM)Replicate 1Replicate 2Replicate 3AverageStd. Dev.
0 (Vehicle)
0.1
0.5
1
5
10
50
100
Blank

Table 2: Calculated Percent Viability and IC50

This compound Conc. (µM)Average % ViabilityStd. Dev.
0 (Vehicle)100
0.1
0.5
1
5
10
50
100
IC50 (µM)

Expected Results

Treatment with this compound is expected to cause a dose-dependent decrease in cell viability.[2] For instance, in studies on MYC-driven medulloblastoma, this compound has shown high potency with IC50 values in the sub-micromolar to low micromolar range.[2] The dose-response curve will typically be sigmoidal, allowing for the accurate determination of the IC50 value.

Troubleshooting

  • High background fluorescence: Ensure complete removal of phenol (B47542) red-containing medium if it interferes with the assay. Use medium-only wells as a proper blank.

  • Inconsistent results: Ensure uniform cell seeding and proper mixing of the Alamar Blue reagent. Check for potential interference of the this compound compound with the assay by incubating it with Alamar Blue in cell-free medium.[10][15]

  • Low signal: Increase the incubation time with Alamar Blue or increase the initial cell seeding density.[11]

Conclusion

The Alamar Blue assay is a robust and straightforward method for assessing the anti-proliferative effects of the glutamine antagonist prodrug this compound. This application note provides a comprehensive protocol that can be adapted for various cancer cell lines to determine the potency of this compound and to further investigate its therapeutic potential.

References

Measuring JHU395-Induced Apoptosis via Cleaved PARP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU395 is a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] By targeting glutamine metabolism, which is often upregulated in cancer cells, this compound has demonstrated potent antitumor activity.[3][4] A key mechanism of its efficacy is the induction of apoptosis, a form of programmed cell death. A reliable and widely used marker for apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair.[5][6] During apoptosis, PARP is cleaved by caspases, rendering it inactive and facilitating cellular disassembly.[7][8] This application note provides detailed protocols for measuring this compound-induced apoptosis by detecting cleaved PARP in cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound acts as a glutamine antagonist, inhibiting multiple glutamine-utilizing enzymes that are crucial for biosynthetic processes in cancer cells.[3][9] This metabolic stress can lead to the induction of apoptosis. The apoptotic cascade culminates in the activation of effector caspases, such as caspase-3, which then cleave key cellular substrates, including PARP.[8] The full-length 116 kDa PARP protein is cleaved into an 89 kDa and a 24 kDa fragment.[6][10] The detection of the 89 kDa fragment is a hallmark of apoptosis.[7]

JHU395_Apoptosis_Pathway This compound This compound Glutamine_Metabolism Glutamine Metabolism This compound->Glutamine_Metabolism Inhibition Metabolic_Stress Metabolic Stress Glutamine_Metabolism->Metabolic_Stress Apoptotic_Signal Apoptotic Signal Metabolic_Stress->Apoptotic_Signal Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptotic_Signal->Caspase_Activation PARP PARP (116 kDa) Caspase_Activation->PARP Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis Cleaved_PARP Cleaved PARP (89 kDa) Cleaved_PARP->Apoptosis

Caption: this compound signaling pathway to apoptosis.

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound-induced PARP cleavage in medulloblastoma cell lines.

Cell LineThis compound Concentration (µM)Treatment DurationFold Increase in Cleaved PARP (vs. Vehicle Control)Reference
D283MED & D425MED1 and 272 hours9- to 19-fold[1]

Experimental Protocols

Detailed methodologies for key experiments to measure this compound-induced cleaved PARP are provided below.

Western Blotting for Cleaved PARP

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to detect both full-length and cleaved PARP.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-PARP) E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: Western blotting experimental workflow.

Materials:

  • This compound

  • Cell culture reagents

  • RIPA lysis buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels (e.g., 4-12% gradient)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (that recognizes both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.25, 0.5, 1, 2 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, 72 hours).[1]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system. The full-length PARP will appear at ~116 kDa and the cleaved fragment at ~89 kDa.[5][6]

Flow Cytometry for Cleaved PARP

Flow cytometry allows for the quantification of apoptotic cells within a population.

Flow_Cytometry_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Cell Treatment with this compound B Harvest and Wash Cells A->B C Fixation and Permeabilization B->C D Incubation with Anti-Cleaved PARP Antibody C->D E Flow Cytometry Analysis D->E

Caption: Flow cytometry experimental workflow.

Materials:

  • This compound

  • Cell culture reagents

  • Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)

  • Wash buffer (e.g., BD Perm/Wash™)

  • Fluorochrome-conjugated anti-cleaved PARP antibody (e.g., PE-conjugated)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described in the Western blotting protocol.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

  • Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization solution and incubate for 20 minutes on ice.[11]

  • Washing: Wash the cells twice with wash buffer.[11]

  • Antibody Staining: Resuspend the cells in wash buffer and add the fluorochrome-conjugated anti-cleaved PARP antibody. Incubate for 30 minutes at room temperature in the dark.[11]

  • Final Wash: Wash the cells one final time with wash buffer.

  • Flow Cytometry: Resuspend the cells in buffer and analyze on a flow cytometer.

Immunohistochemistry (IHC) for Cleaved PARP

IHC is used to visualize the localization of cleaved PARP within tissue samples.

Materials:

  • Paraffin-embedded tissue sections from this compound-treated and control animals

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., sodium citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 1% horse serum in PBS)

  • Primary antibody against cleaved PARP

  • Biotinylated secondary antibody

  • Streptavidin-peroxidase conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in sodium citrate buffer.[10]

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-cleaved PARP antibody overnight at 4°C.[10]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate. Visualize the signal using a DAB substrate kit.[10]

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

  • Microscopy: Examine the slides under a microscope to assess the presence and localization of cleaved PARP.

Conclusion

The detection of cleaved PARP is a robust method for quantifying this compound-induced apoptosis. The protocols provided herein for Western blotting, flow cytometry, and immunohistochemistry offer comprehensive approaches to measure this key apoptotic marker. These methods are essential for the preclinical evaluation of this compound and other apoptosis-inducing anticancer agents.

References

Application Notes and Protocols for BrdU Proliferation Assay in JHU395-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Bromodeoxyuridine (BrdU) proliferation assay is a widely used method to detect and quantify DNA synthesis, a hallmark of cell proliferation.[1][2][3][4][5] This technique is particularly valuable in cancer research and drug development for assessing the cytostatic effects of novel therapeutic agents. JHU395 is a novel glutamine antagonist and a prodrug of 6-diazo-5-oxo-L-norleucine (DON).[6][7][8] It functions by inhibiting glutamine metabolism, which is crucial for various biosynthetic processes in rapidly dividing cells, including nucleotide synthesis.[6][9][10][11] Consequently, this compound is expected to suppress the proliferation of cancer cells that are highly dependent on glutamine.

This document provides a detailed protocol for utilizing the BrdU assay to evaluate the anti-proliferative effects of this compound on cancer cell lines. The assay is based on the incorporation of the synthetic thymidine (B127349) analog, BrdU, into newly synthesized DNA during the S-phase of the cell cycle.[1][2][4] Incorporated BrdU can then be detected by specific antibodies, allowing for the quantification of proliferating cells.[1][2][4] The provided protocols and data will guide researchers in effectively applying this assay to study this compound and similar compounds.

Mechanism of Action of this compound

This compound is a lipophilic prodrug designed to increase the bioavailability and brain penetration of its active form, DON.[6] DON is a glutamine antagonist that inhibits multiple enzymes involved in glutamine metabolism.[9][11] By blocking these pathways, this compound disrupts the synthesis of nucleotides and other essential molecules required for cell growth and division, ultimately leading to a decrease in cell proliferation and induction of apoptosis.[6][12] The BrdU assay serves as a direct measure of the impact of this compound on the DNA synthesis phase of the cell cycle.

Experimental Data

The following table summarizes the quantitative data from a study investigating the effect of this compound on the proliferation of medulloblastoma cell lines using a BrdU incorporation assay.

Cell LineTreatmentConcentration (µM)Treatment Duration (hours)% BrdU Positive Cells (Mean)P-value
D283MEDVehicle (DMSO)-7225.0%-
D283MEDThis compound17214.8%p < 0.01
D283MEDThis compound27213.3%p < 0.01
D425MEDVehicle (DMSO)-7235.2%-
D425MEDThis compound17219.8%p < 0.01
D425MEDThis compound27218.5%p < 0.01

Data adapted from a study on MYC-driven medulloblastoma.[6]

Detailed Experimental Protocols

This section provides a comprehensive protocol for a BrdU proliferation assay using immunofluorescence detection, which is a common method for this type of study.

Materials Required
  • This compound

  • Appropriate cancer cell line (e.g., this compound-sensitive line)

  • Complete cell culture medium

  • 96-well tissue culture plates (black, clear bottom for microscopy)

  • BrdU labeling solution (10 mM stock)[13][14]

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)[15]

  • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2N HCl)[15]

  • Neutralization solution (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5)[13]

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, conjugated to a fluorophore)

  • Nuclear counterstain (e.g., DAPI)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator

  • Fluorescence microscope

Protocol Steps
  • Cell Seeding:

    • Culture cells to be tested in a T75 flask until they reach approximately 80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM and 2 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • BrdU Labeling:

    • Prepare a 10 µM BrdU labeling solution by diluting the 10 mM stock in complete culture medium.[13][14]

    • Add the BrdU labeling solution to each well. The final concentration of BrdU should be optimized but is typically around 10 µM.

    • Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator to allow for BrdU incorporation into newly synthesized DNA.[15]

  • Cell Fixation and Permeabilization:

    • Carefully remove the BrdU labeling solution.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15-30 minutes at room temperature.[15]

    • Wash the cells three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.2% Triton X-100 in PBS to each well and incubating for 10-20 minutes at room temperature.

  • DNA Denaturation:

    • Wash the cells twice with PBS.

    • Add 100 µL of 2N HCl to each well and incubate for 30 minutes at room temperature to denature the DNA, which is necessary to expose the incorporated BrdU.[15]

    • Carefully aspirate the HCl and neutralize the cells by adding 100 µL of 0.1 M sodium borate buffer (pH 8.5) for 5-10 minutes at room temperature.[13]

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by adding 100 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

    • Dilute the anti-BrdU primary antibody in the blocking buffer according to the manufacturer's instructions.

    • Remove the blocking buffer and add the diluted primary antibody to each well. Incubate overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS containing 0.1% Triton X-100.

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS containing 0.1% Triton X-100.

  • Nuclear Counterstaining and Imaging:

    • Add a solution of DAPI in PBS to each well to stain the cell nuclei. Incubate for 5-10 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well and image the plate using a fluorescence microscope.

  • Data Analysis:

    • Acquire images from multiple fields per well for both the BrdU (fluorescent secondary antibody) and DAPI channels.

    • Quantify the number of BrdU-positive nuclei and the total number of nuclei (DAPI-stained) using image analysis software.

    • Calculate the percentage of BrdU-positive cells for each treatment condition: (% BrdU Positive Cells = (Number of BrdU-positive nuclei / Total number of nuclei) x 100).

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between the this compound-treated groups and the vehicle control.

Visualizations

BrdU_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound or Vehicle A->B 24h C Add BrdU Labeling Solution B->C 72h D Incubate for BrdU Incorporation C->D 2-4h E Fix and Permeabilize Cells D->E F Denature DNA with HCl E->F G Block Non-specific Binding F->G H Incubate with Anti-BrdU Primary Antibody G->H I Incubate with Fluorescent Secondary Antibody H->I J Counterstain Nuclei with DAPI I->J K Image with Fluorescence Microscope J->K L Quantify BrdU-positive Cells K->L

Caption: Experimental workflow for the BrdU proliferation assay.

JHU395_Signaling_Pathway Glutamine Glutamine GlutamineMetabolism Glutamine-Dependent Biosynthesis Glutamine->GlutamineMetabolism This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Metabolic Activation DON->GlutamineMetabolism Inhibition Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) GlutamineMetabolism->Nucleotides DNAReplication DNA Replication (S-Phase) Nucleotides->DNAReplication CellProliferation Cell Proliferation DNAReplication->CellProliferation

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

JHU395 Tumor-to-Plasma Partitioning Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the JHU395 tumor-to-plasma partitioning assay. This compound is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be stable in plasma while effectively delivering the active drug, DON, to tumor tissues.[1][3][4] This targeted delivery is crucial for inhibiting the growth of cancers that are highly dependent on glutamine metabolism, such as certain malignant peripheral nerve sheath tumors (MPNST) and MYC-driven medulloblastomas.[3][5][6]

Mechanism of Action

This compound functions as a lipophilic prodrug that can readily permeate cell membranes.[1][6] Once inside the target tissue, it is converted into the active glutamine antagonist, DON.[1] DON irreversibly inhibits multiple glutamine-utilizing enzymes, thereby disrupting various biosynthetic pathways essential for cancer cell proliferation, most notably de novo purine (B94841) synthesis.[6][7][8] This targeted approach aims to increase the therapeutic index by maximizing the concentration of the active drug in the tumor while minimizing systemic exposure and associated toxicities.[3][6]

Signaling Pathway Inhibition by this compound

JHU395_Pathway cluster_plasma Plasma cluster_cell Tumor Cell JHU395_plasma This compound (Prodrug) (Stable) JHU395_cell This compound JHU395_plasma->JHU395_cell Partitioning DON DON (Active Drug) JHU395_cell->DON Conversion Enzymes Glutamine-Utilizing Enzymes DON->Enzymes Inhibition Glutamine Glutamine Glutamine->Enzymes Purine De Novo Purine Synthesis Enzymes->Purine Proliferation Tumor Growth & Proliferation Purine->Proliferation

Caption: this compound partitions into tumor cells and converts to DON, which inhibits glutamine-dependent pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the preferential partitioning of this compound's active form, DON, into tumor cells and tissues.

Table 1: In Vitro Cell-to-Plasma Partitioning
Cell LineThis compound Conc.Incubation TimeThis compound (Cells)This compound (Plasma)DON (Cells)DON (Plasma)DON Cell-to-Plasma RatioReference
D425 Medulloblastoma20 µM1 hour0.1 nmol/g21 nmol/mL11 nmol/g2.5 nmol/L~4.5[5]
MPNST (sNF96.2)20 µM1 hourMinimalDetected92% of total DON8% of total DON>10[3][6]
Table 2: In Vivo Tumor-to-Plasma Partitioning
Animal ModelThis compound Dose & RouteTissueActive GA (DON) ExposureReference
Murine Flank MPNSTOralTumor vs. Plasma> 2-fold higher in tumor[3][4][9]
Nu/Nu Mice5 or 20 mg/kg IPBrain vs. PlasmaAverage 0.66 brain-to-plasma ratio[5]

Experimental Protocols

In Vitro Tumor Cell-to-Plasma Partitioning Assay

This protocol is adapted from studies on medulloblastoma cells and is applicable to other cell lines.[5]

Objective: To determine the relative concentrations of this compound and its active metabolite DON in tumor cells versus plasma after a defined incubation period.

Materials:

  • Cancer cell line of interest (e.g., D425MED, sNF96.2)

  • Standard cell culture medium

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • Human plasma (Innovative Research, Inc.)

  • This compound stock solution (e.g., in DMSO)

  • 37°C incubator

  • Refrigerated centrifuge (4°C)

  • Microcentrifuge tubes

  • Equipment for bioanalysis (e.g., LC/MS-MS)

Procedure:

  • Cell Preparation: Culture cells under standard conditions. On the day of the experiment, harvest the cells, wash them with DPBS, and perform a cell count.

  • Cell Suspension: Resuspend the cell pellet in human plasma to a final density of 10 million cells/mL.

  • Pre-incubation: Pre-incubate 1 mL of the cell-plasma suspension at 37°C for 5 minutes to equilibrate the temperature.

  • Drug Addition: Add this compound from a concentrated stock solution to the cell-plasma suspension to achieve the desired final concentration (e.g., 20 µM).

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Separation: Following incubation, immediately centrifuge the suspension at 10,000 x g for 10 minutes at 4°C to pellet the cells and separate the plasma supernatant.

  • Sample Collection: Carefully collect the supernatant (plasma fraction) and transfer it to a clean microcentrifuge tube. The remaining cell pellet is the cell fraction.

  • Storage: Immediately store both the plasma supernatant and the cell pellet at -80°C until bioanalysis.

  • Quantification: Analyze the concentrations of intact this compound and DON in both the cell and plasma fractions using a validated LC/MS-MS method.

Experimental Workflow: In Vitro Partitioning Assay

Workflow cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis P1 Harvest & Wash Tumor Cells P2 Resuspend Cells in Human Plasma (10e6 cells/mL) P1->P2 E1 Pre-incubate at 37°C (5 min) P2->E1 E2 Add this compound (e.g., 20 µM) E1->E2 E3 Incubate at 37°C (1 hour) E2->E3 S1 Centrifuge at 4°C (10,000 x g, 10 min) E3->S1 S2 Collect Plasma Supernatant S1->S2 S3 Collect Cell Pellet S1->S3 A1 Store Samples at -80°C S2->A1 S3->A1 A2 Quantify this compound & DON via LC/MS-MS A1->A2

Caption: Workflow for the in vitro this compound tumor cell-to-plasma partitioning assay.

In Vivo Tumor-to-Plasma Partitioning Assessment

This protocol provides a general framework for assessing the distribution of this compound/DON in tumor-bearing animal models.[3][9]

Objective: To measure the concentration of DON in tumor tissue and plasma over time following oral administration of this compound.

Materials:

  • Tumor-bearing animal model (e.g., murine flank MPNST model)

  • This compound formulation for oral gavage

  • Vehicle control

  • Anesthesia and euthanasia supplies

  • Blood collection tubes (e.g., with anticoagulant)

  • Surgical tools for tumor excision

  • Liquid nitrogen

  • Equipment for bioanalysis (e.g., LC/MS-MS)

Procedure:

  • Animal Dosing: Administer this compound orally (e.g., 1.2 mg/kg) to tumor-bearing mice.[8] A vehicle-treated group should be included as a control.

  • Time Points: Euthanize cohorts of animals at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine pharmacokinetics.

  • Sample Collection:

    • Blood/Plasma: At each time point, collect blood via cardiac puncture or another appropriate method. Process the blood to obtain plasma.

    • Tumor: Surgically excise the tumor immediately following euthanasia.

  • Sample Processing:

    • Flash-freeze the tumor tissue in liquid nitrogen using a biosqueezer or similar device.[9]

    • Store plasma and frozen tumor samples at -80°C until analysis.

  • Metabolite Extraction:

    • Extract metabolites from the homogenized tumor tissue using an appropriate method (e.g., with cold 80% methanol).[9]

  • Quantification: Determine the concentration of DON in the plasma (nmol/mL) and tumor tissue (nmol/g) using a validated LC/MS-MS method.

  • Data Analysis: Calculate the tumor-to-plasma concentration ratio at each time point and determine pharmacokinetic parameters such as Cmax, Tmax, and AUC for both compartments.[8]

References

Troubleshooting & Optimization

JHU395 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU395. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable and plasma-stable lipophilic prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] It is designed to circulate in an inert form in plasma, permeate target tissues, and then release the active glutamine antagonist, DON.[1][4][5] DON works by irreversibly inhibiting at least nine enzymes that utilize glutamine, thereby disrupting multiple biosynthetic processes in cancer cells that are dependent on glutamine.[6] This includes significant effects on purine (B94841) synthesis.[4][7]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily investigated for its antitumor activity in various cancer models, particularly those known to be dependent on glutamine metabolism.[4] It has shown efficacy in preclinical models of malignant peripheral nerve sheath tumors (MPNST) and MYC-driven medulloblastoma.[4][8][9] Its enhanced lipophilicity and ability to cross the blood-brain barrier make it a valuable tool for studying glutamine antagonism in central nervous system tumors.[8][9]

Q3: I am having trouble dissolving this compound. What are the recommended solvents?

A3: For in vitro studies, this compound is soluble in 100% sterile dimethyl sulfoxide (B87167) (DMSO).[8] It is recommended to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, a stock solution in DMSO is typically prepared first, which is then further diluted with other vehicles depending on the route of administration.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: If you observe precipitation or cloudiness, gentle heating and/or sonication can be used to aid dissolution.[2] It is also crucial to ensure that the DMSO used is fresh and anhydrous, as absorbed moisture can significantly impact solubility.[1][2] For in vivo preparations, it is recommended to prepare the working solution fresh on the day of use.[2]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound.

Problem: this compound powder is not dissolving in DMSO.
Possible Cause Troubleshooting Step
Low-quality or old DMSO Use newly opened, anhydrous, sterile DMSO.[1][2]
Insufficient mixing Vortex the solution thoroughly. Gentle warming or brief sonication can also be applied.[2]
Incorrect concentration Ensure you are not exceeding the maximum solubility of 100 mg/mL in DMSO.[1][2]
Problem: The this compound stock solution in DMSO is precipitating upon storage.
Possible Cause Troubleshooting Step
Improper storage temperature Store the DMSO stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2][10]
Repeated freeze-thaw cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[1][10]
Moisture contamination Ensure the storage vial is tightly sealed to prevent moisture absorption.
Problem: Precipitation occurs when diluting the DMSO stock solution into aqueous media for in vitro assays.
Possible Cause Troubleshooting Step
Final DMSO concentration is too low Maintain a final DMSO concentration in your cell culture media that is sufficient to keep this compound in solution, while being non-toxic to your cells. Typically, this is ≤0.5%.
Rapid addition to aqueous buffer Add the DMSO stock solution to the aqueous media dropwise while vortexing to ensure rapid and even dispersion.
Low temperature of aqueous media Warm the aqueous media to 37°C before adding the this compound stock solution.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for common experimental applications.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Reagent: this compound powder, anhydrous sterile DMSO.

  • Procedure:

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial of this compound powder to achieve a concentration of up to 100 mg/mL (223.47 mM).[1][2]

    • Vortex thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath for a short period to aid dissolution.[2]

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.

  • Storage: Store aliquots at -20°C for up to one month or at -80°C for up to six months.[2][10]

Protocol 2: Preparation of this compound for Oral Gavage in Mice

This protocol describes a formulation to achieve a 5 mg/mL solution. Adjustments can be made for different concentrations.

  • Reagents: this compound, anhydrous DMSO, PEG300, Tween 80, sterile water (ddH2O).

  • Procedure (for 1 mL working solution):

    • Prepare a 100 mg/mL stock solution of this compound in DMSO as described in Protocol 1.[1]

    • In a sterile tube, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300.[1]

    • Mix until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.[1]

    • Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]

  • Administration: The mixed solution should be used immediately for oral gavage.[1]

Protocol 3: Preparation of this compound for Intraperitoneal (IP) Injection in Mice

Two common formulations are provided below.

Formulation A: Corn Oil-based

  • Reagents: this compound, anhydrous DMSO, Corn Oil.

  • Procedure (for 1 mL working solution):

    • Prepare a 50 mg/mL stock solution of this compound in DMSO.

    • Add 50 µL of the 50 mg/mL clear DMSO stock solution to 950 µL of corn oil.[1]

    • Mix thoroughly until a clear solution is achieved. This will yield a final concentration of ≥ 2.5 mg/mL.[2]

  • Administration: Use the freshly prepared solution for IP injection.

Formulation B: SBE-β-CD-based (Suspension)

  • Reagents: this compound, anhydrous DMSO, 20% SBE-β-CD in Saline.

  • Procedure (for 1 mL working solution):

    • Prepare a stock solution of this compound in DMSO.

    • In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution. This results in a 10% DMSO final concentration.[2]

    • This will form a suspended solution with a solubility of approximately 2.5 mg/mL. Use of an ultrasonic bath may be necessary.[2]

  • Administration: Ensure the suspension is well-mixed before drawing into the syringe for IP injection.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cell Tumor Cell JHU395_prodrug This compound (Prodrug) JHU395_prodrug_inside This compound JHU395_prodrug->JHU395_prodrug_inside Cellular Uptake DON_active DON (Active Drug) JHU395_prodrug_inside->DON_active Intracellular Conversion Glutamine_Enzymes Glutamine-Utilizing Enzymes DON_active->Glutamine_Enzymes Inhibition Biosynthesis Purine Synthesis & Other Biosynthetic Pathways Glutamine_Enzymes->Biosynthesis Catalyzes Growth_Inhibition Tumor Growth Inhibition Biosynthesis->Growth_Inhibition Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow: Preparing an Oral Gavage Solution

G start Start prep_stock Prepare 100 mg/mL This compound in DMSO start->prep_stock add_peg Add 50 µL of stock to 400 µL PEG300 prep_stock->add_peg mix1 Mix until clear add_peg->mix1 add_tween Add 50 µL Tween 80 mix1->add_tween mix2 Mix until clear add_tween->mix2 add_water Add 500 µL ddH2O mix2->add_water final_mix Final Mix add_water->final_mix end Ready for immediate use final_mix->end

Caption: Workflow for this compound oral gavage solution preparation.

Troubleshooting Logic for Solubility Issues

G start This compound Solubility Issue check_dmso Is DMSO fresh and anhydrous? start->check_dmso replace_dmso Use new, high-quality DMSO check_dmso->replace_dmso No check_concentration Is concentration ≤ 100 mg/mL? check_dmso->check_concentration Yes replace_dmso->check_concentration adjust_concentration Reduce concentration check_concentration->adjust_concentration No apply_energy Apply gentle heat or sonication check_concentration->apply_energy Yes adjust_concentration->apply_energy check_dissolution Is it dissolved? apply_energy->check_dissolution success Solution Ready check_dissolution->success Yes contact_support Contact Technical Support check_dissolution->contact_support No

Caption: Troubleshooting flowchart for this compound dissolution.

References

Technical Support Center: JHU395 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel glutamine antagonist prodrug, JHU395, specifically for intraperitoneal (IP) injection.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the preparation and administration of this compound for in vivo experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation or phase separation of this compound solution upon preparation or dilution. This compound is a lipophilic compound with limited aqueous solubility. The addition of aqueous solutions like saline or PBS to a concentrated DMSO stock can cause the compound to crash out of solution.1. Optimize Solvent System: Utilize a co-solvent system. For instance, after dissolving this compound in a minimal amount of DMSO, add an intermediate solvent like PEG300 or Tween 80 before the final dilution with an aqueous vehicle.[1] 2. Use of Solubilizing Agents: Employ solubilizing agents such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance aqueous solubility. A formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been reported.[2] 3. Gentle Warming and Sonication: Carefully warm the solution (e.g., to 37°C) and/or use a sonicator to aid in dissolution.[2] However, be cautious about the compound's stability at elevated temperatures. 4. Prepare Fresh: Prepare the formulation immediately before use to minimize the risk of precipitation over time.
Animal distress or adverse reactions post-injection (e.g., lethargy, ruffled fur, signs of pain). The vehicle, particularly high concentrations of DMSO, can cause local irritation, pain, and systemic toxicity.[3] Corn oil injections can sometimes lead to local inflammation.[4]1. Minimize DMSO Concentration: Keep the final concentration of DMSO in the injected volume as low as possible, ideally below 10%.[2][3] 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle effects and compound toxicity. 3. Alternative Vehicle: Consider using corn oil as the vehicle, which has been used for lipophilic compounds.[2] Ensure the corn oil is sterile and stored properly to prevent contamination.[4] 4. Proper Injection Technique: Ensure proper IP injection technique to avoid administration into organs or the gut, which can cause severe pain and complications.[5]
Inconsistent or unexpected experimental results. This could be due to poor bioavailability from an unstable formulation, incorrect injection technique, or degradation of the compound.1. Ensure Complete Dissolution: Visually inspect the solution for any particulate matter before injection. A clear solution (or a uniform suspension, if intended) is crucial for consistent dosing. 2. Standardize Injection Procedure: Adhere to a strict, standardized protocol for IP injections to ensure consistency across all animals.[6] 3. Check Compound Stability: this compound is a prodrug and may be susceptible to degradation. Store the stock solution at -80°C for long-term storage and -20°C for short-term storage.[2] Prepare working solutions fresh for each experiment.

Frequently Asked Questions (FAQs)

Formulation and Preparation

  • Q1: What are the recommended vehicle formulations for intraperitoneal injection of this compound? A1: Several vehicle formulations have been successfully used for this compound and similar lipophilic compounds. The choice of vehicle will depend on the desired concentration and experimental design. Commonly used vehicles include:

    • DMSO-based: A stock solution in 100% DMSO can be diluted with other solvents. For IP injections, a final concentration of 10% DMSO in saline or a solution containing SBE-β-CD is often used.[2] One study prepared this compound in DMSO for IP injection.[7]

    • Oil-based: Corn oil can be used as a vehicle for lipophilic compounds.[2]

    • Co-solvent systems: A mixture of DMSO, PEG300, Tween 80, and water has also been described.[1]

  • Q2: How can I improve the solubility of this compound in my vehicle? A2: this compound is a lipophilic prodrug. To improve its solubility, you can use co-solvents like PEG300 or surfactants like Tween 80.[1] Additionally, cyclodextrins such as SBE-β-CD can be very effective in increasing the aqueous solubility of hydrophobic compounds.[2] Gentle heating and sonication can also aid in dissolution.[2]

  • Q3: My this compound solution is a suspension. Can I still inject it intraperitoneally? A3: While clear solutions are generally preferred for IP injections to ensure consistent dosing and bioavailability, a uniform suspension can be used if the particle size is small and evenly distributed.[2] It is crucial to ensure the suspension is homogenous by vortexing immediately before drawing it into the syringe for each animal.

Administration

  • Q4: What is the proper technique for intraperitoneal injection in mice? A4: Proper restraint and technique are critical to avoid injury to the animal and ensure the compound is delivered to the peritoneal cavity. Key steps include:

    • Restrain the mouse securely, often by the scruff of the neck, and tilt its head downwards.

    • Insert the needle (typically 25-27 gauge) into the lower right quadrant of the abdomen to avoid the cecum and bladder.[6]

    • The needle should be inserted at a 10-20 degree angle.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate improper placement.[5]

    • Inject the solution slowly and smoothly.

  • Q5: What are the potential side effects of the vehicle itself? A5: High concentrations of DMSO can cause inflammation, pain, and sedation in animals.[3] It is recommended to keep the final DMSO concentration below 10%. Corn oil can sometimes cause a sterile inflammatory response. Always include a vehicle control group in your experiments to account for any effects of the vehicle.[4]

Experimental Protocols

Protocol 1: Preparation of this compound in a DMSO/SBE-β-CD/Saline Vehicle

This protocol is adapted from a formulation suitable for IP injections.[2]

  • Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to get a 25 mg/mL stock solution.

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • To prepare the final injection solution, first calculate the required volume of the this compound stock solution.

  • In a sterile tube, add the required volume of the 20% SBE-β-CD in saline.

  • While vortexing, slowly add the calculated volume of the this compound/DMSO stock solution to the SBE-β-CD solution. This should result in a final formulation where DMSO is 10% of the total volume.

  • Visually inspect the solution for clarity. If necessary, sonicate briefly in a water bath to ensure complete dissolution.

  • Administer the solution intraperitoneally to the animals immediately after preparation.

Protocol 2: Preparation of this compound in a Corn Oil Vehicle

This protocol provides a method for preparing this compound in an oil-based vehicle.[2]

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of sterile corn oil to achieve the desired final concentration.

  • Vortex the mixture vigorously.

  • If the compound does not fully dissolve, gentle warming (to around 37°C) and sonication can be applied.

  • Ensure the final formulation is a clear solution or a uniform suspension before administration. If it is a suspension, vortex immediately before each injection.

  • Administer the solution intraperitoneally to the animals.

Signaling Pathway and Experimental Workflow

This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). DON inhibits multiple enzymes involved in glutamine metabolism, which is crucial for cancer cell proliferation and survival. The primary impact of this compound is the disruption of pathways that rely on glutamine, such as de novo nucleotide synthesis.

JHU395_Signaling_Pathway This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Intracellular Conversion GlutamineMetabolism Glutamine-Dependent Enzymes DON->GlutamineMetabolism Inhibition Glutamine Glutamine Glutamine->GlutamineMetabolism NucleotideSynthesis De Novo Nucleotide Synthesis (Purines) GlutamineMetabolism->NucleotideSynthesis Provides Nitrogen CellProliferation Tumor Cell Proliferation GlutamineMetabolism->CellProliferation Other Metabolic Pathways NucleotideSynthesis->CellProliferation Apoptosis Apoptosis NucleotideSynthesis->Apoptosis Depletion leads to CellProliferation->Apoptosis Inhibition of proliferation can induce

Caption: Mechanism of action of this compound.

IP_Injection_Workflow Start Start: Weigh this compound Dissolve Dissolve in Vehicle (e.g., DMSO/Saline or Corn Oil) Start->Dissolve CheckSolution Check for Complete Dissolution/ Uniform Suspension Dissolve->CheckSolution Sonicate Apply Gentle Warming/ Sonication CheckSolution->Sonicate No Restrain Properly Restrain Animal CheckSolution->Restrain Yes Sonicate->CheckSolution Inject Perform Intraperitoneal Injection Restrain->Inject Monitor Monitor Animal for Adverse Effects Inject->Monitor End End of Procedure Monitor->End

Caption: Experimental workflow for this compound IP injection.

References

Technical Support Center: Optimizing JHU395 Treatment Schedule for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel glutamine antagonist prodrug, JHU395. The information is designed to address specific issues that may be encountered during preclinical experiments aimed at optimizing treatment schedules for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to be inert in plasma, but once it penetrates target tissues, it releases the active glutamine antagonist, DON.[1][2] DON works by irreversibly inhibiting multiple glutamine-utilizing enzymes, which are crucial for various biosynthetic processes in cancer cells.[1] A primary effect of this compound is the disruption of de novo purine (B94841) synthesis, a pathway essential for DNA and RNA production in rapidly proliferating tumor cells.[3][4][5] This targeted delivery of DON to the tumor tissue enhances its therapeutic window by increasing tumor-to-plasma exposure of the active drug.[3][5]

Q2: What are some reported efficacious dosing schedules for this compound in preclinical models?

A2: Preclinical studies have reported different effective dosing schedules for this compound depending on the cancer model and route of administration:

  • Malignant Peripheral Nerve Sheath Tumors (MPNST) - Oral Administration: A daily oral dosing regimen of 1.2 mg/kg for 5 consecutive days, followed by a dose reduction to 0.5 mg/kg for the next 9 days, has been shown to significantly inhibit tumor growth in a murine flank MPNST model.[3][4]

  • Medulloblastoma - Intraperitoneal Administration: A twice-weekly intraperitoneal (IP) injection of 15 mg/kg has been demonstrated to significantly extend the survival of mice with orthotopic human medulloblastoma xenografts.[6]

Q3: What is the observed toxicity profile for this compound in preclinical studies?

A3: At the efficacious doses reported, this compound has been shown to be well-tolerated in preclinical models.

  • In the oral dosing regimen for MPNST (1.2 mg/kg/day for 5 days, then 0.5 mg/kg/day for 9 days), mice did not exhibit significant weight loss, and there were no overt signs of gastrointestinal or neurotoxicity.[3][4] Histological analysis of the jejunum showed no increase in apoptosis or disruption of the crypt architecture.[3]

  • In the twice-weekly 15 mg/kg IP dosing regimen for medulloblastoma, mouse weights remained stable throughout the treatment course, with only a transient weight reduction of about 10% at week 3, which was subsequently recovered.[6]

Q4: How does this compound affect glutamine metabolism in the tumor?

A4: this compound, by releasing the glutamine antagonist DON, blocks multiple glutamine-dependent metabolic pathways.[1] This leads to a significant accumulation of upstream metabolites, most notably N-formylglycinamide ribonucleotide (FGAR), a precursor in de novo purine biosynthesis.[3] This buildup indicates a successful blockade of glutamine utilization and is a key pharmacodynamic marker of this compound activity.

Troubleshooting Guides

Issue 1: Suboptimal tumor growth inhibition observed with this compound treatment.

Potential Cause Troubleshooting Step
Inadequate Dose or Schedule The reported efficacious doses (1.2 mg/kg oral daily with dose reduction or 15 mg/kg IP twice weekly) are a good starting point. However, optimal dosing can be tumor model-specific. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a dose that provides a better therapeutic response. It may also be beneficial to explore alternative schedules, such as more frequent lower doses or different intermittent schedules.
Poor Bioavailability (Oral Dosing) While this compound is designed for oral bioavailability, formulation and vehicle can impact absorption. Ensure the formulation is prepared correctly as per established protocols. Consider conducting a pilot pharmacokinetic study to confirm adequate plasma and tumor exposure of the active metabolite, DON.
Tumor Model Insensitivity Some tumor models may have intrinsic resistance to glutamine antagonism. Confirm that your tumor model is dependent on glutamine metabolism. This can be assessed by in vitro glutamine deprivation assays or by measuring the expression of key glutamine metabolism enzymes.
Drug Stability Issues Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh formulations for each treatment.

Issue 2: Signs of toxicity (e.g., significant weight loss, lethargy) are observed during treatment.

Potential Cause Troubleshooting Step
Dose is too high If the current dose is causing toxicity, a dose de-escalation is warranted. Reduce the dose in decrements (e.g., by 25%) and monitor for improved tolerability while assessing the impact on efficacy. The goal is to find the optimal therapeutic window.
Continuous Dosing Schedule is not Tolerated For some models, a continuous daily dosing schedule may lead to cumulative toxicity. Consider switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off; or twice-weekly) to allow for recovery of normal tissues.[6]
Route of Administration Intraperitoneal administration can sometimes lead to localized irritation or peritonitis. If using IP administration, ensure proper technique. If toxicity persists, consider switching to oral gavage if the tumor model is responsive to this route.
Off-Target Effects in a Specific Mouse Strain While this compound is designed for targeted release, some off-target effects in normal tissues can occur. If toxicity is observed in a particular mouse strain, consider if this strain has any known sensitivities. It may be necessary to test the drug in a different strain.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Models

Cancer Model Route of Administration Dosing Schedule Key Efficacy Outcome Reference
Malignant Peripheral Nerve Sheath Tumor (MPNST)Oral1.2 mg/kg/day for 5 days, then 0.5 mg/kg/day for 9 daysSignificant inhibition of tumor growth[3][4]
MYC-Driven MedulloblastomaIntraperitoneal15 mg/kg, twice weeklyIncreased median survival from 24 to 45 days[6]

Table 2: Summary of this compound Toxicity in Preclinical Models

Cancer Model Route of Administration Dosing Schedule Observed Toxicity Reference
Malignant Peripheral Nerve Sheath Tumor (MPNST)Oral1.2 mg/kg/day for 5 days, then 0.5 mg/kg/day for 9 daysNo significant weight loss; no overt GI or neurotoxicity.[3][4]
MYC-Driven MedulloblastomaIntraperitoneal15 mg/kg, twice weeklyStable body weight with transient ~10% reduction at week 3.[6]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Efficacy Study
  • Animal Model: Utilize an appropriate xenograft or syngeneic tumor model. For example, for MPNST, you can use a flank xenograft model in immunodeficient mice.[3]

  • Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Group Allocation: Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).

  • This compound Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., for oral gavage, a solution of PBS with 1% Tween-80 and 2.5% ethanol).[4]

  • Treatment Administration: Administer this compound according to the desired schedule (e.g., daily oral gavage or twice-weekly IP injections). The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers at least twice a week.

    • Record body weight at least twice a week as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when signs of excessive morbidity are observed.

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the treated and control groups. Analyze body weight changes to assess toxicity.

Protocol 2: Pharmacokinetic (PK) Analysis of this compound and DON
  • Animal Model and Dosing: Use non-tumor-bearing or tumor-bearing mice. Administer a single dose of this compound via the desired route.

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) into tubes containing an anticoagulant. Euthanize the mice and harvest tumor and other relevant tissues (e.g., brain, jejunum).

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize tissue samples.

  • Bioanalysis: Quantify the concentrations of this compound and its active metabolite, DON, in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration-time profiles for this compound and DON in plasma and tissues. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Mandatory Visualizations

JHU395_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell JHU395_prodrug This compound (Prodrug) JHU395_internalized This compound JHU395_prodrug->JHU395_internalized Cellular Uptake DON_active DON (Active Drug) JHU395_internalized->DON_active Conversion Glutamine_enzymes Glutamine-Utilizing Enzymes DON_active->Glutamine_enzymes Inhibition Biosynthesis Purine & Pyrimidine Biosynthesis Glutamine_enzymes->Biosynthesis Supports Glutamine Glutamine Glutamine->Glutamine_enzymes Cell_Proliferation Tumor Cell Proliferation Biosynthesis->Cell_Proliferation Drives

Caption: Mechanism of action of this compound in a tumor cell.

Experimental_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis Select_Model Select Tumor Model (e.g., MPNST Xenograft) Define_Groups Define Treatment Groups (Vehicle, this compound Doses/Schedules) Select_Model->Define_Groups Implant_Tumors Implant Tumor Cells Define_Groups->Implant_Tumors Tumor_Growth Allow Tumors to Establish Implant_Tumors->Tumor_Growth Randomize Randomize Animals Tumor_Growth->Randomize Treat Administer this compound/Vehicle Randomize->Treat Monitor Monitor Tumor Volume & Toxicity Treat->Monitor Collect_Tissues Collect Tumors & Tissues Monitor->Collect_Tissues Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Collect_Tissues->Efficacy_Analysis Toxicity_Analysis Toxicity Assessment (Body Weight, Histology) Collect_Tissues->Toxicity_Analysis PK_PD_Analysis PK/PD Analysis (LC-MS/MS, Biomarkers) Collect_Tissues->PK_PD_Analysis

Caption: Workflow for evaluating this compound efficacy and toxicity.

References

JHU395 stability in plasma and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of JHU395 in plasma and cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in plasma?

A1: this compound is a prodrug specifically designed to be stable in plasma, allowing for its effective delivery to target tissues before it is converted to its active form, 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4][5][6] Studies have shown that a significant percentage of this compound remains intact after incubation in plasma from various species, including humans.[5]

Q2: I am observing lower than expected efficacy of this compound in my in vivo studies. Could plasma instability be the cause?

A2: While this compound is generally stable in plasma, several factors could contribute to lower-than-expected efficacy. Before concluding that plasma instability is the issue, consider other factors such as dosing regimen, animal model variability, and the specific endpoint being measured. It is recommended to perform a pharmacokinetic study to determine the plasma concentration of this compound and its active metabolite, DON, in your specific model.

Q3: Is this compound stable in cell culture media for long-term experiments (e.g., 72 hours)?

A3: While this compound is used in cell culture experiments for durations up to 72 hours, its stability in the media over this period is a critical consideration.[3][7] The chemical composition of the media, temperature, pH, and the presence of cellular enzymes can all impact the stability of a small molecule. A gradual decrease in the active compound concentration due to degradation can lead to inconsistent or lower-than-expected biological effects. For long-term experiments, it is advisable to assess the stability of this compound in your specific cell culture conditions.

Q4: My in vitro dose-response curves for this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent results in in vitro experiments can stem from several factors related to compound stability and handling:[2][8][9]

  • Compound Degradation in Media: As mentioned, this compound may degrade in culture media over time. This would lead to a decrease in the effective concentration of the compound, resulting in a higher apparent IC50 value.

  • Repeated Freeze-Thaw Cycles: Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can degrade the compound.

  • Improper Storage: Store stock solutions at -80°C for long-term stability.

  • Variations in Cell Culture Conditions: Differences in cell passage number, confluency, or serum batches can affect cellular response.

Q5: What are the best practices for preparing and using this compound in cell culture experiments to ensure consistent results?

A5: To maximize consistency and reliability:

  • Prepare Fresh Working Solutions: Dilute your this compound stock solution into your cell culture medium immediately before each experiment.

  • Minimize Exposure to Light and Air: Protect stock solutions and working solutions from excessive light and air exposure.

  • Consider Replenishing the Compound: For experiments longer than 24 hours, consider replacing the media with freshly prepared this compound-containing media at regular intervals.

  • Run Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound.

Quantitative Data Summary

Table 1: Stability of this compound in Plasma

SpeciesIncubation Time (minutes)Percent Intact this compound (%)
Human60>80
Mouse60>80
Rat60>80
Dog60>80
Monkey60>80

Data synthesized from literature describing the plasma stability of this compound.[5]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, low-protein binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the this compound stock solution into your pre-warmed cell culture medium (with and without serum) to the final desired experimental concentration.

  • Time Point Zero (T=0): Immediately after preparing the working solutions, take an aliquot from each and process it for analysis. This will serve as your 100% reference.

  • Incubation: Aliquot the remaining working solutions into sterile, low-protein binding microcentrifuge tubes for each subsequent time point (e.g., 2, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one tube of each condition from the incubator and immediately process it for analysis.

  • Sample Processing:

    • Add a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) with an internal standard) to the media samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visual Diagrams

JHU395_Mechanism_of_Action cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space JHU395_prodrug This compound (Prodrug) Plasma Stable JHU395_intracellular This compound JHU395_prodrug->JHU395_intracellular Cellular Uptake DON DON (Active Drug) JHU395_intracellular->DON Intracellular Conversion Glutamine_utilizing_enzymes Glutamine-Utilizing Enzymes DON->Glutamine_utilizing_enzymes Irreversible Inhibition Biosynthesis_Inhibition Inhibition of Biosynthesis: - Purines - Pyrimidines - Hexosamines Glutamine_utilizing_enzymes->Biosynthesis_Inhibition Blocked Pathway Glutamine Glutamine Glutamine->Glutamine_utilizing_enzymes Substrate

Caption: Mechanism of action of this compound.

JHU395_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Fresh Working Solution in Media Stock_Solution->Working_Solution Treatment Treat Cells with this compound or Vehicle Control Working_Solution->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., Viability, Western Blot) Incubation->Endpoint_Assay Data_Analysis Analyze and Interpret Data Endpoint_Assay->Data_Analysis

Caption: General experimental workflow for cell-based assays with this compound.

References

JHU395 Technical Support Center: Stock Solution Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting JHU395 precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its appearance?

This compound is an orally-bioavailable and plasma-stable lipophilic prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] In its pure form, it is a viscous liquid that can range from colorless to light yellow.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] For in vivo experiments, formulations may include co-solvents such as corn oil, PEG300, Tween-80, and saline containing SBE-β-CD.[1][2]

Q3: My this compound stock solution has precipitated. What should I do?

If you observe precipitation in your this compound stock solution, gentle heating and/or sonication can be used to help redissolve the compound.[1] It is also crucial to ensure that the DMSO used is fresh and not hygroscopic, as absorbed moisture can significantly reduce the solubility of this compound.[2]

Q4: How should I store my this compound stock solutions to prevent precipitation?

To prevent degradation and precipitation from repeated freeze-thaw cycles, it is recommended to aliquot your stock solution into smaller, single-use volumes.[1][2] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2]

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation with your this compound stock solution, follow this troubleshooting workflow:

JHU395_Precipitation_Troubleshooting start Precipitation Observed in This compound Stock Solution check_dmso Is the DMSO fresh and non-hygroscopic? start->check_dmso use_fresh_dmso Use newly opened, high-quality DMSO. check_dmso->use_fresh_dmso No dissolution_method Apply gentle heating and/or sonication to aid dissolution. check_dmso->dissolution_method Yes use_fresh_dmso->dissolution_method check_concentration Is the concentration too high? dissolution_method->check_concentration dilute_solution Dilute the solution to a lower concentration. check_concentration->dilute_solution Yes aliquot_storage Aliquot the clear solution into single-use vials and store at -80°C or -20°C. check_concentration->aliquot_storage No dilute_solution->aliquot_storage end Stable Stock Solution aliquot_storage->end JHU395_MOA This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Intracellular Conversion Glutamine_Enzymes Glutamine-Utilizing Enzymes DON->Glutamine_Enzymes Inhibits Purine_Synthesis De Novo Purine Synthesis Glutamine_Enzymes->Purine_Synthesis Required for Cell_Growth Inhibition of Tumor Cell Growth Purine_Synthesis->Cell_Growth Required for

References

JHU395 Off-Target Effects Assessment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of JHU395 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug of 6-diazo-5-oxo-L-norleucine (B1670411) (DON), which acts as a glutamine antagonist.[1][2] Its on-target effect is the inhibition of various glutamine-utilizing enzymes, which are crucial for biosynthetic processes such as de novo purine (B94841) and pyrimidine (B1678525) synthesis.[3][4][5][6] This disruption of glutamine metabolism is the basis for its antitumor activity in cancer models like malignant peripheral nerve sheath tumors (MPNST) and medulloblastoma.[7][6][8][9]

Q2: Why is it important to assess the off-target effects of this compound?

A2: While this compound is designed to target glutamine-dependent pathways, it is crucial to verify that the observed cellular phenotype is a direct result of this on-target activity. Unidentified off-target interactions can lead to misinterpretation of experimental results, unexpected toxicity, or confounding side effects.[4] A thorough off-target assessment ensures data integrity and provides a comprehensive understanding of this compound's biological activity.

Q3: Are there any known off-target effects of this compound or its active form, DON?

A3: The available literature primarily focuses on the on-target effects of this compound, detailing its impact on glutamine metabolism.[3][4][6] DON is known to be a broad inhibitor of glutamine-utilizing enzymes.[10] While specific, non-glutamine-mimicking off-targets are not well-documented in the provided search results, the possibility of such interactions cannot be ruled out. Therefore, empirical assessment in the specific cell line of interest is recommended.

Q4: What are the initial steps to take if I suspect my observed phenotype is due to an off-target effect?

A4: If your experimental results are inconsistent with known effects of glutamine antagonism, a systematic troubleshooting approach is necessary. This should begin with confirming the on-target activity of this compound in your cell line by measuring the levels of key metabolites in the purine synthesis pathway, such as formylglycinamide ribonucleotide (FGAR), which is expected to accumulate.[4][11] Subsequently, employing broader, unbiased techniques like global metabolomics or proteomics can help identify unexpected pathway perturbations.

Troubleshooting Guide

This guide is designed to help you navigate unexpected experimental outcomes when using this compound.

Observed Issue Potential Cause Recommended Action
Cell death is observed at concentrations lower than expected to inhibit glutamine metabolism. The unexpected potency could be due to a sensitive, off-target interaction.Perform a dose-response curve and correlate the phenotype with metabolic markers of glutamine antagonism. Consider performing a proteomics screen to identify potential off-target binders at the effective concentration.
The observed phenotype does not align with metabolic disruption (e.g., unexpected morphological changes, signaling pathway activation). This compound or its active form, DON, may be interacting with proteins outside of the glutamine-dependent pathways.Utilize untargeted metabolomics to get a global view of metabolic changes.[1][3] Employ quantitative proteomics to identify changes in protein expression or post-translational modifications that could explain the phenotype.
Results with this compound are inconsistent across different cell lines. Cell-line specific expression of on- and off-target proteins can lead to varied responses.Characterize the metabolic profile of each cell line to understand their relative dependence on glutamine. Perform comparative proteomic analysis between sensitive and resistant cell lines to identify potential off-target candidates that are differentially expressed.
Difficulty in distinguishing on-target vs. off-target effects. The broad enzymatic inhibition by DON can make it challenging to pinpoint the exact cause of a phenotype.A rescue experiment can be attempted by supplementing the culture media with downstream metabolites of the inhibited pathway (e.g., nucleosides). If the phenotype is not rescued, it is more likely to be an off-target effect.

Experimental Protocols & Methodologies

Global Untargeted Metabolomics for Off-Target Pathway Identification

This protocol provides a general framework for identifying unexpected metabolic pathway alterations following this compound treatment.

Objective: To obtain a comprehensive profile of metabolic changes in a cell line treated with this compound to identify perturbations in pathways not directly related to glutamine metabolism.

Methodology:

  • Cell Culture and Treatment: Culture the cell line of interest to mid-log phase. Treat one set of cultures with this compound at the desired concentration and a control set with vehicle (e.g., DMSO).

  • Metabolite Extraction: After the desired treatment duration, rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Sample Analysis: Analyze the extracted metabolites using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[3]

  • Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites that are significantly altered between the this compound-treated and control groups.

  • Pathway Analysis: Use bioinformatics tools to map the significantly altered metabolites to metabolic pathways. This can reveal unexpected effects on pathways independent of glutamine utilization.

Quantitative Proteomics for Off-Target Protein Identification

This protocol outlines a workflow to identify proteins whose expression levels change upon this compound treatment, suggesting potential off-target regulation. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust method for such quantitative comparisons.[7][12][13][14][15]

Objective: To identify and quantify changes in the proteome of a cell line following this compound treatment.

Methodology:

  • SILAC Labeling: Culture one population of cells in "heavy" media containing isotopically labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine) and a second population in "light" media with normal amino acids. Allow for at least five cell divisions for complete incorporation.[12]

  • This compound Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle control.

  • Cell Lysis and Protein Digestion: Combine equal numbers of cells from the "heavy" and "light" populations. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the mixed peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "heavy" and "light" peptides. Proteins with significantly altered heavy/light ratios are potential off-target interactors or are in pathways affected by off-target interactions.

Data Presentation

On-Target Efficacy of this compound in Various Cell Lines

The following table summarizes published IC50 values for this compound, which can serve as a baseline for designing off-target assessment experiments.

Cell LineCancer TypeIC50 (µM)Reference
D283MEDMedulloblastoma2.0[9]
D425MEDMedulloblastoma0.25[9]
MED211Medulloblastoma0.33[9]
High MYC Neural Stem Cells-0.5[9]
Low MYC Neural Stem Cells-35[9]
Example Data: Metabolomic Analysis of this compound-Treated Cells

This table illustrates hypothetical results from a global metabolomics experiment, highlighting both expected on-target effects and a potential off-target signature.

MetabolitePathwayFold Change (this compound vs. Vehicle)p-valueInterpretation
FGAR De Novo Purine Synthesis +75.0 < 0.001 Expected On-Target Effect [4]
Orotate Pyrimidine Synthesis +2.4 < 0.05 Expected On-Target Effect [11]
Glutamate Amino Acid Metabolism -3.0 < 0.01 Expected On-Target Effect [11]
Carnitine Fatty Acid Metabolism -5.2 < 0.01 Potential Off-Target Effect

Visualizations

Signaling Pathways and Experimental Workflows

JHU395_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JHU395_ext This compound (Prodrug) JHU395_int This compound JHU395_ext->JHU395_int Lipophilic Transport DON DON (Active Drug) JHU395_int->DON Intracellular Conversion Glutamine_Enzymes Glutamine-Utilizing Enzymes DON->Glutamine_Enzymes Glutamine Glutamine Glutamine->Glutamine_Enzymes Biosynthesis Nucleotide, Amino Acid, Hexosamine Synthesis Glutamine_Enzymes->Biosynthesis

Caption: On-target mechanism of this compound action.

Off_Target_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_validation Validation Phase start Start: Unexpected Phenotype Observed treatment Treat Cells with this compound vs. Vehicle Control start->treatment proteomics Quantitative Proteomics (e.g., SILAC) treatment->proteomics metabolomics Untargeted Metabolomics treatment->metabolomics proteomics_analysis Identify Differentially Expressed Proteins proteomics->proteomics_analysis metabolomics_analysis Identify Altered Metabolites & Pathways metabolomics->metabolomics_analysis integration Integrate Proteomic & Metabolomic Data proteomics_analysis->integration metabolomics_analysis->integration hypothesis Generate Hypothesis on Off-Target Mechanism integration->hypothesis validation Validate with Orthogonal Assays (e.g., Western Blot, Enzyme Assays) hypothesis->validation

References

Technical Support Center: JHU395 Delivery to CNS Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU395. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for CNS tumor research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] As a prodrug, this compound is designed to be inert in plasma, allowing it to cross the blood-brain barrier more effectively than its active form, DON.[4][5][6] Once in the target tissue, such as a CNS tumor, it is converted to DON. DON then inhibits multiple enzymes that are dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.[3][7] This disruption of glutamine metabolism leads to the inhibition of tumor growth and induction of apoptosis.[5][8]

Q2: What are the advantages of using this compound over DON?

A2: this compound was developed to improve the therapeutic window of DON. Its key advantages include:

  • Improved CNS Penetration: this compound is more lipophilic than DON, leading to a significantly higher brain-to-plasma and CSF-to-plasma ratio.[4][6] This enhanced delivery to the CNS is crucial for treating brain tumors.

  • Reduced Peripheral Toxicity: Because this compound is largely inactive in the bloodstream, it causes fewer gastrointestinal and other peripheral toxicities that have limited the clinical use of DON.[7][9]

  • Enhanced Tumor Targeting: this compound preferentially delivers the active drug (DON) to tumor tissues.[3][5][9][10][11][12]

Q3: What is the mechanism of action of this compound?

A3: this compound's mechanism of action is centered on the inhibition of glutamine metabolism. After its conversion to DON within the tumor cells, it acts as a broad-spectrum glutamine antagonist. DON covalently binds to and inhibits several key enzymes involved in biosynthetic pathways that utilize glutamine, most notably de novo purine (B94841) synthesis.[3][7] By blocking these pathways, this compound deprives the cancer cells of essential building blocks for proliferation, leading to cell growth arrest and apoptosis.

Signaling Pathway of this compound Action

JHU395_Mechanism This compound This compound (Prodrug) (in circulation) BBB Blood-Brain Barrier This compound->BBB Crosses JHU395_CNS This compound (in CNS) BBB->JHU395_CNS TumorCell CNS Tumor Cell JHU395_CNS->TumorCell Enters DON DON (Active Drug) TumorCell->DON Metabolic Conversion GlutamineEnzymes Glutamine-Dependent Enzymes (e.g., in Purine Synthesis) DON->GlutamineEnzymes Inhibits Biosynthesis Inhibition of Nucleotide Synthesis & other Biosynthetic Pathways GlutamineEnzymes->Biosynthesis Leads to TumorGrowth Decreased Tumor Growth & Apoptosis Biosynthesis->TumorGrowth

Caption: Mechanism of this compound delivery to CNS and its antitumor activity.

Troubleshooting Guides

In Vitro Experiments

Issue 1: this compound Precipitation in Cell Culture Media

  • Possible Cause: this compound is lipophilic and may have limited solubility in aqueous media. The use of DMSO as a solvent is common, but high final concentrations of DMSO can be toxic to cells.

  • Troubleshooting Steps:

    • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[8] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[13]

    • Minimize Final DMSO Concentration: When diluting the stock solution into your cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.5%).

    • Serial Dilutions: Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

    • Vortexing/Mixing: Ensure thorough vortexing or mixing after each dilution step to aid dissolution.

    • Sonication: If precipitation persists, gentle sonication can be used to aid dissolution.[13]

Issue 2: Inconsistent Results in Cell Viability Assays

  • Possible Causes: Variability in cell seeding density, assay timing, or the inherent biology of the cell lines can lead to inconsistent results.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Determine the optimal cell seeding density for your specific cell line to ensure logarithmic growth during the assay period.

    • Standardize Assay Time: The timing of the viability assay is critical. MTT and similar metabolic assays are highly dependent on the evaluation time point.[3] Perform assays at consistent time points (e.g., 72 hours post-treatment) for comparability.

    • Use a Stable Cell Line: Ensure that the cell line used is stable and has a consistent doubling time. Passage number can affect experimental outcomes.

    • Include Proper Controls: Always include vehicle-treated (e.g., DMSO) and untreated controls.

    • Consider Alternative Assays: If metabolic assays like MTT are inconsistent, consider using a clonogenic assay, which is often considered a more reliable measure of cell viability.[3]

Experimental Workflow for In Vitro Cell Viability Assay

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_this compound Add this compound/Vehicle to Wells seed_plate->add_this compound prep_this compound Prepare this compound Serial Dilutions prep_this compound->add_this compound incubate Incubate for 72 hours add_this compound->incubate add_reagent Add Viability Reagent (e.g., Alamar Blue) incubate->add_reagent read_plate Read Plate on Plate Reader add_reagent->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curve & Calculate IC50 calc_viability->plot_dose_response

Caption: A typical workflow for assessing this compound in vitro cell viability.

In Vivo Experiments

Issue 3: Poor Bioavailability or Inconsistent this compound Delivery

  • Possible Causes: Improper formulation, issues with administration, or animal-to-animal variability can affect drug exposure.

  • Troubleshooting Steps:

    • Formulation is Key: this compound is lipophilic and requires a suitable vehicle for in vivo administration. Commonly used formulations include:

      • Suspension for Oral/IP Injection: 10% DMSO in 90% (20% SBE-β-CD in Saline). This may require sonication to form a uniform suspension.[13]

      • Clear Solution for Oral/IP Injection: 10% DMSO in 90% Corn Oil.[13]

      • Oral Gavage Formulation: A solution in PBS containing 1% Tween-80 and 2.5% ethanol (B145695) has been successfully used.[9]

      • Immediate Use: It is recommended to prepare the dosing solution fresh on the day of use.[14]

    • Consistent Administration: Ensure accurate and consistent administration, whether by oral gavage or intraperitoneal injection. For oral gavage, ensure the proper technique is used to avoid accidental administration into the lungs.

    • Pharmacokinetic Analysis: If inconsistent efficacy is observed, a pilot pharmacokinetic study to measure the levels of this compound and DON in plasma and tumor tissue can help identify issues with drug exposure.

Issue 4: Variability in Tumor Growth in Orthotopic Models

  • Possible Causes: The location of tumor cell implantation in the brain can significantly impact tumor growth and animal survival.

  • Troubleshooting Steps:

    • Optimize Implantation Site: The implantation location within the brain is critical. For example, implantation in a location that leads to dissemination into the ventricles can result in multifocal tumors with slower growth rates and decreased survival.[8] It is important to identify an optimal implantation location that avoids the ventricles and favors cortical tumor growth.[8]

    • Standardize Surgical Procedure: Use a stereotactic frame for precise and reproducible tumor cell implantation.

    • Consistent Cell Number and Volume: Inject a consistent number of viable tumor cells in a standardized volume.

    • Monitor Tumor Growth: Use non-invasive imaging techniques like bioluminescence or MRI to monitor tumor growth longitudinally. This can help to identify and exclude animals with improper tumor formation from efficacy studies.

Issue 5: Potential for Drug Resistance

  • Possible Causes: Cancer cells can develop resistance to glutamine antagonists through various mechanisms.

  • Troubleshooting Steps:

    • Investigate Resistance Mechanisms: Potential mechanisms of resistance to glutamine antagonists include:

      • Upregulation of alternative metabolic pathways to compensate for the lack of glutamine.

      • Increased expression of glutaminase (B10826351) 2 (GLS2), which can compensate for the inhibition of GLS1.

      • Activation of de novo glutamine synthesis in cancer cells.

    • Combination Therapies: Consider combination therapies to overcome resistance. For example, combining this compound with inhibitors of the purine salvage pathway (e.g., Pro-905) has shown enhanced antitumor efficacy.[10]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in CNS Tumor Cell Lines

Cell LineTumor TypeIC50 of this compound (µM)Reference
D283MEDMedulloblastoma2[8]
D425MEDMedulloblastoma0.25[8]
MED211Medulloblastoma0.33[8]
sNF96.2MPNST2.76[7]
sNF02.2MPNST1.79[7]

Table 2: Pharmacokinetic Parameters of this compound-derived DON

ParameterValueAnimal ModelReference
Brain-to-Plasma Ratio of DON~0.66 (IP administration)Nu/Nu Mice[15]
Tumor-to-Plasma Exposure>2-fold higher in tumorMurine flank MPNST model[3][5][9][10][11][12]
DON Concentration in Brain4 µM (at 5 mg/kg this compound IP)Nu/Nu Mice[15]
DON Concentration in Brain11.3 µM (at 20 mg/kg this compound IP)Nu/Nu Mice[15]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (Alamar Blue)
  • Cell Seeding: Seed CNS tumor cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a 20 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 2-4 hours, or until a color change is observed.

  • Measurement: Measure the fluorescence or absorbance of each well using a plate reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Orthotopic Brain Tumor Model in Mice
  • Cell Preparation: Harvest CNS tumor cells (e.g., medulloblastoma or glioblastoma cell lines) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a small burr drill, create a burr hole at the desired coordinates for injection (e.g., into the cerebral cortex or cerebellum).

    • Carefully lower a Hamilton syringe with a 30-gauge needle to the desired depth.

    • Slowly inject 1-2 µL of the cell suspension over 2-3 minutes.

    • Slowly withdraw the needle and seal the burr hole with bone wax.

    • Suture the scalp incision.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.

  • This compound Treatment: Once tumors are established (as determined by imaging), begin treatment with this compound at the desired dose and schedule via oral gavage or IP injection.

  • Efficacy Assessment: Monitor animal survival and tumor growth throughout the study. At the end of the study, tissues can be harvested for further analysis (e.g., histology, Western blotting).

Logical Flow for In Vivo Study

in_vivo_logic start Start In Vivo Study prep_cells Prepare Tumor Cells start->prep_cells implant_cells Orthotopically Implant Cells prep_cells->implant_cells monitor_tumor Monitor Tumor Growth (e.g., BLI, MRI) implant_cells->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize treat Administer this compound or Vehicle randomize->treat monitor_efficacy Monitor Survival & Tumor Progression treat->monitor_efficacy end_study End of Study (e.g., humane endpoint) monitor_efficacy->end_study analyze Tissue Harvest & Data Analysis end_study->analyze

Caption: Logical workflow for a preclinical in vivo efficacy study of this compound.

References

JHU395 Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JHU395 in dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to be inert in plasma, allowing it to permeate tissues before releasing its active form, DON.[2] DON targets and inhibits glutamine-dependent biosynthetic pathways, which are crucial for cancer cell proliferation. A primary mechanism of its anti-tumor activity is the disruption of de novo purine (B94841) synthesis.[2][3]

Q2: How should I prepare this compound for in vitro experiments?

For in vitro assays, this compound can be dissolved in fresh, moisture-free DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[4] It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[4] For working solutions, the DMSO stock can be further diluted in cell culture media. To avoid precipitation, it is recommended to add the DMSO stock to a larger volume of media and mix thoroughly. For some applications, co-solvents like PEG300 and Tween80 may be used for specific formulations.[4]

Q3: What is a typical concentration range to use for a this compound dose-response curve?

The effective concentration of this compound can vary significantly depending on the cell line. For MYC-amplified medulloblastoma cell lines like D283MED and D425MED, growth suppression has been observed at concentrations as low as 0.25 µM.[5][6] In contrast, the IC50 for neural stem cells with low MYC expression was found to be 35 µM.[5] Therefore, a broad concentration range is recommended for initial experiments, for example, from 0.01 µM to 100 µM, to determine the optimal range for your specific cell model.

Q4: How long should I treat my cells with this compound?

Treatment duration can influence the observed effect. Studies have shown effects on cell proliferation and apoptosis after 72 hours of treatment.[3][5] A time-course experiment (e.g., 24, 48, 72 hours) is advisable to determine the optimal endpoint for your assay.

Troubleshooting Guide for this compound Dose-Response Curves

ProblemPossible Cause(s)Recommended Solution(s)
No observable dose-response effect 1. This compound concentration is too low. 2. Insufficient incubation time. 3. Cell line is resistant to glutamine antagonism. 4. Improper this compound preparation or storage.1. Test a wider and higher range of concentrations (e.g., up to 100 µM). 2. Increase the treatment duration (e.g., up to 72 hours or longer). 3. Verify the glutamine dependence of your cell line. Consider using a positive control cell line known to be sensitive to this compound. 4. Prepare fresh this compound stock in anhydrous DMSO. Store stock solutions at -80°C for long-term stability (up to 6 months).[1]
High variability between replicates 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Edge effects in the microplate. 4. Cell contamination.1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Mix the plate gently after adding this compound to ensure even distribution. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. 4. Regularly check cell cultures for any signs of contamination.
Steep or shallow dose-response curve 1. Narrow range of drug concentrations. 2. Assay endpoint is not optimal.1. Use a wider range of concentrations with more data points around the expected IC50. 2. Optimize the assay timing. A very steep curve might indicate rapid cell death, while a shallow curve could suggest a cytostatic rather than cytotoxic effect.
Precipitation of this compound in culture medium 1. The final concentration of DMSO is too high. 2. This compound solubility limit exceeded in the medium.1. Keep the final DMSO concentration in the medium below 0.5%. 2. Prepare intermediate dilutions of the this compound stock in culture medium before adding to the wells. Sonication can aid in dissolution if precipitation occurs during preparation.[1]

Experimental Protocols & Data Presentation

In Vitro Dose-Response Protocol for this compound

This protocol outlines a standard procedure for determining the dose-response of this compound on adherent cancer cell lines using a cell viability assay.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1500-2000 cells/well).[4]

    • Incubate overnight to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay (e.g., AlamarBlue):

    • Add AlamarBlue reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure fluorescence at 590 nm using a plate reader.[4]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Summary of Experimental Parameters
ParameterValue/RangeSource
Cell Seeding Density1,500 - 2,000 cells/well[4]
This compound Concentration Range (in vitro)0.25 µM - 35 µM (cell line dependent)[5]
Incubation Time72 hours[3][5]
Stock Solution Storage-80°C (6 months), -20°C (1 month)[1]

Visualizations

JHU395_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell JHU395_prodrug This compound (Prodrug) JHU395_internalized This compound JHU395_prodrug->JHU395_internalized Cellular Uptake DON DON (Active Drug) JHU395_internalized->DON Intracellular Conversion Glutamine_metabolism Glutamine-Dependent Biosynthesis DON->Glutamine_metabolism Inhibits Purine_synthesis De Novo Purine Synthesis Glutamine_metabolism->Purine_synthesis Required for Cell_growth_inhibition Inhibition of Cell Growth Purine_synthesis->Cell_growth_inhibition Leads to Apoptosis Apoptosis Cell_growth_inhibition->Apoptosis

Caption: Mechanism of action of this compound in tumor cells.

JHU395_Experimental_Workflow Start Start Seed_cells Seed Cells in 96-well Plate Start->Seed_cells Incubate_overnight Incubate Overnight Seed_cells->Incubate_overnight Prepare_this compound Prepare this compound Serial Dilutions Incubate_overnight->Prepare_this compound Treat_cells Treat Cells with this compound Prepare_this compound->Treat_cells Incubate_72h Incubate for 72h Treat_cells->Incubate_72h Add_viability_reagent Add Cell Viability Reagent Incubate_72h->Add_viability_reagent Measure_signal Measure Fluorescence/Absorbance Add_viability_reagent->Measure_signal Analyze_data Analyze Data and Generate Dose-Response Curve Measure_signal->Analyze_data End End Analyze_data->End

Caption: Workflow for a this compound dose-response experiment.

Troubleshooting_Logic Start Unexpected Dose-Response Curve Results Check_replicates High variability between replicates? Start->Check_replicates Check_seeding Review cell seeding protocol and technique Check_replicates->Check_seeding Yes No_effect No dose-response effect observed? Check_replicates->No_effect No Check_mixing Ensure proper mixing of drug in wells Check_seeding->Check_mixing Solution Improved Dose-Response Curve Check_mixing->Solution Increase_concentration Increase this compound concentration range No_effect->Increase_concentration Yes Curve_shape Curve too steep or shallow? No_effect->Curve_shape No Increase_incubation Increase incubation time Increase_concentration->Increase_incubation Check_drug_prep Verify this compound preparation and storage Increase_incubation->Check_drug_prep Check_drug_prep->Solution Adjust_concentrations Adjust concentration points around IC50 Curve_shape->Adjust_concentrations Yes Curve_shape->Solution No, curve is fine Optimize_endpoint Optimize assay endpoint timing Adjust_concentrations->Optimize_endpoint Optimize_endpoint->Solution

Caption: Troubleshooting logic for this compound dose-response curves.

References

managing weight loss in mice treated with JHU395

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing weight loss in mice treated with the glutamine antagonist prodrug, JHU395.

Troubleshooting Guide: Unexpected Weight Loss in Mice

Significant weight loss is not a commonly reported side effect of this compound administration in preclinical mouse models when used at established dosages. Published studies indicate that mice generally tolerate this compound well, with body weight remaining within 10% of the baseline.[1][2] One study noted a transient weight reduction of about 10% that was subsequently regained. Therefore, persistent or substantial weight loss should be considered an unexpected adverse event that warrants investigation.

Question: My mice are experiencing significant weight loss (>10% of baseline) after this compound administration. What are the potential causes and how can I troubleshoot this?

Answer:

Unexpected weight loss can stem from several factors, ranging from procedural issues to the specific experimental context. Below is a step-by-step guide to help you identify and resolve the issue.

Potential Cause Troubleshooting Steps
1. Dosing and Formulation Errors - Verify Calculations: Double-check all dosage calculations. Ensure the correct dose (e.g., 1.2 mg/kg or 0.5 mg/kg) is being administered based on the most recent body weights. - Confirm Concentration: If possible, analytically confirm the concentration of this compound in your formulation. - Assess Formulation Stability: this compound is a prodrug. Improper formulation or storage could lead to premature conversion to DON, which has been associated with gastrointestinal toxicity.[3] Ensure the vehicle is appropriate and freshly prepared as recommended. For example, a common vehicle is PBS with 1% Tween-80 and 2.5% ethanol (B145695).[1] Another option is 10% DMSO in corn oil.[4]
2. Administration-Related Stress - Refine Gavage Technique: Improper oral gavage technique can cause stress, esophageal injury, or accidental administration into the lungs, leading to reduced food and water intake. Ensure personnel are properly trained and use appropriate gavage needles. - Acclimatize Animals: Acclimatize mice to handling and the administration procedure (e.g., with vehicle administration) before starting the this compound treatment.
3. Dehydration - Monitor Hydration Status: Check for signs of dehydration such as skin tenting and sunken eyes. - Provide Supplemental Hydration: Consider providing hydration support with subcutaneous fluids or a water-rich nutritional gel, especially if mice appear lethargic.
4. Tumor Burden and Cachexia - Differentiate from Cachexia: In oncology studies, significant weight loss can be a symptom of cancer cachexia, a wasting syndrome characterized by the loss of skeletal muscle and fat.[5] It is crucial to distinguish between drug-induced toxicity and disease progression. - Monitor Tumor Growth: Correlate weight loss with tumor growth. If weight loss coincides with rapid tumor progression, it may be related to the tumor itself.
5. Mouse Strain or Individual Sensitivity - Review Strain-Specific Data: Some mouse strains may be more sensitive to metabolic inhibitors. Review the literature for any reported sensitivities of the strain you are using. - Isolate Affected Animals: If only a subset of mice is affected, it could indicate individual sensitivity or an underlying health issue in those specific animals.
6. Off-Target Effects of Glutamine Antagonism - Assess Gastrointestinal Health: The active form of this compound, DON, can have gastrointestinal effects.[3] Monitor for signs of GI distress such as diarrhea or hunched posture. - Provide Nutritional Support: Ensure easy access to high-quality, palatable chow. A soft or calorie-dense diet can encourage eating in animals with reduced appetite.

Frequently Asked Questions (FAQs)

Q1: What is a typical weight change profile for mice treated with this compound?

A1: In most published studies, this compound is well-tolerated. Mice treated with doses such as 1.2 mg/kg/day orally for 5 days followed by 0.5 mg/kg/day for 9 days have been reported to maintain their body weight within 10% of their initial weight.[1][2]

Q2: Should I be concerned about a minor weight loss (e.g., 5%) in my this compound-treated mice?

A2: A minor and transient weight loss may not be a cause for alarm, especially at the beginning of the treatment. However, it is crucial to monitor the mice closely. If the weight loss continues, exceeds 10%, or is accompanied by other signs of distress (e.g., lethargy, ruffled fur, hunched posture), you should consult the troubleshooting guide and your institution's veterinary staff.

Q3: Can the vehicle used to dissolve this compound cause weight loss?

A3: While the vehicles themselves (e.g., PBS/Tween-80/ethanol, DMSO/corn oil) are generally well-tolerated, improper preparation or administration can cause issues. For example, repeated oral gavage with a high-percentage ethanol solution could cause irritation. Always include a vehicle-only control group in your experiments to rule out any effects of the vehicle or the administration procedure.

Q4: What kind of supportive care can I provide to mice that are losing weight?

A4: Supportive care can be critical. This may include:

  • Nutritional Support: Providing highly palatable, calorie-dense food supplements.[5]

  • Hydration: Ensuring easy access to water and potentially providing supplemental hydration.

  • Environmental Enrichment: Reducing stress by providing appropriate housing and enrichment.

  • Temperature Regulation: Ensuring the ambient temperature is stable and comfortable.

Always consult with your facility's veterinarian for guidance on appropriate supportive care.

Q5: At what point should I consider humane endpoints for mice losing weight?

A5: Humane endpoints are critical. Most institutional animal care and use committees (IACUC) recommend considering euthanasia when an animal loses 20% of its baseline body weight.[6] However, this can be study-dependent. In cancer studies, tumor growth can mask overall body weight loss. Therefore, body condition scoring (BCS) should be used in conjunction with body weight measurements to assess animal welfare.

Data Presentation

The following table summarizes the expected body weight changes in mice treated with this compound based on published literature.

Treatment Group Dosage Regimen Week 1 (% Change from Baseline) Week 2 (% Change from Baseline) Primary Outcome Reference
Vehicle Control PBS + 1% Tween-80 + 2.5% Ethanol (p.o., daily)~ +1% to +3%~ +2% to +5%Normal weight gain[1]
This compound 1.2 mg/kg (days 1-5), then 0.5 mg/kg (days 6-14) (p.o., daily)~ -2% to +1%~ -5% to 0%Weight maintained within 10% of baseline[1][2]
This compound (Medulloblastoma model) 15 mg/kg (i.p., twice weekly)~ -10% (transient)Weight regained after 1 weekTransient weight loss, followed by recovery

Experimental Protocols

Protocol: Oral Administration of this compound in a Murine Flank Tumor Model

This protocol is adapted from studies investigating the efficacy of this compound in malignant peripheral nerve sheath tumors.[1]

  • Animal Model: C57BL/6 mice (or other appropriate strain), 8-12 weeks old.

  • Tumor Implantation (if applicable): Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a specified volume (e.g., 300 mm³) before starting treatment.

  • This compound Formulation:

    • Vehicle: Prepare a sterile vehicle solution of phosphate-buffered saline (PBS) containing 1% Tween-80 and 2.5% ethanol.

    • This compound Solution: Calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose (e.g., 1.2 mg/kg). Dissolve the this compound in the vehicle. Prepare fresh daily.

  • Dosing Regimen:

    • Administer this compound or vehicle daily via oral gavage.

    • A typical dosing schedule is 1.2 mg/kg for the first 5 days, followed by a maintenance dose of 0.5 mg/kg for the subsequent 9 days.

  • Monitoring:

    • Measure body weights and tumor volumes three times per week.

    • Perform daily health checks, observing for any clinical signs of toxicity (e.g., changes in posture, activity, fur condition).

    • Use a body condition scoring system in addition to body weight to assess animal health.

  • Endpoint: The study may be concluded after a predetermined period (e.g., 14 days) or when tumors in the control group reach the maximum size allowed by institutional guidelines.

Visualization

This compound Mechanism of Action: Inhibition of Glutamine Metabolism

The following diagram illustrates how this compound, as a prodrug of the glutamine antagonist DON, disrupts key metabolic pathways within a cancer cell.

JHU395_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_legend Legend JHU395_ext This compound (Prodrug) JHU395_intra This compound JHU395_ext->JHU395_intra Enters Cell DON DON (Active Drug) JHU395_intra->DON Intracellular Conversion Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) DON->Nucleotides Inhibits multiple glutamine-utilizing enzymes Hexosamines Hexosamine Biosynthesis DON->Hexosamines GLS Glutaminase (GLS) DON->GLS Glutamine_cyt Glutamine Glutamine_cyt->Nucleotides Glutamine_cyt->Hexosamines Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit Glutamate_cyt Glutamate GSH Glutathione (GSH) Production Glutamate_cyt->GSH Glutamine_mit->GLS Glutamate_mit Glutamate GLS->Glutamate_mit GDH Glutamate Dehydrogenase (GDH) Glutamate_mit->GDH aKG α-Ketoglutarate GDH->aKG TCA TCA Cycle aKG->TCA Prodrug Prodrug/Drug Metabolite Metabolite Pathway Metabolic Pathway Enzyme Enzyme Inhibition Inhibition

Caption: this compound enters the cell and is converted to DON, which inhibits key enzymes.

References

Validation & Comparative

JHU395 Demonstrates Superior Efficacy Over DON in Preclinical Medulloblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a new glutamine antagonist, JHU395, has shown significantly greater potency and efficacy in treating MYC-driven medulloblastoma compared to its parent compound, 6-Diazo-5-oxo-L-norleucine (DON). Preclinical studies reveal that this compound, a prodrug of DON, exhibits enhanced brain penetration and more effectively suppresses tumor growth and induces cancer cell death in medulloblastoma models.

Medulloblastoma is the most common malignant brain tumor in children, with the MYC-amplified subgroup having a particularly poor prognosis.[1][2] These aggressive tumors are known to upregulate glutamine metabolism to fuel their rapid growth, making glutamine antagonism a promising therapeutic strategy.[1] DON, a naturally occurring glutamine antagonist, has been investigated for its anticancer properties, but its clinical utility has been hampered by systemic toxicities.[1] this compound was developed as a prodrug of DON, with modifications to increase its lipophilicity and improve its ability to cross the blood-brain barrier.[1][2]

Enhanced In Vitro Potency of this compound

In head-to-head comparisons using human MYC-amplified medulloblastoma cell lines, this compound consistently demonstrated superior performance in inhibiting cell growth at lower concentrations than DON.[1][3] This increased potency suggests that this compound is more efficient at reaching its intracellular targets and disrupting the metabolic machinery of the cancer cells.

Comparative Growth Inhibition in Medulloblastoma Cell Lines
Cell LineTreatmentConcentration for Significant Growth Inhibition (vs. Vehicle)p-valueReference
D283MEDDON≥ 1 µM< 0.01[3]
D283MEDThis compound≥ 0.25 µM< 0.05[3]
D425MEDDON≥ 0.5 µM< 0.01[3]
D425MEDThis compound≥ 0.25 µM< 0.01[3]

This compound not only curbed the proliferation of medulloblastoma cells but also proved more effective at inducing apoptosis, or programmed cell death.[1][3] Treatment with this compound led to a significant increase in the expression of cleaved caspase-3, a key marker of apoptosis, at concentrations where DON showed less activity.[3]

Induction of Apoptosis in Medulloblastoma Cell Lines
Cell LineTreatmentConcentration% Cleaved Caspase-3 Positive Cellsp-value (vs. Vehicle)Reference
D283MEDVehicle-18.5%-[3]
D283MEDThis compound1 µM25.2%< 0.01[3]
D283MEDThis compound2 µM29.4%< 0.01[3]

Superior In Vivo Efficacy and Survival Benefit

The advantages of this compound were further solidified in animal models of medulloblastoma. When administered to mice bearing orthotopic xenografts of human MYC-amplified medulloblastoma, this compound led to a substantial increase in median survival compared to vehicle-treated controls.[1][2][3]

In Vivo Survival in Orthotopic Medulloblastoma Xenograft Model
Treatment GroupMedian Survivalp-value (vs. Vehicle)Reference
Vehicle Control26 days-[1]
This compound (15 mg/kg, twice weekly)45 days< 0.001[1]

This survival benefit is attributed to the improved pharmacokinetic properties of this compound.[1][2] As a prodrug, this compound is designed to be more stable in the bloodstream and to more readily penetrate the brain.[1] Once in the brain, it is converted to its active form, DON, leading to higher local concentrations of the glutamine antagonist within the tumor tissue.[1][3] Parenteral administration of this compound in mice resulted in the accumulation of micromolar concentrations of DON in the brain.[1][2][3] Furthermore, a single dose of this compound was sufficient to induce apoptosis in the medulloblastoma xenografts, as evidenced by the increased levels of cleaved PARP (cPARP), another apoptosis marker.[3]

Mechanism of Action and Signaling Pathway

The efficacy of both this compound and DON in MYC-driven medulloblastoma stems from their ability to disrupt glutamine metabolism, a pathway that is hyperactivated by the MYC oncogene. MYC promotes the uptake and utilization of glutamine, which is essential for the synthesis of nucleotides, amino acids, and other building blocks required for rapid cell proliferation. By acting as a glutamine antagonist, DON, the active form of this compound, competitively inhibits multiple enzymes that are dependent on glutamine, thereby starving the cancer cells of essential nutrients and leading to cell cycle arrest and apoptosis.

MYC_Glutamine_Pathway cluster_cell MYC-Amplified Medulloblastoma Cell MYC MYC Oncogene Glutamine_Transporter Glutamine Transporters (e.g., ASCT2) MYC->Glutamine_Transporter Upregulates Glutamine Glutamine Glutamine_Transporter->Glutamine Increased Uptake Glutamine_Metabolism Glutamine-Dependent Biosynthesis (Nucleotides, Amino Acids, etc.) Glutamine->Glutamine_Metabolism Proliferation Tumor Growth & Proliferation Glutamine_Metabolism->Proliferation Supports Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis Induces (when inhibited) This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Intracellular Conversion DON->Glutamine_Metabolism Inhibits

MYC-driven glutamine metabolism and points of inhibition.

Experimental Protocols

The findings presented are based on a series of well-defined experimental protocols.

Cell Culture and In Vitro Growth Assays

Human MYC-amplified medulloblastoma cell lines, D283MED and D425MED, were cultured in MEM media supplemented with 5% fetal bovine serum and 1% non-essential amino acids.[3] For growth inhibition assays, cells were treated with varying concentrations of this compound or DON.[3] Cell viability was assessed on day 5 of treatment.[3]

Immunofluorescence for Apoptosis

To quantify apoptosis, medulloblastoma cells were treated with this compound for 72 hours.[3] The cells were then fixed and stained with an antibody specific for cleaved caspase-3, and the percentage of apoptotic cells was determined by immunofluorescence microscopy.[3]

Orthotopic Xenograft Model

To evaluate in vivo efficacy, human MYC-amplified medulloblastoma cells (D425MED) were surgically implanted into the cerebellum of immunodeficient mice (Nu/Nu).[3] This orthotopic model closely mimics the growth of human medulloblastoma in its natural environment.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture of MYC-Amplified Medulloblastoma Cell Lines (D283MED, D425MED) Treatment_In_Vitro Treatment with This compound or DON Cell_Culture->Treatment_In_Vitro Growth_Assay Cell Growth/ Viability Assay Treatment_In_Vitro->Growth_Assay Apoptosis_Assay Apoptosis Assay (Cleaved Caspase-3 Immunofluorescence) Treatment_In_Vitro->Apoptosis_Assay Xenograft Orthotopic Xenograft Model (D425MED cells in mice) Treatment_In_Vivo Parenteral Administration of this compound Xenograft->Treatment_In_Vivo Survival_Study Survival Analysis Treatment_In_Vivo->Survival_Study Apoptosis_In_Vivo In Vivo Apoptosis Assay (cPARP Western Blot) Treatment_In_Vivo->Apoptosis_In_Vivo

Workflow of preclinical evaluation of this compound and DON.
In Vivo Apoptosis and Survival Studies

Mice with established orthotopic tumors were treated with this compound (15 mg/kg) or a vehicle control.[3] For apoptosis assessment, a single dose was administered, and tumors were harvested 72 hours later for Western blot analysis of cPARP.[3] For survival studies, mice received twice-weekly treatments, and their survival was monitored over time.[3]

Logical Relationship: this compound as a Prodrug of DON

The enhanced efficacy of this compound is a direct result of its design as a prodrug of DON. By adding two promoieties, this compound becomes more lipophilic, allowing it to more effectively cross the blood-brain barrier, a significant hurdle for many brain tumor therapies. Once in the brain and within the tumor cells, these promoieties are cleaved, releasing the active drug, DON, at the site of action. This targeted delivery mechanism increases the therapeutic concentration of DON within the tumor while potentially reducing systemic exposure and associated side effects.

Prodrug_Concept This compound This compound (Lipophilic Prodrug) BBB Blood-Brain Barrier This compound->BBB Enhanced Penetration Brain Brain/ Tumor Microenvironment BBB->Brain DON DON (Active Glutamine Antagonist) Brain->DON Conversion to Active Drug Therapeutic_Effect Therapeutic Effect (Inhibition of Glutamine Metabolism, Apoptosis, Tumor Suppression) DON->Therapeutic_Effect

Prodrug strategy of this compound for enhanced brain delivery.

References

A Comparative Guide to Glutaminase Inhibitors: JHU395 vs. CB-839

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in the bloodstream, plays a pivotal role in the proliferation and survival of many cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and replenishes the tricarboxylic acid (TCA) cycle. The critical first step in glutamine utilization is its conversion to glutamate (B1630785), a reaction catalyzed by the enzyme glutaminase (B10826351) (GLS). This dependency on glutamine metabolism, often termed "glutamine addiction," has made glutaminase an attractive target for cancer therapy.

This guide provides a comprehensive comparison of two prominent glutaminase inhibitors: JHU395, a broad-spectrum glutamine antagonist prodrug, and CB-839 (Telaglenastat), a specific inhibitor of glutaminase 1 (GLS1). We will delve into their mechanisms of action, present preclinical data on their efficacy, and provide detailed experimental protocols for their evaluation.

At a Glance: this compound vs. CB-839

FeatureThis compoundCB-839 (Telaglenastat)
Mechanism of Action Prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-spectrum, irreversible glutamine antagonist.[1]Potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[2][3]
Target(s) Multiple glutamine-utilizing enzymes.[4]Specifically targets the kidney-type glutaminase (KGA) and glutaminase C (GAC) splice variants of GLS1.[5]
Key Therapeutic Area (Preclinical) Malignant Peripheral Nerve Sheath Tumors (MPNST), MYC-driven Medulloblastoma.[1][4][6][7][8]Triple-Negative Breast Cancer (TNBC), Renal Cell Carcinoma (RCC), Non-Small Cell Lung Cancer (NSCLC).[5][9]
Administration Orally bioavailable prodrug.[7][8]Orally bioavailable.[5]

Mechanism of Action

This compound is a novel, orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON). DON is a glutamine mimic that irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate. This broad activity disrupts multiple metabolic pathways reliant on glutamine, including nucleotide and hexosamine synthesis.[4][10] The prodrug design of this compound allows for enhanced delivery of the active agent, DON, to tumor tissues, including those in the nervous system, while potentially reducing systemic toxicity.[1][6]

CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase 1 (GLS1), the primary enzyme responsible for converting glutamine to glutamate in many cancer cells. By specifically targeting GLS1, CB-839 blocks the initial and rate-limiting step of glutaminolysis, thereby depleting downstream metabolites crucial for the TCA cycle and antioxidant production.[2][3] Its selectivity for GLS1 over the liver isoform GLS2 is a key feature.

Preclinical Performance Data

The following tables summarize key quantitative data from preclinical studies of this compound and CB-839. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.

Table 1: In Vitro Efficacy
CompoundCell LineCancer TypeIC50Reference
This compound D283MEDMedulloblastoma~0.25 µM[4]
D425MEDMedulloblastoma<0.25 µM[4]
MED211Medulloblastoma~0.25 µM[4]
CB-839 HCC1806TNBC20-55 nM[5]
MDA-MB-231TNBC20-55 nM[5]
HG-3Chronic Lymphocytic Leukemia0.41 µM[11][12]
MEC-1Chronic Lymphocytic Leukemia66.2 µM[11][12]
Table 2: In Vivo Efficacy
CompoundCancer ModelDosing RegimenTumor Growth InhibitionReference
This compound Murine flank MPNST model1.2 mg/kg/day orally for 5 days, then 0.5 mg/kg orally for 9 days>40% smaller tumor volume compared to vehicle[13]
Orthotopic MYC-amplified medulloblastoma xenografts15 mg/kg twice weeklyIncreased median survival from 26 to 45 days[1][6]
CB-839 Patient-derived TNBC xenograft200 mg/kg orally, twice dailySignificant tumor growth suppression[5]
JIMT-1 xenograft (basal-like HER2+)200 mg/kg orally, twice daily54% tumor growth inhibition (single agent)[5]
H460 lung tumor xenografts200 mg/kg orally (3 doses prior to radiation)15-30% reduction in tumor growth (in combination with radiation)[14]
CAL-27 head and neck squamous cell carcinoma xenograft200 mg/kg twice a daySignificant reduction in tumor volume (in combination with radiation)[15]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of glutamine metabolism by this compound and CB-839 impacts several critical downstream signaling pathways involved in cancer cell proliferation and survival.

glutamine_metabolism_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS1) Nucleotides Nucleotide Synthesis Glutamine_int->Nucleotides Amidotransferases mTORC1 mTORC1 Signaling Glutamine_int->mTORC1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH/Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation Nucleotides->Proliferation mTORC1->Proliferation This compound This compound (DON) This compound->Glutamine_int Inhibits multiple glutamine-utilizing enzymes CB839 CB-839 CB839->Glutamate Inhibits GLS1

Caption: Glutamine metabolism pathway and points of inhibition.
Experimental Workflow

A generalized workflow for evaluating glutaminase inhibitors in preclinical models is depicted below.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cell Line Selection (e.g., TNBC, MPNST) A2 Cell Viability/Proliferation Assay (e.g., CellTiter-Glo, MTS) A1->A2 A3 Glutaminase Activity Assay A1->A3 A4 Metabolomics Analysis (LC/MS) A2->A4 A3->A4 B1 Xenograft Model Establishment A4->B1 Promising candidates move to in vivo B2 Drug Administration (Oral Gavage) B1->B2 B3 Tumor Volume & Body Weight Monitoring B2->B3 B4 Pharmacodynamic Analysis (Tumor & Plasma Metabolites) B3->B4

References

Validating JHU395 Target Engagement in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JHU395 is a novel, orally bioavailable prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to deliver the active agent, DON, preferentially to tumor tissues, thereby inhibiting multiple glutamine-dependent biosynthetic pathways crucial for cancer cell proliferation and survival.[2][3][4][5][6] This guide provides a comparative overview of experimental methods to validate the target engagement of this compound in tumors, supported by experimental data and detailed protocols.

Direct and Indirect Validation of Target Engagement

Validation of this compound target engagement can be approached through two main strategies:

  • Direct Measurement: Quantifying the concentration of the active drug (DON) within the tumor tissue.

  • Indirect Measurement of Downstream Effects: Assessing the biological consequences of this compound's inhibitory action on glutamine metabolism. This includes monitoring changes in cellular processes like proliferation and apoptosis, as well as measuring alterations in metabolic pathways.

The following sections will detail various methods, comparing their principles, advantages, and limitations.

Table 1: Comparison of Methods for Validating this compound Target Engagement

Method Principle Type of Measurement Advantages Disadvantages
LC-MS/MS Quantification of DON Measures the concentration of the active drug (DON) in tumor tissue and plasma.[7][8][9]Direct, QuantitativeHigh specificity and sensitivity for the active drug. Allows for pharmacokinetic analysis.[8]Requires specialized equipment and expertise. Does not directly measure biological effect.
Metabolomics (LC-MS based) Quantifies changes in glutamine-dependent metabolites in response to this compound treatment.[3][4][10]Indirect, QuantitativeProvides a functional readout of target engagement by assessing the impact on metabolic pathways.[3]Can be complex to analyze and interpret. Requires sophisticated instrumentation.
Western Blotting (PARP Cleavage) Detects the cleavage of PARP, a hallmark of apoptosis induced by this compound.[2][5][11][12]Indirect, Semi-QuantitativeRelatively straightforward and widely used technique to assess apoptosis.Provides information on a downstream effect, not direct target binding.
Immunofluorescence (Cleaved Caspase-3) Visualizes the activation of caspase-3, a key executioner caspase in apoptosis, in tumor tissue.[4][6]Indirect, Qualitative/Semi-QuantitativeAllows for spatial localization of apoptotic cells within the tumor microenvironment.Quantification can be challenging.
BrdU Incorporation Assay Measures the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA, indicating cell proliferation.[2][3][13][14][15]Indirect, QuantitativeA well-established method for quantifying cell proliferation.Does not directly measure target engagement; decreased proliferation can have multiple causes.
PET Imaging with Glutamine Analogs Non-invasively images glutamine uptake and metabolism in vivo using radiolabeled glutamine analogs.[16][17][18][19][20]Indirect, QuantitativeEnables longitudinal monitoring of target engagement in the same subject. Provides whole-body distribution information.Requires access to a cyclotron and radiochemistry facilities. Resolution may be limited.

Experimental Protocols

Quantification of this compound and DON in Tumor Tissue by LC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized based on the instrumentation used.

a. Sample Preparation:

  • Excise tumor tissue and immediately flash-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in a suitable buffer (e.g., PBS with protease inhibitors).

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Collect the supernatant for LC-MS/MS analysis.[8]

b. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detect this compound and DON using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Optimize MRM transitions and collision energies for both analytes and the internal standard.

  • Quantify the concentration of this compound and DON by comparing the peak area ratios of the analytes to the internal standard against a standard curve.[8][9]

Western Blotting for PARP Cleavage

a. Protein Extraction:

  • Lyse cultured cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Determine protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Transfer:

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] The appearance of an 89 kDa fragment indicates PARP cleavage.[1]

Immunofluorescence for Cleaved Caspase-3

a. Tissue Preparation:

  • Fix fresh tumor tissue in 4% paraformaldehyde and embed in paraffin (B1166041) or freeze in OCT for cryosectioning.

  • Cut thin sections (5-10 µm) and mount on slides.

b. Staining:

  • Deparaffinize and rehydrate paraffin sections.

  • Perform antigen retrieval using a citrate-based buffer.

  • Permeabilize the sections with 0.1% Triton X-100 in PBS.

  • Block non-specific binding with a blocking buffer containing serum from the secondary antibody host species.

  • Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstain nuclei with DAPI.

  • Mount the slides with an anti-fade mounting medium.

c. Imaging:

  • Visualize the staining using a fluorescence microscope.

  • Apoptotic cells will exhibit green fluorescence (or other color depending on the secondary antibody) in the cytoplasm.

BrdU Cell Proliferation Assay

a. In Vitro Labeling:

  • Culture cells in a 96-well plate.

  • Add BrdU labeling solution (10 µM) to the culture medium and incubate for 1-24 hours.[2][13]

  • Fix, permeabilize, and denature the DNA to expose the incorporated BrdU.[3]

b. Detection:

  • Incubate with an anti-BrdU primary antibody.[3]

  • Wash and incubate with an HRP-conjugated secondary antibody.[3]

  • Add a substrate (e.g., TMB) and measure the absorbance to quantify the amount of incorporated BrdU.[3]

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action

JHU395_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell JHU395_ext This compound (Prodrug) JHU395_int This compound JHU395_ext->JHU395_int Uptake DON DON (Active Drug) JHU395_int->DON Conversion Glutamine_Metabolism Glutamine-Dependent Biosynthesis DON->Glutamine_Metabolism Inhibition Proliferation Cell Proliferation DON->Proliferation Inhibition Apoptosis Apoptosis DON->Apoptosis Induction Glutamine Glutamine Glutamine->Glutamine_Metabolism Purines Purines Glutamine_Metabolism->Purines Pyrimidines Pyrimidines Glutamine_Metabolism->Pyrimidines Amino_Acids Other Amino Acids Glutamine_Metabolism->Amino_Acids Purines->Proliferation Pyrimidines->Proliferation Amino_Acids->Proliferation

Caption: Mechanism of action of this compound in a tumor cell.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis Tumor_Model Tumor-bearing Animal Model Treatment Administer this compound or Vehicle Tumor_Model->Treatment Tumor_Harvest Harvest Tumor and Plasma Treatment->Tumor_Harvest Direct_Analysis Direct Measurement (LC-MS/MS) Tumor_Harvest->Direct_Analysis Indirect_Analysis Indirect Measurement (Downstream Effects) Tumor_Harvest->Indirect_Analysis Metabolomics Metabolomics Indirect_Analysis->Metabolomics Western_Blot Western Blot Indirect_Analysis->Western_Blot Immunofluorescence Immunofluorescence Indirect_Analysis->Immunofluorescence BrdU_Assay BrdU Assay Indirect_Analysis->BrdU_Assay

Caption: General workflow for validating this compound target engagement.

Comparison of Validation Methodologies

Method_Comparison cluster_direct Direct Methods cluster_indirect Indirect Methods This compound This compound Target Engagement LCMS LC-MS/MS (DON Quantification) This compound->LCMS Metabolomics Metabolomics This compound->Metabolomics Biomarkers Biomarker Analysis This compound->Biomarkers PET PET Imaging This compound->PET Cell_Assays Cell-based Assays This compound->Cell_Assays Western Blot\n(PARP, etc.) Western Blot (PARP, etc.) Biomarkers->Western Blot\n(PARP, etc.) Immunofluorescence\n(Caspase-3, etc.) Immunofluorescence (Caspase-3, etc.) Biomarkers->Immunofluorescence\n(Caspase-3, etc.) BrdU Assay\n(Proliferation) BrdU Assay (Proliferation) Cell_Assays->BrdU Assay\n(Proliferation)

Caption: Relationship between this compound target engagement and validation methods.

References

JHU395: A Novel Glutamine Antagonist for Malignant Peripheral Nerve Sheath Tumors (MPNST)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of JHU395, a novel, orally bioavailable glutamine antagonist prodrug, and its potential as a therapeutic agent for Malignant Peripheral Nerve Sheath Tumors (MPNST). While not a biomarker for disease discovery in the traditional sense, this compound's mechanism of action and the metabolic changes it induces offer insights into tumor biology and potential pharmacodynamic markers. This document compares the anti-tumor activity of this compound with other therapeutic approaches and details the experimental data supporting its development.

This compound: Mechanism of Action and Therapeutic Rationale

This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed to be stable in plasma and release the active compound within target tissues.[1][2][3] Malignant peripheral nerve sheath tumors (MPNSTs) have been shown to be dependent on glutamine for their growth and survival.[1][4] this compound works by irreversibly inhibiting multiple glutamine-utilizing enzymes, thereby disrupting various biosynthetic processes within the tumor cells that are crucial for their proliferation.[1]

A key downstream effect of this compound is the significant disruption of de novo purine (B94841) synthesis, a critical pathway for the production of nucleotides necessary for DNA and RNA replication.[1][5][6] This targeted inhibition of glutamine metabolism makes this compound a promising therapeutic strategy for MPNST, an aggressive and often fatal soft tissue sarcoma.[2][4]

Comparative Efficacy of this compound

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in MPNST models. This section compares the efficacy of this compound as a monotherapy and in combination with other agents.

Monotherapy vs. Combination Therapy

While this compound monotherapy shows significant inhibition of MPNST growth, its efficacy can be enhanced when combined with other agents that target complementary pathways.[5][6] Specifically, combining this compound with an inhibitor of the purine salvage pathway, such as Pro-905, has shown synergistic effects in preclinical models.[6][7] This combination strategy targets both major pathways of purine acquisition in tumor cells, leading to a more profound anti-proliferative effect.[7]

Treatment GroupTumor Growth Inhibition (vs. Vehicle)Key FindingsCitations
This compound (monotherapy) Significant reduction in tumor volume in murine flank MPNST models.Orally administered this compound effectively delivered the active glutamine antagonist to tumors, leading to decreased growth without significant toxicity.[1][2][4][5]
This compound + Pro-905 Enhanced anti-tumor efficacy compared to this compound alone.The dual inhibition of de novo and purine salvage pathways showed a more potent anti-proliferative effect in MPNST cells and augmented tumor growth inhibition in mice.[6][7]
This compound + 6-mercaptopurine (B1684380) (6-MP) Improved anti-tumor response compared to this compound alone, but with potential for toxicity.While effective, 6-MP is associated with liver and gastrointestinal toxicity. Pro-905 was developed as a better-tolerated alternative.[5][7]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To assess the sensitivity of MPNST cells to this compound.

  • Cell Culture: Human MPNST cell lines (e.g., sNF96.2) and immortalized healthy Schwann cells are cultured in appropriate media. For glutamine deprivation experiments, cells are grown in glutamine-free media supplemented with varying concentrations of glutamine.

  • Treatment: Cells are treated with a range of concentrations of this compound or DON for 72 hours.

  • Viability Assessment: Cell viability is measured using a fluorescent or colorimetric assay, such as AlamarBlue, which is normalized to untreated control cells.[8]

In Vivo Murine Flank MPNST Model

Objective: To evaluate the anti-tumor efficacy and tolerability of orally administered this compound.

  • Tumor Implantation: Human or murine MPNST cells are subcutaneously injected into the flank of immunodeficient or syngeneic mice, respectively.

  • Treatment: Once tumors reach a specified volume (e.g., 300 mm³), mice are treated daily with oral this compound (e.g., 1.2 mg/kg for 5 days, followed by 0.5 mg/kg for 9 days) or vehicle control.[1][8]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 3 times per week) using calipers.

  • Toxicity Monitoring: Animal weight and overall health are monitored throughout the study. At the end of the study, tissues can be collected for histological analysis and blood can be analyzed for markers of liver toxicity (AST, ALT).[1][8]

Metabolomics Analysis

Objective: To identify and quantify the metabolic changes induced by this compound in tumors.

  • Sample Collection: Tumors are harvested from vehicle- and this compound-treated mice at a specific time point after the final dose (e.g., 2 hours).

  • Metabolite Extraction: Metabolites are extracted from the tumor tissue.

  • LC-MS Analysis: The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in glutamine-dependent metabolites, particularly those involved in purine synthesis (e.g., FGAR).[1] Stable isotope-labeled flux analysis can also be employed to trace the metabolic fate of glutamine.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

JHU395_Signaling_Pathway This compound Mechanism of Action in MPNST cluster_extracellular Extracellular cluster_cell MPNST Cell JHU395_prodrug This compound (Prodrug) JHU395_prodrug_in This compound JHU395_prodrug->JHU395_prodrug_in Cellular Uptake DON DON (Active Drug) JHU395_prodrug_in->DON Activation Glutamine_utilizing_enzymes Glutamine-Utilizing Enzymes DON->Glutamine_utilizing_enzymes Inhibits Glutamine Glutamine Glutamine->Glutamine_utilizing_enzymes Substrate DeNovoPurine_synthesis De Novo Purine Synthesis Glutamine_utilizing_enzymes->DeNovoPurine_synthesis Required for Nucleotides Nucleotides (d(A/G)TP) DeNovoPurine_synthesis->Nucleotides DNA_RNA_synthesis DNA/RNA Synthesis Nucleotides->DNA_RNA_synthesis Proliferation Tumor Cell Proliferation DNA_RNA_synthesis->Proliferation

Caption: this compound is a prodrug that, once activated to DON within MPNST cells, inhibits glutamine-utilizing enzymes, thereby blocking de novo purine synthesis and subsequent tumor cell proliferation.

JHU395_Experimental_Workflow Preclinical Evaluation of this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Mechanistic Analysis cell_culture MPNST Cell Culture treatment_vitro This compound Treatment (Dose-Response) cell_culture->treatment_vitro viability_assay Cell Viability Assay treatment_vitro->viability_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis tumor_model Murine MPNST Flank Model treatment_vivo Oral this compound Dosing tumor_model->treatment_vivo tumor_growth Tumor Growth Measurement treatment_vivo->tumor_growth toxicity_assessment Toxicity Assessment treatment_vivo->toxicity_assessment metabolomics Tumor Metabolomics (LC-MS) treatment_vivo->metabolomics tumor_growth->data_analysis toxicity_assessment->data_analysis metabolomics->data_analysis

Caption: A typical preclinical workflow for evaluating the efficacy and mechanism of action of this compound in MPNST, progressing from in vitro cell-based assays to in vivo animal models and mechanistic studies.

Comparison with Existing MPNST Biomarkers and Imaging

Currently, there are no specific biomarkers for the definitive diagnosis of MPNST, which often relies on a combination of clinical evaluation, imaging, and histopathology.[9] 18F-FDG PET/CT is a valuable imaging modality used to differentiate between benign peripheral nerve sheath tumors and MPNSTs, with malignant tumors typically showing higher glucose uptake (SUVmax).[9][10][11][12][13] However, there can be overlap in FDG uptake between MPNSTs and some benign tumors, and some MPNSTs may not be hypermetabolic.[9][10]

This compound is not a diagnostic biomarker in the same vein as imaging techniques. Instead, the metabolic changes induced by this compound, such as alterations in glutamine and purine metabolite levels, could potentially serve as pharmacodynamic biomarkers to monitor treatment response and biological activity of the drug in patients. Further clinical investigation is required to validate these potential biomarkers.

Conclusion

This compound represents a promising, mechanistically-driven therapeutic strategy for MPNST by targeting the metabolic vulnerability of glutamine dependence. Preclinical data strongly support its anti-tumor activity, both as a monotherapy and in combination with inhibitors of the purine salvage pathway. While not a diagnostic biomarker, the metabolic perturbations caused by this compound could be leveraged to develop pharmacodynamic markers for assessing treatment response. Further clinical development of this compound is warranted to translate these promising preclinical findings into benefits for patients with MPNST.

References

JHU395 in Cancer Therapy: A Comparative Metabolomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic impact of the novel glutamine antagonist JHU395 on tumor biology, benchmarked against the glutaminase (B10826351) inhibitor CB-839 (Telaglenastat).

In the landscape of cancer therapeutics, targeting tumor metabolism has emerged as a promising strategy. This compound, a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has demonstrated significant antitumor activity. This guide provides a comparative analysis of the metabolomic effects of this compound-treated tumors, with a particular focus on its comparison with another key glutamine metabolism inhibitor, CB-839.

Performance Comparison: this compound vs. CB-839

This compound acts as a broad glutamine antagonist, irreversibly inhibiting multiple glutamine-utilizing enzymes.[1][2] In contrast, CB-839 (Telaglenastat) is a selective inhibitor of glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate.[3] This fundamental difference in their mechanism of action leads to distinct, yet overlapping, impacts on the tumor metabolome.

Global metabolomics studies of malignant peripheral nerve sheath tumor (MPNST) models treated with this compound have revealed significant alterations in glutamine-dependent metabolic pathways.[1][4][5][6] The most pronounced effects are observed in purine (B94841) and pyrimidine (B1678525) synthesis, amino acid metabolism, and hexosamine biosynthesis.[1] A key metabolite, phosphoribosyl-N-formylglycineamide (FGAR), involved in purine synthesis, was found to be dramatically increased, indicating a significant disruption of this pathway.[1][7][8]

CB-839, on the other hand, also induces significant metabolic reprogramming in cancer cells. Studies in glioblastoma, colorectal, and renal cell carcinoma have shown that CB-839 treatment leads to an accumulation of glutamine and a depletion of key tricarboxylic acid (TCA) cycle intermediates such as glutamate, succinic acid, fumaric acid, and malic acid.[9][10][11] This indicates a blockage of glutamine's entry into the TCA cycle, a critical pathway for cellular energy and biosynthesis.[3][10]

The following table summarizes the key metabolomic changes observed with this compound and CB-839 treatment.

Metabolic PathwayThis compound-Treated Tumors (MPNST)CB-839-Treated Tumors (Various Cancers)
Purine Synthesis Prominently affected, with significant accumulation of intermediates like FGAR.[1][7][8]Accumulation of intermediates in the de novo purine nucleotide biosynthesis pathway.[11][12]
Pyrimidine Synthesis Affected.[1]Decreased levels of metabolites.[11][12]
TCA Cycle Glutamine-derived substrates for the citric acid cycle appear unaffected.[13]Depletion of key intermediates (glutamate, succinate, fumarate, malate).[10][11]
Amino Acid Metabolism Affected.[1]Alterations in amino acid levels.[9]
Hexosamine Biosynthesis Affected.[1]Not explicitly reported in the provided results.
Glutamine Levels Increased in tumors.[6][13]Accumulation.[10][11]

Experimental Methodologies

The data presented in this guide are based on the following experimental protocols:

This compound Metabolomics Analysis
  • Sample Preparation: Murine flank MPNST tumors were harvested two hours after oral administration of this compound (1.2 mg/kg/dose) or vehicle.[1]

  • Metabolite Extraction: Details on the specific extraction method were not available in the provided search results.

  • LC-MS Analysis: A liquid chromatography-mass spectrometry (LC-MS) method coupled to negative ionization (LC-MS Polar) was used. The analysis alternated between full scan MS and data-dependent MSn scans, covering a mass-to-charge ratio (m/z) range of approximately 70–1000.[1]

  • Metabolite Identification: Metabolites were identified by automated comparison of ion features in the experimental samples to a reference library of chemical standards.[1]

  • Data Analysis: The software Metaboanalyst 4.0 was used for statistical analysis of the LC-MS data.[1] Volcano plots were generated to identify metabolites with a fold change threshold of >2 and a t-test threshold of 0.1.[1]

CB-839 Metabolomics Analysis (Representative Protocol for Colorectal Cancer Cells)
  • Cell Culture and Treatment: Colorectal cancer cell lines (HCT116, HT29, and SW480) were treated with varying concentrations of CB-839.[9]

  • Metabolite Extraction: The specific extraction protocol was not detailed in the provided search results.

  • Metabolomics Profiling: Untargeted gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance (¹H-NMR) were employed for broad metabolic profiling. A targeted analysis of the Krebs cycle was conducted using GC-MS/MS.[9]

  • Data Analysis: The metabolic pathways primarily affected by CB-839 treatment were identified and visualized.[9]

Visualizing the Impact

To better understand the mechanisms of this compound and CB-839, the following diagrams illustrate the targeted metabolic pathways and the experimental workflow.

JHU395_Mechanism This compound Mechanism of Action cluster_Pathways Affected Biosynthetic Pathways This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Activation in Target Tissue GlutamineEnzymes Multiple Glutamine- Utilizing Enzymes DON->GlutamineEnzymes Irreversible Inhibition Glutamine Glutamine Glutamine->GlutamineEnzymes Substrate Purine Purine Synthesis GlutamineEnzymes->Purine Pyrimidine Pyrimidine Synthesis GlutamineEnzymes->Pyrimidine Hexosamine Hexosamine Biosynthesis GlutamineEnzymes->Hexosamine AminoAcid Amino Acid Synthesis GlutamineEnzymes->AminoAcid

This compound's broad inhibition of glutamine-utilizing enzymes.

CB839_Mechanism CB-839 (Telaglenastat) Mechanism of Action CB839 CB-839 Glutaminase Glutaminase (GLS) CB839->Glutaminase Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine:s->Glutamate:n Conversion TCA_Cycle TCA Cycle

CB-839's targeted inhibition of glutaminase.

Metabolomics_Workflow General Metabolomics Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Interpretation Interpretation TumorHarvest Tumor Harvest / Cell Culture MetaboliteExtraction Metabolite Extraction TumorHarvest->MetaboliteExtraction LCMS LC-MS / GC-MS MetaboliteExtraction->LCMS DataProcessing Data Processing LCMS->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis PathwayAnalysis Pathway Analysis StatisticalAnalysis->PathwayAnalysis

A simplified workflow for metabolomics analysis.

References

Dual Blockade of Purine Metabolism Shows Promise in Preclinical Models of Malignant Peripheral Nerve Sheath Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A novel combination therapy targeting two distinct pathways of purine (B94841) synthesis has demonstrated significant anti-tumor activity in preclinical models of malignant peripheral nerve sheath tumors (MPNST), offering a potential new therapeutic avenue for these aggressive soft-tissue sarcomas. The therapy combines the glutamine antagonist JHU395 with the purine salvage inhibitor 6-mercaptopurine (B1684380) (6-MP) or its more efficient and less toxic alternative, Pro-905.

MPNSTs are highly aggressive tumors with a poor prognosis, and current treatment options are limited.[1] This new approach stems from the understanding that cancer cells are heavily reliant on the availability of purines, the building blocks of DNA and RNA, for their rapid proliferation.[2][3] By simultaneously blocking both the de novo (new production) and salvage (recycling) pathways of purine synthesis, this combination therapy effectively starves the tumor cells of these essential molecules.[2][3]

This compound is a prodrug of the glutamine antagonist DON, which inhibits multiple enzymes involved in the de novo synthesis of purines.[4][5] 6-mercaptopurine, a long-standing anticancer drug, and its novel prodrug Pro-905, target the purine salvage pathway.[6][7] Preclinical studies have shown that while this compound alone can partially inhibit tumor growth, its efficacy is significantly enhanced when combined with a purine salvage inhibitor.[5][6]

Comparative Efficacy of Monotherapy vs. Combination Therapy

Experimental data from preclinical studies in MPNST models highlight the synergistic effect of combining this compound with a purine salvage pathway inhibitor.

Treatment GroupMetricCell Line/ModelResultReference
This compound (10 µM)14C-glycine incorporation into DNA and RNAsNF96.2 cells>25% reduction[5]
This compound (1 µM)Colony AreaJH-2-002 cells~20% decrease[5]
Pro-905 (10 µM)Colony AreaJH-2-002 cells~20% decrease[5]
This compound (1 µM) + Pro-905 (10 µM)Colony AreaJH-2-002 cellsFurther enhanced inhibition of colony formation[6]
This compound (oral administration)Mean Tumor VolumeMPNST murine flank tumor model>40% smaller than vehicle[8]
This compound + Pro-905Tumor GrowthMouse models of MPNSTMore effective reduction than 6-MP combination with less toxicity[2]

Mechanism of Action: A Dual-Pronged Attack on Purine Synthesis

The combination of this compound and 6-mercaptopurine (or Pro-905) creates a powerful anti-tumor effect by simultaneously blocking two critical pathways for purine nucleotide synthesis.

cluster_DeNovo De Novo Purine Synthesis cluster_Salvage Purine Salvage Pathway Glutamine Glutamine DeNovo_Intermediates Intermediates Glutamine->DeNovo_Intermediates provides nitrogen PRPP PRPP PRPP->DeNovo_Intermediates Purines_DeNovo Purines (ATP, GTP) DeNovo_Intermediates->Purines_DeNovo DNA_RNA DNA & RNA Synthesis Purines_DeNovo->DNA_RNA Hypoxanthine_Guanine Hypoxanthine, Guanine Purines_Salvage Purines (ATP, GTP) Hypoxanthine_Guanine->Purines_Salvage recycled Purines_Salvage->DNA_RNA This compound This compound (Glutamine Antagonist) This compound->DeNovo_Intermediates inhibits SixMP_Pro905 6-Mercaptopurine Pro-905 SixMP_Pro905->Purines_Salvage inhibits Tumor_Growth Tumor Growth Inhibition DNA_RNA->Tumor_Growth

Dual inhibition of purine synthesis pathways.

Experimental Protocols

Cell Culture and Proliferation Assays

Human MPNST cell lines (sNF96.2, JH-2-002) were cultured in standard conditions.[5][7] For proliferation assays, cells were treated with varying concentrations of this compound and/or Pro-905 for 72 hours.[5] Cell growth inhibition was quantified by measuring the fluorescence of Alamar blue at 590 nm.[5] Colony formation assays were also performed, where cells were treated with the drugs, and the area of colonies was measured after a period of growth.[5]

In Vivo Tumor Models

Malignant peripheral nerve sheath tumor models were established in mice.[2] In one model, cells from a transgenic NPcis spontaneous MPNST model were used.[5] Tumor-bearing mice were treated with this compound (e.g., 2.4 mg/kg orally, three times a week) or a vehicle control.[9] Tumor volumes were measured regularly to assess treatment efficacy.[10] For combination studies, mice were treated with this compound in combination with either 6-mercaptopurine or Pro-905.[2]

Metabolomic Analysis

To understand the metabolic effects of the drugs, tumors were harvested from treated and control animals and flash-frozen.[5] Metabolites were extracted using a cold methanol-water solution.[5] The levels of various metabolites, particularly those involved in purine synthesis, were quantified using targeted liquid chromatography-mass spectrometry (LC-MS/MS).[5][10] For stable isotope tracing, 14C-glycine was used to monitor its incorporation into newly synthesized DNA and RNA.[5]

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Analysis Cell_Culture MPNST Cell Culture (sNF96.2, JH-2-002) Drug_Treatment_vitro Treatment with This compound, Pro-905, or Combination Cell_Culture->Drug_Treatment_vitro Proliferation_Assay Proliferation Assay (Alamar Blue) Drug_Treatment_vitro->Proliferation_Assay Colony_Formation Colony Formation Assay Drug_Treatment_vitro->Colony_Formation Isotope_Tracing 14C-glycine Isotope Tracing Drug_Treatment_vitro->Isotope_Tracing Tumor_Model MPNST Mouse Model (e.g., NPcis transgenic) Drug_Treatment_vivo Oral Administration of This compound, 6-MP/Pro-905, or Combination Tumor_Model->Drug_Treatment_vivo Tumor_Measurement Tumor Volume Measurement Drug_Treatment_vivo->Tumor_Measurement Metabolomics Metabolomic Analysis (LC-MS/MS) Drug_Treatment_vivo->Metabolomics

Workflow of preclinical evaluation.

Conclusion and Future Directions

The combination of this compound with a purine salvage inhibitor like 6-mercaptopurine or the novel prodrug Pro-905 presents a compelling therapeutic strategy for MPNST.[6] The preclinical data strongly support the synergistic anti-tumor effect of this dual-pathway inhibition.[5][6] Pro-905, in particular, shows promise as a less toxic alternative to 6-MP, potentially offering a better therapeutic window.[2] Further research is warranted to explore the clinical potential of this combination therapy in patients with MPNST and to investigate its efficacy in other tumor types that are dependent on glutamine and purine metabolism.[3] Additionally, exploring the potential of this combination to enhance the immune response against tumors is an interesting avenue for future studies.[2][3]

References

Dual Blockade of Purine Metabolism: A Synergistic Approach to Cancer Therapy with JHU395

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are increasingly focusing on metabolic pathways as promising targets for cancer therapy. One such strategy involves the dual inhibition of both the de novo and salvage pathways of purine (B94841) synthesis, effectively starving cancer cells of essential building blocks for DNA and RNA. This guide provides a comprehensive comparison of the glutamine antagonist prodrug, JHU395, alone and in synergistic combination with a purine salvage pathway inhibitor, Pro-905, in preclinical models of malignant peripheral nerve sheath tumors (MPNST).

Mechanism of Action: A Two-Pronged Attack on Purine Synthesis

This compound is an orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] DON works by irreversibly inhibiting multiple glutamine-utilizing enzymes, which are critical for various biosynthetic processes within cancer cells.[2] A key impact of this compound is the disruption of de novo purine synthesis, the metabolic pathway that builds purines from simpler molecules.[3][4][5] This inhibition leads to a partial decrease in purine monophosphates, slowing tumor cell proliferation.[3][4][5]

However, cancer cells can often compensate for the blockade of the de novo pathway by utilizing the purine salvage pathway, which recycles purine bases from degraded DNA and RNA. To counteract this resistance mechanism, a dual-treatment strategy has been explored. This involves combining this compound with an inhibitor of the purine salvage pathway. Pro-905, a novel phosphoramidate (B1195095) protide, delivers the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumors, effectively blocking the purine salvage pathway.[4] This combined approach aims to create a more complete and sustained depletion of the purine pool available to cancer cells.

cluster_DeNovo De Novo Purine Synthesis cluster_Salvage Purine Salvage Pathway Glutamine Glutamine PRPP PRPP Glutamine->PRPP Multiple Steps IMP IMP PRPP->IMP Multiple Steps (Glutamine-dependent) AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Guanine Guanine Guanine->GMP HGPRT Adenine Adenine Adenine->AMP APRT This compound This compound (DON) This compound->IMP Inhibits Pro905 Pro-905 (TGMP) Pro905->IMP Inhibits Pro905->GMP Inhibits

Fig. 1: Dual inhibition of purine synthesis pathways.

Comparative Efficacy: In Vitro and In Vivo Studies

The combination of this compound and Pro-905 has demonstrated significant synergistic effects in preclinical models of MPNST, a type of aggressive soft-tissue sarcoma.[3][4][5]

In Vitro Data: Enhanced Inhibition of Cancer Cell Growth

In cell-based assays, the combination of this compound and Pro-905 resulted in a more potent inhibition of colony formation in human MPNST cells compared to either agent alone.[3][4][5]

Treatment GroupCell LineAssayEndpointResult
This compoundsNF96.2, sNF02.2Alamar Blue Viability Assay% Growth InhibitionDose-dependent inhibition[4]
Pro-905Human MPNST cellsColony Formation AssayInhibition of Colony FormationDose-dependent inhibition[4]
This compound + Pro-905Human MPNST cellsColony Formation AssayEnhanced Inhibitory PotencySynergistic inhibition of colony formation[3][4][5]
In Vivo Data: Augmented Antitumor Activity in Animal Models

The enhanced efficacy of the combination therapy was also observed in animal models of MPNST. The dual inhibition of both purine synthesis pathways led to a significant augmentation of the antitumor efficacy of this compound in mice.[3][4][5]

Treatment GroupAnimal ModelPrimary EndpointResult
This compoundMurine flank MPNST modelTumor Growth InhibitionSignificant inhibition of tumor growth[6][7]
Pro-905Human patient-derived xenograft (PDX) and murine flank MPNST modelsTumor Growth InhibitionWell-tolerated and inhibited MPNST growth[4][5]
This compound + Pro-905Murine flank MPNST modelTumor Growth InhibitionAugmented antitumor efficacy compared to single agents[3][4][5]

Experimental Protocols

Cell Culture and Proliferation Assays

Human MPNST cell lines (e.g., sNF96.2) were cultured in standard media. For proliferation assays, cells were plated in 96-well plates and treated with varying concentrations of this compound, Pro-905, or the combination. Cell viability was assessed after 72 hours using the Alamar Blue fluorescence assay.[4][8]

Colony Formation Assay

Human MPNST cells were seeded at low density in 6-well plates and treated with this compound, Pro-905, or the combination. The cells were allowed to grow for a period of time, after which the colonies were fixed, stained, and counted to assess the long-term effect of the treatments on cell survival and proliferation.[4]

Animal Studies

For in vivo efficacy studies, human MPNST cells were implanted subcutaneously into the flank of immunodeficient mice.[2] Once tumors reached a specified size, mice were randomized into treatment groups and received daily oral doses of this compound, Pro-905, the combination, or a vehicle control.[6] Tumor volumes were measured regularly to determine the effect of the treatments on tumor growth.[2] All animal experiments were conducted in accordance with institutional guidelines.

cluster_InVitro In Vitro Workflow cluster_InVivo In Vivo Workflow A Seed MPNST cells in 96-well plates B Treat with this compound, Pro-905, or combination A->B C Incubate for 72 hours B->C D Assess viability with Alamar Blue assay C->D E Implant MPNST cells subcutaneously in mice F Allow tumors to grow to specified size E->F G Randomize mice into treatment groups F->G H Administer daily oral doses of drugs or vehicle G->H I Measure tumor volume regularly H->I

Fig. 2: Preclinical experimental workflow.

Conclusion

The dual inhibition of de novo and purine salvage pathways through the combination of this compound and Pro-905 presents a promising and rational therapeutic strategy for cancers like MPNST. The preclinical data strongly suggest a synergistic interaction that leads to enhanced antitumor efficacy compared to monotherapy. This approach warrants further investigation and clinical development as a novel treatment paradigm for patients with aggressive sarcomas and potentially other cancers with similar metabolic dependencies.

References

JHU395: A Potent Prodrug Inhibitor of Glutamine Utilization in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer metabolism has identified glutamine as a critical nutrient for tumor growth and proliferation. This dependency presents a therapeutic window for glutamine antagonist drugs. Among these, JHU395 has emerged as a promising orally bioavailable prodrug of the well-characterized glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This guide provides a comprehensive comparison of this compound-mediated inhibition of glutamine utilization, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternative Glutamine Antagonists

This compound is designed to be stable in plasma, allowing for effective delivery to tumor tissues where it is then converted to its active form, DON. This strategy aims to increase the therapeutic index by maximizing tumor exposure while minimizing systemic toxicity. DON itself is a broad-spectrum inhibitor of several glutamine-utilizing enzymes.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and its active metabolite, DON, in various cancer cell lines, as well as for the alternative glutaminase (B10826351) inhibitor, CB-839.

Cell Line (Cancer Type)This compound IC50 (µM)DON IC50 (µM)Citation
D283MED (Medulloblastoma)26.6[1]
D425MED (Medulloblastoma)0.252.3[1]
MED211 (Medulloblastoma)0.338.9[1]

Table 1: Comparative IC50 values of this compound and DON in MYC-amplified medulloblastoma cell lines after 5 days of treatment.[1]

Cell Line (Cancer Type)CB-839 ED50 (nM)Citation
A427 (Lung Cancer)9[2]
A549 (Lung Cancer)27[2]
H460 (Lung Cancer)217[2]

Table 2: Effective dose 50 (ED50) values for CB-839 on colony formation in lung cancer cell lines.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to confirm glutamine inhibition, the following diagrams are provided.

Glutamine_Metabolism_Inhibition cluster_pathway Glutamine Metabolism Pathway cluster_inhibition Inhibition Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamine_Amidotransferases Glutamine Amidotransferases Glutamine->Glutamine_Amidotransferases Glutamate Glutamate alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate TCA_Cycle TCA Cycle & Biosynthesis (Nucleotides, Amino Acids, etc.) alpha-Ketoglutarate->TCA_Cycle Glutaminase->Glutamate Glutamine_Amidotransferases->TCA_Cycle This compound This compound DON DON This compound->DON (Prodrug Conversion) DON->Glutaminase DON->Glutamine_Amidotransferases CB-839 CB-839 CB-839->Glutaminase

Inhibition of Glutamine Metabolism.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with this compound, DON, or CB-839 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., alamarBlue) Treatment->Viability_Assay Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction Flux_Analysis Stable Isotope-Labeled Glutamine Flux Analysis Treatment->Flux_Analysis Data_Analysis Data Analysis and Pathway Mapping Viability_Assay->Data_Analysis Metabolomics LC-MS Based Metabolomics Metabolite_Extraction->Metabolomics Metabolomics->Data_Analysis Flux_Analysis->Data_Analysis

Workflow for Assessing Glutamine Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to confirm this compound-mediated inhibition of glutamine utilization.

Cell Viability (alamarBlue) Assay

This assay quantitatively measures cell proliferation and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound, DON, or other inhibitors

  • alamarBlue™ cell viability reagent

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the glutamine antagonist (e.g., this compound). Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add alamarBlue™ reagent to each well at 10% of the total volume.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.

Stable Isotope-Labeled Glutamine Flux Analysis

This technique traces the metabolic fate of glutamine within the cell.

Materials:

  • Cancer cell lines

  • Culture medium deficient in glutamine

  • [U-¹³C₅]-L-glutamine or [¹⁵N₂]-L-glutamine

  • This compound or other inhibitors

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Labeling Medium: Replace the standard medium with a medium containing the stable isotope-labeled glutamine and the glutamine antagonist.

  • Incubation: Incubate for a time course to allow for the incorporation of the labeled glutamine into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the extracted metabolites using an LC-MS system to separate and detect the labeled and unlabeled metabolites.

  • Data Analysis: Determine the fractional enrichment of the stable isotope in various glutamine-dependent metabolites to assess the impact of the inhibitor on specific metabolic pathways.

LC-MS Based Metabolomics

This provides a global, unbiased view of the metabolic changes induced by the inhibitor.

Materials:

  • Treated and control cell samples

  • LC-MS grade solvents

  • High-resolution mass spectrometer coupled with a liquid chromatography system

Procedure:

  • Sample Preparation: Extract metabolites from cells as described in the stable isotope labeling protocol.

  • Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites.

  • Mass Spectrometry Analysis: Detect the metabolites using a high-resolution mass spectrometer to obtain accurate mass-to-charge ratios.

  • Data Processing: Process the raw data to identify and quantify the metabolites. This involves peak picking, alignment, and normalization.

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, volcano plots) to identify metabolites that are significantly altered by the treatment.

  • Pathway Analysis: Use pathway analysis software to map the altered metabolites to specific metabolic pathways to understand the functional consequences of the inhibition.

Conclusion

This compound demonstrates potent inhibition of glutamine utilization in cancer cells, primarily through its conversion to the active glutamine antagonist, DON. This guide provides a framework for comparing its efficacy against other inhibitors and details the key experimental protocols required to investigate its mechanism of action. The provided data and methodologies will aid researchers in the continued evaluation and development of glutamine-targeted therapies for cancer.

References

JHU395 Demonstrates Superior Brain Penetration Over DON: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the brain-to-plasma concentration ratios of the novel glutamine antagonist prodrug JHU395 and its parent compound, 6-Diazo-5-oxo-L-norleucine (DON). The data presented herein highlights the significant advantage of this compound in achieving higher therapeutic concentrations in the brain.

This compound, a prodrug of DON, has been specifically engineered to enhance its lipophilicity and brain penetration.[1] This strategic modification has resulted in a markedly improved brain-to-plasma ratio, a critical factor for the efficacy of drugs targeting central nervous system (CNS) disorders, including brain tumors.

Quantitative Comparison of Brain-to-Plasma Ratios

Experimental data from preclinical studies consistently demonstrate the superior ability of this compound to deliver DON to the brain compared to systemic administration of DON itself.

CompoundAnimal ModelAdministration RouteDoseTime PointBrain-to-Plasma RatioReference
This compound Nu/Nu MiceIntraperitoneal (IP)5 mg/kg1 hour0.66 [2]
This compound Nu/Nu MiceIntraperitoneal (IP)20 mg/kg1 hour0.66 [2]
DON MiceIntraperitoneal (IP)0.6 mg/kg1 hour~0.1 [3]
This compound-derived DON Swine---1.38 [4]
DON Swine---0.148 [4]

The data clearly indicates that this compound achieves a significantly higher brain-to-plasma ratio of its active metabolite, DON, across different animal models. Notably, studies in swine revealed a nearly 10-fold enhancement in the DON brain-to-plasma ratio when administered as this compound compared to an equimolar dose of DON.[4] Similarly, in mice, this compound administration resulted in a brain-to-plasma ratio of 0.66, whereas direct administration of DON yielded a ratio of approximately 0.1.[2][3]

Experimental Protocols

The determination of brain-to-plasma ratios for this compound and DON involves precise experimental procedures to ensure accurate quantification of the compounds in both compartments.

Protocol for this compound Brain-to-Plasma Ratio Determination

This protocol is based on studies conducted in athymic nude mice.[2]

  • Animal Model: Athymic nude mice are used for the study.

  • Compound Administration: A single DON-equivalent dose of this compound (e.g., 5 mg/kg or 20 mg/kg) is dissolved in a suitable vehicle, such as DMSO, and administered intraperitoneally (IP).

  • Sample Collection: Exactly one hour post-administration, the mice are euthanized. Blood is collected, and the brain is immediately removed. To ensure accurate timing, the dosing of the animals is staggered.

  • Sample Processing:

    • Plasma: Blood samples are processed to isolate plasma.

    • Brain: The brain tissue is flash-frozen.

  • Quantification: The concentrations of intact this compound and the active metabolite DON in both plasma and brain homogenates are measured using Liquid Chromatography with tandem mass spectrometry (LC/MS-MS).

  • Ratio Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of DON in the brain (in nmol/g) by the concentration of DON in the plasma (in nmol/mL).

Protocol for DON Brain-to-Plasma Ratio Determination

This protocol is based on pharmacokinetic studies of DON in mice.[3]

  • Animal Model: Mice are used for the pharmacokinetic analysis.

  • Compound Administration: DON is administered to the mice, for instance, at a dose of 0.6 mg/kg via intraperitoneal (i.p.) injection.

  • Sample Collection: At a specified time point, such as 1 hour post-administration, blood and brain tissues are collected. Brains are perfused with PBS before collection to remove residual blood.

  • Sample Processing:

    • Plasma: Blood is centrifuged to separate the plasma.

    • Brain: The collected brains are weighed and homogenized in n-butanol containing 3N HCl. The homogenates are then centrifuged.

  • Quantification: The concentration of DON in plasma and brain tissue is determined using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).

  • Ratio Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of DON in the brain tissue (nmol/g) by the concentration of DON in the plasma (nmol/mL).

Mechanism of Action and Signaling Pathways

Both this compound and DON function as glutamine antagonists.[5][6] DON, the active compound, mimics glutamine and irreversibly inhibits a range of enzymes that are dependent on this amino acid. This broad inhibition disrupts several critical metabolic pathways within cancer cells.

The following diagram illustrates the experimental workflow for determining the brain-to-plasma ratio.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Phase compound_admin Compound Administration (this compound or DON) animal_model Animal Model (e.g., Mouse) compound_admin->animal_model IP Injection sample_collection Sample Collection (1-hour post-dose) animal_model->sample_collection blood_processing Blood Processing (Centrifugation) sample_collection->blood_processing brain_processing Brain Processing (Homogenization) sample_collection->brain_processing lc_ms LC/MS-MS Quantification blood_processing->lc_ms Plasma Sample brain_processing->lc_ms Brain Homogenate ratio_calc Brain-to-Plasma Ratio Calculation lc_ms->ratio_calc

Experimental workflow for brain-to-plasma ratio determination.

The primary mechanism of action involves the inhibition of glutamine-utilizing enzymes, which impacts multiple downstream signaling pathways crucial for cancer cell proliferation and survival.

signaling_pathway cluster_pathways Affected Metabolic Pathways This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Metabolic Conversion GlutamineEnzymes Glutamine-Dependent Enzymes DON->GlutamineEnzymes Inhibition GlutamineEnzymes->Inhibition Purine De Novo Purine Synthesis CellGrowth Inhibition of Cancer Cell Growth and Proliferation Purine->CellGrowth Pyrimidine De Novo Pyrimidine Synthesis Pyrimidine->CellGrowth Hexosamine Hexosamine Biosynthesis Hexosamine->CellGrowth Inhibition->Purine Inhibition->Pyrimidine Inhibition->Hexosamine

Signaling pathway of this compound and DON as glutamine antagonists.

References

JHU395 Demonstrates Superior Toxicity Profile Over DON in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the glutamine antagonist prodrug JHU395 and its active metabolite, 6-diazo-5-oxo-L-norleucine (DON), reveals a significantly improved safety profile for this compound, primarily attributed to its targeted delivery mechanism. While both agents effectively inhibit glutamine-dependent metabolic pathways crucial for cancer cell proliferation, historical clinical development of DON was hampered by dose-limiting gastrointestinal toxicities. This compound, a novel prodrug, is engineered to circumvent this limitation by remaining largely inert in systemic circulation and preferentially releasing the active agent, DON, within the tumor microenvironment and nervous tissue.

This guide provides a detailed assessment of the comparative toxicity of this compound and DON, supported by preclinical data. The evidence strongly indicates that this compound offers a wider therapeutic window, mitigating the severe side effects associated with systemic exposure to DON.

Quantitative Toxicity Profile Comparison

The following table summarizes the key toxicity findings for this compound and DON from preclinical studies. It is important to note that direct head-to-head toxicity studies with identical protocols are not always available; however, the collective evidence from multiple studies presents a clear trend of improved tolerability with this compound.

ParameterThis compoundDONSource(s)
Primary Toxicity Well-tolerated at therapeutic doses with no significant observed toxicity.[1][2][3][4]Dose-limiting gastrointestinal toxicity (nausea, vomiting, diarrhea).[5]N/A
Gastrointestinal Toxicity No significant increase in apoptotic figures or disruption of crypt architecture in the jejunum of mice.[1][2]Historically significant and dose-limiting in human clinical trials.N/A
Systemic Toxicity No overt signs of toxicity, significant weight loss, or changes in liver enzymes (AST, ALT, bilirubin) in mice at therapeutic doses.[1][2]Systemic exposure is associated with significant side effects.N/A
Neurotoxicity No evidence of neurotoxicity in preclinical models.[1]Not reported as a primary dose-limiting toxicity in historical trials.N/A
Body Weight Changes Mice remained within 10% of starting body weight during treatment.[1][2] A temporary ~10% weight reduction was observed at higher doses (15 mg/kg), with subsequent recovery.[5]Associated with weight loss due to gastrointestinal distress.N/A
Maximum Tolerated Dose (MTD) in Mice Not explicitly defined, but well-tolerated at doses showing anti-tumor efficacy (e.g., 1.2 mg/kg/day orally).[1][2]Not explicitly defined in recent comparative studies.N/A

Mechanism of Action and Targeted Delivery

This compound is a prodrug designed to be activated within the tumor microenvironment. This targeted delivery system is key to its improved safety profile.

cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Cancer_Cell Cancer Cell This compound This compound (Inert Prodrug) Enzymes Tumor-associated Enzymes This compound->Enzymes Activation DON_active DON (Active) Enzymes->DON_active Glutamine_Metabolism Glutamine-Dependent Pathways DON_active->Glutamine_Metabolism Inhibits Inhibition Inhibition of Biosynthesis (e.g., purines, pyrimidines) Glutamine_Metabolism->Inhibition

This compound activation and mechanism of action.

Experimental Protocols

The assessment of this compound's favorable toxicity profile is based on rigorous preclinical experimental designs. Below are detailed methodologies for key in vivo experiments.

In Vivo Toxicity and Tolerability Study in Mice
  • Animal Model: Male and female C57BL/6 or immunodeficient (e.g., Nu/Nu) mice are used.

  • Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1.2 mg/kg/day to 20 mg/kg). A vehicle control group is included.

  • Monitoring:

    • Body Weight: Animal body weight is measured daily or every other day throughout the study. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Clinical Observations: Mice are observed daily for any signs of distress, including changes in posture, activity, fur texture, and signs of diarrhea or dehydration.

    • Blood Analysis: At the end of the study, blood samples are collected for analysis of liver function markers (Alanine aminotransferase [ALT], Aspartate aminotransferase [AST], total bilirubin) and other relevant hematological parameters.

  • Histopathology:

    • At necropsy, major organs, particularly the jejunum (for gastrointestinal toxicity) and the brain (for neurotoxicity), are collected, fixed in formalin, and embedded in paraffin.

    • Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and examined by a pathologist for any signs of cellular damage, inflammation, apoptosis, or disruption of tissue architecture.

Experimental Workflow for In Vivo Toxicity Assessment

cluster_workflow In Vivo Toxicity Assessment Workflow start Animal Acclimation dosing Drug Administration (this compound or DON) and Vehicle Control start->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring endpoint Study Endpoint/ Euthanasia monitoring->endpoint collection Sample Collection: - Blood - Tissues (Jejunum, Brain, etc.) endpoint->collection analysis Analysis: - Blood Chemistry - Histopathology collection->analysis

A generalized workflow for preclinical in vivo toxicity studies.

Conclusion

References

Dual-Pronged Attack on MPNST Metabolism Shows Promise in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A novel combination therapy, pairing the glutamine antagonist JHU395 with the purine (B94841) antimetabolite Pro-905, has demonstrated significant efficacy in preclinical models of Malignant Peripheral Nerve Sheath Tumors (MPNST), a rare and aggressive form of soft-tissue sarcoma. This combination strategy, which simultaneously targets two key pathways of nucleotide synthesis, has been shown to more effectively inhibit tumor growth and improve survival in mouse models compared to single-agent treatments, offering a potential new therapeutic avenue for this hard-to-treat cancer.

MPNSTs are notoriously resistant to conventional chemotherapy and are associated with a poor prognosis.[1][2] The standard of care for inoperable or metastatic MPNST typically involves anthracycline-based chemotherapy, such as doxorubicin, which often yields limited response rates.[1][3] The combination of this compound and Pro-905 represents a targeted metabolic approach, exploiting the dependency of cancer cells on specific nutrients for their rapid proliferation.

This compound functions by inhibiting the de novo purine synthesis pathway, one of the two methods cells use to produce the building blocks of DNA and RNA.[4][5] It is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed to deliver the active agent more effectively to nervous system-associated tissues.[6][7] However, when the de novo pathway is blocked, cancer cells can often compensate by utilizing the purine salvage pathway. This is where Pro-905 comes into play. Pro-905 is a novel phosphoramidate (B1195095) protide (B1233603) that efficiently delivers the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumors, effectively shutting down this salvage pathway.[5][8]

Comparative Efficacy: A Synergistic Effect

Preclinical studies have highlighted the synergistic anti-tumor effect of combining this compound and Pro-905. In vitro, the combination has been shown to significantly enhance the inhibition of colony formation in human MPNST cell lines compared to either drug alone.[8][9] In vivo studies using mouse models of MPNST have mirrored these promising results, demonstrating that the combination therapy leads to a more significant reduction in tumor growth and an increase in survival rates.[4][5]

Quantitative Data Summary
Experimental Model Treatment Group Metric Result Reference
Human MPNST Cell Line (JH-2-002)This compound (1 µmol/L)Colony Area Reduction~20%[9]
Pro-905 (10 µmol/L)Colony Area Reduction~20%[9]
This compound (1 µmol/L) + Pro-905 (10 µmol/L)Colony Area Reduction~80%[9]
Murine NF1-MPNST ModelThis compound (single agent)SurvivalMedian survival of 12 days post-treatment initiation[9]
VehicleSurvivalMedian survival of 10 days post-treatment initiation[9]

Mechanism of Action: A Dual Blockade of Purine Synthesis

The efficacy of the this compound and Pro-905 combination lies in its dual targeting of the two major purine synthesis pathways essential for DNA and RNA replication in rapidly dividing cancer cells.

Purine_Synthesis_Inhibition Signaling Pathway of this compound and Pro-905 in MPNST cluster_denovo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway Glutamine Glutamine IMP IMP Glutamine->IMP Multiple Steps PRPP PRPP PRPP->IMP GMP_AMP GTP & ATP IMP->GMP_AMP DNA_RNA DNA & RNA GMP_AMP->DNA_RNA Hypoxanthine_Guanine Hypoxanthine/ Guanine HGPRT HGPRT Hypoxanthine_Guanine->HGPRT IMP_GMP IMP/GMP HGPRT->IMP_GMP IMP_GMP->GMP_AMP This compound This compound (Glutamine Antagonist) This compound->Glutamine Inhibits (via DON) Pro905 Pro-905 (Purine Antimetabolite) Pro905->HGPRT Inhibits (via TGMP)

Fig. 1: Dual inhibition of purine synthesis pathways by this compound and Pro-905.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the efficacy of the this compound and Pro-905 combination.

In Vitro Colony Formation Assay
  • Cell Lines: Human MPNST cell lines (e.g., sNF96.2, JH-2-002).[9]

  • Treatment: Cells are treated with varying concentrations of this compound, Pro-905, or the combination. A vehicle-treated group serves as the control.[9]

  • Procedure: After treatment for a specified period (e.g., 72 hours), cells are allowed to grow for a longer duration (e.g., 10-14 days) to form colonies. The colonies are then fixed and stained with crystal violet.[8]

  • Data Analysis: The area of the colonies is quantified using imaging software. The percentage of growth inhibition is calculated relative to the vehicle-treated control.[9]

Colony_Formation_Workflow Experimental Workflow for Colony Formation Assay start Seed MPNST Cells treatment Treat with this compound, Pro-905, or Combination start->treatment incubation Incubate for Colony Growth (10-14 days) treatment->incubation staining Fix and Stain with Crystal Violet incubation->staining quantification Quantify Colony Area staining->quantification analysis Calculate Percent Growth Inhibition quantification->analysis

Fig. 2: Workflow for the in vitro colony formation assay.
In Vivo Murine MPNST Model

  • Animal Model: Murine flank MPNST model, often using NF1+/-;p53+/- mice which are genetically predisposed to developing MPNSTs.[10][11]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle, this compound alone, Pro-905 alone, and the combination of this compound and Pro-905. Treatments are typically administered orally.[8][10]

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.[10]

  • Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival.[9]

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Survival is analyzed using Kaplan-Meier curves and statistical tests such as the log-rank test.[9]

Comparison with Alternative Therapies

The current therapeutic landscape for advanced MPNST is limited, with modest efficacy and significant toxicities associated with standard chemotherapy.

Therapy Mechanism of Action Reported Efficacy (Advanced/Metastatic) Limitations
Doxorubicin +/- Ifosfamide DNA intercalator and topoisomerase II inhibitor / DNA alkylating agentResponse rates vary (20-60%), but no significant survival benefit with the addition of ifosfamide.[1][3]Significant toxicities, including cardiotoxicity and myelosuppression. Limited efficacy in a large proportion of patients.[1][3]
Targeted Therapies (e.g., MEK inhibitors, SHP2 inhibitors) Inhibit specific signaling pathways (e.g., RAS/MEK/ERK) often dysregulated in MPNST.[2][12]Some preclinical promise, but limited success in clinical trials as monotherapies.[2][12]Development of resistance is common. Combination strategies are being explored.[2][12]
This compound + Pro-905 Dual inhibition of de novo and salvage purine synthesis pathways.[4][8]Significant tumor growth inhibition and improved survival in preclinical models.[4][8]Currently in the preclinical stage of development; clinical efficacy and safety in humans are yet to be determined.

Future Directions

The promising preclinical data for the this compound and Pro-905 combination provide a strong rationale for its further development and potential translation into clinical trials for MPNST patients. Future research will likely focus on optimizing dosing schedules, evaluating long-term toxicity, and identifying potential biomarkers to predict which patients are most likely to respond to this novel metabolic therapy. Furthermore, there is interest in exploring whether this combination could be effective in other cancer types that rely on similar metabolic pathways for their growth.[4]

References

Safety Operating Guide

Navigating the Safe Disposal of JHU395: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like JHU395 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, this guide provides a framework based on established best practices for chemical waste management in a laboratory setting. Adherence to these procedures, in conjunction with your institution's specific safety guidelines and local regulations, is paramount.

Key Compound Information and Handling Precautions

Proper disposal begins with a thorough understanding of the compound's characteristics and the necessary safety precautions during handling. The following table summarizes key data for this compound.

ParameterDataSource
Chemical Name This compound[1][2]
Description A novel orally bioavailable glutamine antagonist prodrug.[1][3]
Molecular Weight 447.48 g/mol [1]
Form Solid (assumed, as it's sold by weight)N/A
Solubility DMSO: 100 mg/mL (223.47 mM)[1]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month.[2]

When handling this compound, standard personal protective equipment (PPE) is essential. This includes safety glasses with side shields, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Procedures

The proper disposal route for this compound and associated waste depends on its form (solid, liquid) and potential contamination with other hazardous materials. The following workflow provides a logical approach to waste segregation and disposal.

G This compound Disposal Workflow cluster_0 Waste Identification and Segregation cluster_1 Disposal Actions cluster_2 Final Steps start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Unused/Expired Solid this compound waste_type->solid_waste Solid liquid_waste This compound in Solvent (e.g., DMSO) waste_type->liquid_waste Liquid contaminated_labware Pipette tips, tubes, gloves, etc. waste_type->contaminated_labware Contaminated Labware dispose_solid Dispose in designated 'Solid Chemical Waste' container. solid_waste->dispose_solid dispose_liquid Dispose in designated 'Liquid Chemical Waste' (Non-halogenated) container. liquid_waste->dispose_liquid dispose_labware Dispose in designated 'Solid Biohazardous/Chemical Waste' container. contaminated_labware->dispose_labware label_waste Ensure waste containers are properly labeled with 'Hazardous Waste' and list all chemical constituents. dispose_solid->label_waste dispose_liquid->label_waste dispose_labware->label_waste request_pickup Arrange for waste pickup by Institutional Environmental Health & Safety (EHS). label_waste->request_pickup

References

Personal protective equipment for handling JHU395

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of JHU395, a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] As an anti-tumor agent investigated for its efficacy in aggressive cancers like malignant peripheral nerve sheath tumors (MPNST), safe handling is paramount to protect laboratory personnel and the environment.[1][2] This guide is intended to supplement, not replace, your institution's specific safety protocols and the professional judgment of trained researchers.

Personal Protective Equipment (PPE)

Given that this compound is an anti-tumor agent, it should be handled as a potent, cytotoxic compound. The following personal protective equipment is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecifications & Procedures
Hand Protection Double GlovingWear two pairs of chemotherapy-grade nitrile gloves.
Glove ChangesChange gloves immediately upon contamination or every two hours of continuous use.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.
Sleeve CoverageEnsure cuffs are tucked into the outer pair of gloves.
Eye Protection Safety GogglesWear chemical splash goggles that provide a seal around the eyes.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 respirator or higher is recommended when handling the powdered form of this compound to prevent inhalation of aerosolized particles.

Operational Plan: Safe Handling and Preparation

Engineering Controls:

  • All handling of powdered this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

Stock Solution Preparation:

  • This compound is soluble in DMSO and corn oil.[4]

  • For a 10 mM stock solution in DMSO, reconstitute the appropriate mass of this compound.[4]

  • For in vivo studies, a common vehicle is 10% DMSO and 90% corn oil.[4]

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Storage:

  • Store this compound solid at -20°C for up to one month or at -80°C for up to six months.[4]

  • Aliquoted stock solutions should be stored at -80°C to avoid repeated freeze-thaw cycles.[4]

Disposal Plan

All materials that come into contact with this compound are considered contaminated and must be disposed of as cytotoxic waste.

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled Cytotoxic Waste BinIncludes contaminated gloves, gowns, bench paper, pipette tips, and vials.
Sharps Puncture-resistant Sharps ContainerNeedles, syringes, and other contaminated sharps must be placed in a designated sharps container labeled for cytotoxic waste.
Liquid Waste Labeled Hazardous Chemical Waste ContainerUnused solutions of this compound and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous chemical waste container. Do not dispose of down the drain.

Mechanism of Action: Glutamine Antagonism

This compound is a lipophilic prodrug designed to be stable in plasma, allowing it to permeate tissues.[2][5] Intracellularly, it is converted to its active form, 6-diazo-5-oxo-L-norleucine (DON). DON is a broad-spectrum glutamine antagonist that irreversibly inhibits multiple enzymes dependent on glutamine.[5][6] This disrupts numerous biosynthetic pathways essential for cancer cell proliferation, most notably the de novo purine (B94841) synthesis pathway.[1][7][8] By blocking this pathway, DON depletes the cellular pool of purines necessary for DNA and RNA synthesis, leading to cell growth inhibition.[7][9]

JHU395_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space JHU395_ext This compound (Prodrug) JHU395_int This compound JHU395_ext->JHU395_int Cellular Uptake DON 6-Diazo-5-oxo-L-norleucine (DON) (Active Drug) JHU395_int->DON Intracellular Conversion DON->Inhibition Glutamine Glutamine Enzymes Glutamine-Dependent Enzymes Glutamine->Enzymes Purine_Synth De Novo Purine Synthesis Enzymes->Purine_Synth DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Inhibition->Enzymes

This compound is converted to active DON, which inhibits glutamine-dependent enzymes.

Experimental Protocols

In Vivo Murine Flank MPNST Model

This protocol outlines the general steps for evaluating the efficacy of this compound in a murine flank xenograft model of Malignant Peripheral Nerve Sheath Tumor.[9][10]

  • Animal Models: C57BL6/NHsd (B6) or other appropriate immunocompromised mice are used.[10] All procedures must be approved by the institution's Animal Care and Use Committee.[10]

  • Tumor Implantation: MPNST cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a specified average size (e.g., 300 mm³) before treatment initiation.[10]

  • This compound Administration:

    • This compound is administered orally (p.o.).[10]

    • A typical dosing regimen might be 1.2 mg/kg for 5 consecutive days, followed by 0.5 mg/kg for 9 days.[9][10]

    • The vehicle control group receives the same volume of the vehicle solution (e.g., PBS + 1% Tween-80 + 2.5% ethanol).[9]

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., 3 times per week).[6]

    • Animal weight is monitored to assess toxicity.[9]

    • At the end of the study, tumors and other tissues can be harvested for further analysis, such as histology and metabolomics.[10]

In Vitro Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the viability of MPNST cells in culture.[3]

  • Cell Plating: Plate human MPNST cells (e.g., sNF96.2) in 96-well plates at a density of 1500-2000 cells per well.[3]

  • Compound Addition: After allowing the cells to adhere (typically overnight), replace the media with fresh media containing various concentrations of this compound.

  • Incubation: Incubate the cells with the compound for 72 hours.[3]

  • Viability Measurement: Assess cell viability using a fluorescent dye such as AlamarBlue.[6] Read the fluorescence at the appropriate wavelength (e.g., 590 nm).[3]

  • Data Analysis: Normalize the fluorescence readings to untreated control wells to determine the dose-dependent effect of this compound on cell viability.

Experimental_Workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol A1 Tumor Cell Implantation A2 Tumor Growth A1->A2 A3 This compound Administration (Oral) A2->A3 A4 Monitor Tumor Volume & Animal Weight A3->A4 A5 Tissue Harvest & Analysis A4->A5 B1 Plate MPNST Cells B2 Add this compound B1->B2 B3 Incubate (72h) B2->B3 B4 Measure Viability (AlamarBlue) B3->B4 B5 Data Analysis B4->B5

Workflow for in vivo and in vitro evaluation of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.